molecular formula C6H3BrCl2O B181030 2-Bromo-4,6-dichlorophenol CAS No. 4524-77-0

2-Bromo-4,6-dichlorophenol

Cat. No.: B181030
CAS No.: 4524-77-0
M. Wt: 241.89 g/mol
InChI Key: FRPHJINKMDMSPH-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichlorophenol is a useful research compound. Its molecular formula is C6H3BrCl2O and its molecular weight is 241.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99829. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dichlorophenol
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InChI

InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPHJINKMDMSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
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DSSTOX Substance ID

DTXSID50196447
Record name 2-Bromo-4,6-dichlorophenol
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Molecular Weight

241.89 g/mol
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CAS No.

4524-77-0
Record name 2-Bromo-4,6-dichlorophenol
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Record name 2-Bromo-4,6-dichlorophenol
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Record name 2-Bromo-4,6-dichlorophenol
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Record name 2-bromo-4,6-dichlorophenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4524-77-0

This technical guide provides a comprehensive overview of 2-Bromo-4,6-dichlorophenol, a halogenated phenol of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of extensive research dedicated solely to this compound, this guide combines established data for this compound with extrapolated information from closely related halogenated phenols to provide a foundational understanding for future research and application.

Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrCl₂O.[1] Its structure incorporates a hydroxyl group, a bromine atom, and two chlorine atoms on a benzene ring, which contribute to its specific chemical reactivity and potential biological activity.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound2-Bromo-4-chlorophenol4-Bromo-2,6-dichlorophenol
CAS Number 4524-77-0[1]695-96-5[2][3]3217-15-0
Molecular Formula C₆H₃BrCl₂O[1]C₆H₄BrClO[2][4]C₆H₃BrCl₂O
Molecular Weight 241.897 g/mol [1]207.45 g/mol [3]241.897 g/mol
Appearance Not specifiedWhite to slightly beige low melting solid[4]Not specified
Melting Point Not specified31-34°C[2]Not specified
Boiling Point Not specified228-235°C[4]Not specified
Enthalpy of Vaporization (ΔvapH) 58.6 kJ/mol at 372 K[5]Not specifiedNot specified

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar brominated phenols.

Materials:

  • 2,4-Dichlorophenol

  • Bromine (Br₂)

  • A suitable inert solvent (e.g., carbon disulfide, chloroform, or glacial acetic acid)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) solution (for quenching excess bromine)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Dissolution: Dissolve a known amount of 2,4-dichlorophenol in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.

  • Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the cooled solution using a dropping funnel. The reaction should be carried out with continuous stirring. The temperature should be maintained at or below 5°C to control the reaction rate and selectivity.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium hydroxide to remove any unreacted starting material, and finally with water again until the washings are neutral.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification:

A logical workflow for the proposed synthesis and purification of this compound.

Potential Applications in Drug Development

Halogenated phenols are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[6][7][8] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific studies on this compound are limited, its structural features suggest potential for investigation in several areas.

Antimicrobial and Antifungal Activity

Phenolic compounds, particularly those with halogen substituents, are known for their antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Research on other bromophenols has demonstrated their potential as antibacterial and antifungal agents.[6]

Anticancer Activity

Several bromophenol derivatives have shown promising anticancer activities.[9] Their mechanisms can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. For instance, some halogenated phenols have been investigated as inhibitors of enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.

Enzyme Inhibition

The structural motif of this compound makes it a candidate for an enzyme inhibitor. Related bromophenol compounds have been studied for their inhibitory effects on various enzymes, including acetylcholinesterase, which is a target in Alzheimer's disease research.[10]

Potential Biological Mechanisms and Signaling Pathways

The biological effects of halogenated phenols are often attributed to their ability to interfere with fundamental cellular processes. Based on studies of related compounds, the following mechanisms and pathways are suggested as potential areas of investigation for this compound.

Uncoupling of Oxidative Phosphorylation

Chlorinated phenols are known to act as uncouplers of oxidative phosphorylation in mitochondria. This process disrupts the production of ATP, the primary energy currency of the cell, without inhibiting the electron transport chain. This can lead to a significant disturbance in cellular energy metabolism and may contribute to cytotoxicity.

Modulation of Kinase Signaling Pathways

Many cellular processes, including proliferation, differentiation, and apoptosis, are regulated by protein kinase signaling cascades. Halogenated organic compounds have been shown to modulate the activity of various kinases. Further research would be needed to determine if this compound interacts with specific kinases.

Induction of Oxidative Stress

Exposure to certain phenolic compounds can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This can cause damage to cellular components such as lipids, proteins, and DNA, and can trigger apoptotic cell death.

Hypothetical Signaling Pathway Modulation:

Signaling_Pathway Compound This compound Cell Cell Membrane Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Kinase Kinase Cascade Cell->Kinase ROS ROS Production Cell->ROS OxPhos Oxidative Phosphorylation Mitochondria->OxPhos Inhibition ATP ATP Production OxPhos->ATP Decrease Proliferation Cell Proliferation Kinase->Proliferation Modulation Apoptosis Apoptosis ROS->Apoptosis Induction

A hypothetical model of potential cellular targets for this compound.

Safety and Toxicology

Detailed toxicological data for this compound are not extensively documented. However, based on data for other chlorinated and brominated phenols, it should be handled with care. Halogenated phenols can be irritants to the skin, eyes, and respiratory tract. Some chlorophenols have been shown to have toxic effects on the liver, central nervous system, and reproductive system in animal studies.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated phenol with potential for further investigation in the fields of medicinal chemistry and materials science. While specific research on this compound is limited, this guide provides a solid foundation by summarizing its known properties and extrapolating potential synthetic routes, biological activities, and mechanisms of action based on the extensive literature on related halogenated phenols. The provided experimental workflow and hypothetical signaling pathway diagrams offer a starting point for researchers interested in exploring the properties and applications of this compound. Further experimental validation is necessary to fully characterize its chemical and biological profile.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromo-4,6-dichlorophenol, a halogenated aromatic compound of interest in synthetic chemistry. This document details its physical and chemical characteristics, provides experimental protocols for its synthesis and purification, and discusses its spectral properties.

Core Chemical and Physical Properties

This compound is a solid at room temperature, appearing as an off-white to pale brown crystalline compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₃BrCl₂O[2][3]
Molecular Weight 241.897 g/mol [2][3]
CAS Number 4524-77-0[2][3]
Appearance Off-white to pale brown crystalline solid[1]
Melting Point 68 °C[1]
Boiling Point 280 °C[1]
Density 1.950 g/cm³[1]
Solubility Moderately soluble in water. Greater solubility in organic solvents such as ethanol and acetone.[1]
IUPAC Name This compound[2]

Chemical Reactivity and Applications

Being a halogenated phenol, this compound exhibits enhanced reactivity due to the presence of multiple halogen substituents on the phenolic ring.[1] The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the existing substitution pattern influences further reactions. The compound is noted for its antimicrobial properties, showing notable antibacterial and antifungal activity, which makes it valuable in the formulation of disinfectants and preservatives.[1] Primarily, it serves as a reagent and intermediate in various laboratory settings for the synthesis of other chemical compounds.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 2,4-dichlorophenol. The hydroxyl group of the starting material directs the incoming bromine to the ortho position that is not already occupied by a chlorine atom.

Materials:

  • 2,4-dichlorophenol

  • Liquid bromine

  • A suitable solvent (e.g., carbon tetrachloride, chloroform, or glacial acetic acid)

  • Sodium thiosulfate solution (for quenching excess bromine)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,4-dichlorophenol in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in the same solvent to the stirred reaction mixture via the dropping funnel. The addition should be done dropwise to control the reaction temperature and prevent over-bromination.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Spectral Data

Spectroscopy Predicted Data
¹H NMR Two aromatic protons would be expected, likely appearing as doublets in the region of 7.0-7.5 ppm. The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Six distinct signals for the aromatic carbons would be expected. The carbon bearing the hydroxyl group would be the most downfield (around 150-155 ppm). The carbons attached to the halogens would also have characteristic chemical shifts.
FT-IR A broad O-H stretching band around 3200-3600 cm⁻¹. C-H stretching of the aromatic ring just above 3000 cm⁻¹. C=C stretching bands in the aromatic region (around 1400-1600 cm⁻¹). C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

Synthesis_Workflow start Start: 2,4-Dichlorophenol dissolve Dissolve in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine Solution cool->add_br2 react Stir at Room Temperature add_br2->react quench Quench with Na₂S₂O₃ react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract & Wash neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude Product evaporate->crude_product

Synthesis Workflow for this compound

Purification_Workflow crude Crude 2-Bromo-4,6- dichlorophenol choice Purification Method? crude->choice recryst Recrystallization choice->recryst Recrystallization column Column Chromatography choice->column Column Chromatography dissolve_hot Dissolve in Minimum Hot Solvent recryst->dissolve_hot hot_filter Hot Filtration (optional) dissolve_hot->hot_filter cool_crystallize Cool to Crystallize hot_filter->cool_crystallize filter_wash Filter and Wash Crystals cool_crystallize->filter_wash pure_product Pure Product filter_wash->pure_product prepare_column Prepare Silica Gel Column column->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions collect_fractions->pure_product

Purification Workflow for this compound

References

Technical Guide: 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dichlorophenol is a halogenated aromatic organic compound. Halogenated phenols are a class of compounds with significant industrial and pharmaceutical relevance, often serving as intermediates in the synthesis of more complex molecules, including pesticides, herbicides, and pharmaceuticals. The presence of bromine and chlorine atoms on the phenolic ring influences the molecule's reactivity, lipophilicity, and biological activity. This technical guide provides a comprehensive overview of the key chemical data, a plausible synthetic route, an analytical methodology for characterization, and a summary of its safety profile.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 241.897 g/mol [1][2][3]
Molecular Formula C₆H₃BrCl₂O[1][2][3]
CAS Registry Number 4524-77-0[1][2][3]
Melting Point 67-69 °C[4]
Boiling Point 240 °C[4]
Density 1.890 g/cm³[4]

Synthesis of this compound: An Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound, based on established methods for the halogenation of phenols. This procedure involves the bromination of 2,4-dichlorophenol.

Materials:

  • 2,4-Dichlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms).

GC Conditions (suggested):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (suggested):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

The expected mass spectrum of this compound would show a molecular ion peak (M+) at m/z 240, 242, 244, and 246 due to the isotopic distribution of bromine and chlorine. The relative intensities of these peaks would be characteristic of the presence of one bromine and two chlorine atoms.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 2,4-Dichlorophenol + N-Bromosuccinimide in Acetonitrile reaction Stirring at Room Temperature start->reaction evaporation Solvent Evaporation reaction->evaporation extraction Extraction with Dichloromethane evaporation->extraction washing Washing with NaHCO3, Water, and Brine extraction->washing drying Drying over MgSO4 washing->drying concentration Concentration drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography end_product Pure 2-Bromo-4,6- dichlorophenol chromatography->end_product analysis GC-MS Analysis end_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar halogenated phenols, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The summarized chemical properties, a detailed synthetic protocol, and an analytical method offer a solid foundation for its synthesis and characterization. As with all chemical reagents, adherence to strict safety protocols is paramount.

References

An In-depth Technical Guide to 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-4,6-dichlorophenol (CAS No: 4524-77-0), a halogenated aromatic compound. It details the molecule's structure, physicochemical properties, proposed synthesis, and analytical methodologies. The information is intended to support research and development activities where this compound may be used as a chemical intermediate or studied as a compound of interest.

Molecular Structure and Identification

This compound is a phenol molecule substituted with one bromine and two chlorine atoms on the benzene ring. The bromine atom is located at position 2, and the chlorine atoms are at positions 4 and 6, relative to the hydroxyl group.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name This compound [1]
CAS Number 4524-77-0 [1]
Molecular Formula C₆H₃BrCl₂O [1]
Molecular Weight 241.90 g/mol [2][3]
InChI InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H [1]
InChIKey FRPHJINKMDMSPH-UHFFFAOYSA-N [1]

| SMILES | C1=C(C=C(C(=C1Cl)O)Br)Cl |[4] |

Physicochemical Properties

The compound is a solid at room temperature and exhibits solubility characteristics typical of halogenated phenols.[5][6] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data for this compound

Property Value Unit Reference
Physical State Solid - [6]
Appearance Off-white to pale brown crystalline compound - [6]
Melting Point 68 °C [2][6]
Boiling Point 239.6 (at 760 mmHg) °C [7]
280 °C [6]
220.05 (at 0.267 bar) °C [8]
Density 1.95 g/cm³ [6]
Water Solubility Moderately soluble - [6]
Organic Solvent Solubility Soluble in ethanol and acetone - [6]

| Predicted XlogP | 3.8 | - |[4] |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available in public databases. The information below is based on predicted data. Researchers are advised to acquire experimental data for definitive structural confirmation.

Table 3: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M]⁺ 239.87389
[M+H]⁺ 240.88172
[M-H]⁻ 238.86716
[M+Na]⁺ 262.86366

Data sourced from PubChem Predicted Properties.[4]

Experimental Protocols

Proposed Synthesis Protocol: Electrophilic Bromination

Reaction Scheme: 2,4-Dichlorophenol + Br₂ → this compound + HBr

Materials and Equipment:

  • 2,4-Dichlorophenol

  • Liquid Bromine (Br₂)

  • Solvent (e.g., Dichloromethane or Glacial Acetic Acid)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography (Silica gel)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichlorophenol (1.0 eq) in the chosen solvent under an inert atmosphere. Cool the solution to 0-5°C using an ice bath.

  • Bromination: Prepare a solution of liquid bromine (1.0-1.1 eq) in the same solvent. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield pure this compound.

Safety Note: Bromine is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2,4-Dichlorophenol in Solvent cool Cool to 0-5°C dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 monitor Monitor by TLC add_br2->monitor quench Quench with Sodium Thiosulfate monitor->quench extract Extract & Dry Organic Layer quench->extract evaporate Evaporate Solvent extract->evaporate purify Purify by Column Chromatography evaporate->purify end end purify->end Final Product: This compound

Caption: Proposed workflow for the synthesis of this compound.

Analytical Protocol: HPLC and GC-MS

The quantification and identification of this compound in various matrices can be achieved using standard chromatographic techniques.

4.2.1 High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for the analysis of this compound.[9]

  • Column: Newcrom R1 or equivalent C18 column.[9]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water.[9] An acidic modifier like phosphoric acid or formic acid (for MS compatibility) can be added to improve peak shape.[9]

  • Detection: UV detector, with wavelength set based on the UV absorbance maximum of the analyte.

  • Quantification: External standard calibration curve method using a certified reference standard of this compound.

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile halogenated phenols.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte from the sample matrix. Derivatization (e.g., acetylation or methylation) can be performed to improve chromatographic performance, though it is not always necessary.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically suitable.[10]

  • Oven Program: A temperature gradient program is used to separate the analyte from other matrix components. An example program might start at 60°C and ramp up to 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring characteristic ions from the analyte's mass spectrum.

G cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_gcms GC-MS start Sample Collection prep Sample Preparation (e.g., Extraction, Derivatization) start->prep hplc_inj Injection prep->hplc_inj HPLC Path gc_inj Injection prep->gc_inj GC-MS Path hplc_sep RP-C18 Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data Data Processing (Integration & Quantification) hplc_det->data gc_sep Capillary GC Separation gc_inj->gc_sep ms_det MS Detection (Scan or SIM) gc_sep->ms_det ms_det->data report Final Report data->report

Caption: General experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-4,6-dichlorophenol, a key intermediate in the development of various pharmaceutical compounds. This document outlines a feasible and efficient synthesis route, compiling detailed experimental protocols, quantitative data, and visual representations of the reaction pathway to aid in research and development.

Introduction

Halogenated phenols are a critical class of building blocks in medicinal chemistry and drug discovery. Their unique electronic and lipophilic properties make them valuable synthons for introducing specific functionalities into complex molecules. This compound, in particular, serves as a versatile precursor for the synthesis of a range of biologically active compounds. This guide focuses on a primary and accessible synthetic route: the regioselective bromination of 4,6-dichlorophenol.

Core Synthesis Pathway: Electrophilic Bromination of 4,6-Dichlorophenol

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 4,6-dichlorophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the bromination is directed to the available ortho positions. To achieve mono-bromination at the less sterically hindered ortho position (C2), careful control of the reaction conditions and the choice of brominating agent are crucial.

A widely used and effective reagent for this transformation is N-Bromosuccinimide (NBS). NBS is a convenient and safer alternative to liquid bromine, often providing higher selectivity. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound from 4,6-dichlorophenol using N-Bromosuccinimide.

Materials:

  • 4,6-Dichlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichlorophenol (1.0 equivalent) in acetonitrile.

  • Acid Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) at room temperature. Stir the mixture for 5-10 minutes.

  • Bromination: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the reaction mixture. The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • To the residue, add water and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

ParameterValueReference
Starting Material 4,6-Dichlorophenol-
Reagents N-Bromosuccinimide, Sulfuric Acid[1]
Solvent Acetonitrile[1]
Reaction Temperature Room Temperature[1]
Typical Yield 80-90%General expectation for similar reactions
Purity (after chromatography) >98%General expectation for similar reactions
Molecular Formula C₆H₃BrCl₂O-
Molecular Weight 241.90 g/mol -

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 4_6_Dichlorophenol 4,6-Dichlorophenol Reaction + 4_6_Dichlorophenol->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Acetonitrile (MeCN) Solvent->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Product This compound Reaction->Product Electrophilic Aromatic Substitution

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow Experimental Workflow Start Dissolve 4,6-Dichlorophenol in Acetonitrile Add_Catalyst Add H₂SO₄ Catalyst Start->Add_Catalyst Add_NBS Add N-Bromosuccinimide Add_Catalyst->Add_NBS Monitor Monitor Reaction (TLC) Add_NBS->Monitor Workup Aqueous Work-up & Extraction with CH₂Cl₂ Monitor->Workup Purify Column Chromatography Workup->Purify End Pure this compound Purify->End

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a foundational understanding of a key synthetic pathway to this compound. The detailed experimental protocol, coupled with quantitative data and clear visual diagrams, offers a practical resource for researchers and professionals in the field of drug development and organic synthesis. The described method, utilizing NBS for the bromination of 4,6-dichlorophenol, represents a reliable and efficient approach to obtaining this valuable chemical intermediate. Further optimization of reaction conditions may be possible to enhance yield and purity based on specific laboratory capabilities and requirements.

References

A Technical Guide to 2-Bromo-4,6-dichlorophenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 2-Bromo-4,6-dichlorophenol, a halogenated phenolic compound of significant interest to the scientific research and pharmaceutical development sectors. The document details its chemical properties, outlines a representative synthetic protocol, and explores its applications as a versatile intermediate in the synthesis of complex organic molecules. Furthermore, it discusses the broader biological context of bromophenols and provides detailed experimental protocols for the analysis of such compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound and its potential applications.

Chemical Identity and Properties

The formal IUPAC name for the compound is this compound.[1] It is a substituted aromatic compound featuring a hydroxyl group, a bromine atom, and two chlorine atoms attached to a benzene ring.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Registry Number 4524-77-0[1]
Molecular Formula C₆H₃BrCl₂O[1]
Molecular Weight 241.897 g/mol [1][2]
Monoisotopic Mass 239.87444 Da[3]
Canonical SMILES C1=C(C=C(C(=C1Cl)O)Br)Cl[3]
InChI Key FRPHJINKMDMSPH-UHFFFAOYSA-N[1][2]
XLogP (Predicted) 3.8[3]

Synthesis and Manufacturing

This compound is produced synthetically, as it does not occur naturally.[4] The synthesis of halogenated phenols typically involves the electrophilic halogenation of a phenol derivative under controlled conditions. A general and plausible synthetic approach for this compound would involve the selective bromination of 4,6-dichlorophenol. The hydroxyl group on the phenol ring is an activating, ortho-, para-directing group, which would direct the incoming bromine electrophile to the ortho position (C2), which is vacant.

The workflow for such a synthesis is outlined in the diagram below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product A 4,6-Dichlorophenol D Electrophilic Bromination A->D B Brominating Agent (e.g., Br2, NBS) B->D C Inert Solvent (e.g., CCl4, CH3CN) C->D E Quenching D->E Reaction Mixture F Extraction E->F G Drying F->G H Solvent Removal G->H I Column Chromatography H->I Crude Product J This compound I->J Purified Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

Halogenated phenols are crucial building blocks in modern organic synthesis.[5] this compound, with its three distinct halogen substituents and a reactive hydroxyl group, serves as a versatile intermediate for constructing more complex molecules.

  • Pharmaceutical Synthesis : The compound is a precursor for various active pharmaceutical ingredients (APIs).[5] Its structure can be incorporated into scaffolds for developing analgesics, anti-inflammatory agents, and other therapeutics.[5] The bromine atom is particularly useful as it allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Agrochemicals : Similar to other halogenated phenols, it can be used as an intermediate in the synthesis of pesticides, herbicides, and fungicides.[5][6] For example, the related compound 4-bromo-2-chlorophenol is a precursor to the insecticide profenofos.[6]

  • Material Science : Aryl esters derived from such phenols have applications in materials science.[6]

Biological Context and Activity

While specific biological pathways for this compound are not extensively documented in public literature, the broader class of bromophenols, particularly those isolated from marine sources, exhibits a wide range of significant biological activities.[7][8] These activities include:

  • Antioxidant

  • Anticancer

  • Anti-inflammatory

  • Antimicrobial and Antiviral

  • Anti-diabetic

Derivatives of bromophenols are being actively investigated as potent enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are relevant to diseases like Alzheimer's and glaucoma.[9][10][11] The presence of halogen atoms can enhance the metabolic stability and binding affinity of these molecules to their biological targets.[11] The general process for evaluating the therapeutic potential of such a compound is depicted below.

G A Compound Synthesis & Purification B In-Vitro Screening A->B C Target Identification B->C Active Hit E Lead Optimization B->E Structure-Activity Relationship (SAR) D Mechanism of Action (Signaling Pathway Analysis) C->D D->E F In-Vivo Studies (Animal Models) E->F Optimized Lead G Preclinical Development F->G

Caption: Logical workflow for drug discovery based on a novel phenolic compound.

Experimental Protocols

Protocol: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for the quantification and purity assessment of a halogenated phenol like this compound. Such methods are standard in quality control and research.[12]

Objective: To determine the purity of a this compound sample.

Materials:

  • HPLC system with UV detector

  • Newcrom R1 column or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Sample of this compound

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid (or formic acid).

    • Prepare Mobile Phase B: HPLC-grade acetonitrile (MeCN).

    • Degas both mobile phases using an ultrasonic bath or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of MeCN and water to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Prepare a sample solution at a concentration expected to fall within the linear range of the calibration curve (e.g., 25 µg/mL).

  • Chromatographic Conditions:

    • Column: Newcrom R1 or equivalent C18

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 280 nm (or wavelength of maximum absorbance)

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 50% B

      • 19-25 min: Hold at 50% B (re-equilibration)

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution in triplicate.

    • Calculate the concentration of the sample using the calibration curve. Purity is determined by the percentage of the main peak area relative to the total peak area.

Conclusion

This compound is a halogenated aromatic compound with significant potential as a chemical intermediate. Its versatile structure allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While further research is needed to elucidate its specific biological activities, the established therapeutic potential of the broader bromophenol class suggests that derivatives of this compound are promising candidates for future drug discovery and development efforts. The analytical and synthetic protocols outlined in this guide provide a foundation for researchers working with this and related compounds.

References

A Technical Safety Guide to 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety data, handling procedures, and potential hazards associated with 2-Bromo-4,6-dichlorophenol (CAS No. 4524-77-0). The information is intended for researchers, scientists, and professionals in drug development and other fields who may handle this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its properties are summarized below.

PropertyValueSource
CAS Number 4524-77-0[1][2][3]
Molecular Formula C₆H₃BrCl₂O[2][4]
Molecular Weight 241.90 g/mol [2][4]
Appearance Solid (form not specified)[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]

Hazard Identification and Classification

While one safety data sheet indicates that the substance is not classified according to Regulation (EC) No 1272/2008, this is inconsistent with data for structurally analogous compounds.[5] Polyhalogenated phenols are typically irritants and can be harmful. For example, 4-Bromo-2,6-dichlorophenol and 2-Bromo-4-chlorophenol are classified with multiple hazard statements.[6][7] Therefore, it is prudent to handle this compound as a hazardous substance with a similar profile.

Inferred GHS Classification:

Hazard ClassHazard CodeStatementBasis of Inference
Skin Corrosion/IrritationH315Causes skin irritationClassification for 2-Bromo-4-chlorophenol and 4-Bromo-2,6-dichlorophenol[6][7]
Serious Eye Damage/IrritationH319Causes serious eye irritationClassification for 2-Bromo-4-chlorophenol and 4-Bromo-2,6-dichlorophenol[6][7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationClassification for 2-Bromo-4-chlorophenol and 4-Bromo-2,6-dichlorophenol[6][7]
Acute Toxicity, Oral (Potential)H302Harmful if swallowedClassification for 4-Bromo-2,6-dichlorophenol[7]

Toxicological Information

Specific toxicological studies (e.g., LD₅₀ values) for this compound were not found in the reviewed literature. However, related brominated and chlorinated phenols are known to be toxic.[8][9] For instance, 2,4,6-tribromophenol has demonstrated toxicity to aquatic organisms, and various dichlorophenols have shown oral LD₅₀ values in rats ranging from 580 to 4500 mg/kg.[8][9] Given its structure, this compound should be handled as a substance with uncharacterized but potentially significant toxicological properties.

Note on Experimental Protocols: Safety Data Sheets summarize the results of toxicological testing but do not provide detailed experimental methodologies. These studies are typically conducted according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For example, acute oral toxicity is often determined using OECD Test Guideline 401, while skin irritation is assessed via methods like OECD TG 404.

First-Aid Measures

Immediate action is required in case of exposure. The following workflow outlines the recommended first-aid procedures based on the route of exposure.

FirstAid cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. Keep comfortable for breathing. inhalation->move_fresh_air wash_skin Remove contaminated clothing. Wash skin with plenty of soap and water for 15+ minutes. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. eye->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek immediate medical advice/attention. move_fresh_air->seek_medical wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Logical workflow for first-aid measures following exposure.

Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[10]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[10][11]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10]

Safe Handling Practices:

  • Avoid breathing dust, fumes, or vapors.[12]

  • Wash hands thoroughly after handling.

  • Avoid contact with skin and eyes.[12]

  • Keep the container tightly closed when not in use.

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Some suppliers recommend refrigerated storage (2°C to 8°C).[3]

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

SpillResponse start Spill Occurs evacuate Evacuate immediate area and ensure ventilation start->evacuate don_ppe Wear appropriate PPE: - Respirator - Goggles & Face Shield - Chemical Gloves - Lab Coat evacuate->don_ppe contain Contain the spill using inert absorbent material (e.g., sand, vermiculite) don_ppe->contain cleanup Carefully collect absorbent material and place into a sealed, labeled container for hazardous waste contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water cleanup->decontaminate dispose Dispose of waste through an approved hazardous waste program decontaminate->dispose end Response Complete dispose->end

Caption: General workflow for responding to an accidental spill.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4,6-dichlorophenol (C₆H₃BrCl₂O), a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields. This document collates available data on its physical constants, spectral characteristics, and provides generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

General Characteristics

At ambient temperature, this compound is a solid. Its appearance is typically crystalline, with a color that can range from off-white to a pale brown.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound and, for comparative purposes, the closely related isomer 2-Bromo-4-chlorophenol.

PropertyThis compound2-Bromo-4-chlorophenol
Molecular Formula C₆H₃BrCl₂OC₆H₄BrClO
Molecular Weight 241.89 g/mol 207.45 g/mol
Melting Point 68 °C31-34 °C
Boiling Point Not available230-232 °C
Density 1.95 g/cm³1.788 g/cm³
Solubility in Water Moderately solubleModerately soluble
Solubility in Organic Solvents Soluble in ethanol and acetoneSoluble
pKa Estimated to be lower than phenol (9.9) due to electron-withdrawing halogensNo experimental data found

Note: An experimentally determined pKa value for this compound was not found in the surveyed literature. The acidity of phenols is significantly increased by the presence of electron-withdrawing groups like halogens on the aromatic ring. Therefore, it is anticipated that the pKa of this compound is considerably lower than that of phenol itself.

Spectral Data

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum of a halogenated phenol is characterized by several key absorption bands. For a compound like this compound, the following are expected:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Hydrogen bonding can influence the exact position and broadness of this peak.

  • C-H Stretching (Aromatic): Weak to medium bands typically appearing above 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Several bands in the 1400-1600 cm⁻¹ region, indicative of the aromatic ring.

  • C-O Stretching: A strong band in the 1200-1300 cm⁻¹ range.

  • C-Br and C-Cl Stretching: These vibrations occur in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.

A study on 2-bromo-4-chloro phenol reported an O-H stretching vibration at 3616 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the deshielding effects of the halogen and hydroxyl substituents. For comparison, the ¹H NMR spectrum of 2-Bromo-4-chlorophenol in CDCl₃ shows signals at approximately 7.46, 7.19, and 6.95 ppm.

¹³C NMR: The carbon NMR spectrum of this compound should exhibit six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will be influenced by the attached substituents.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The fragmentation pattern will likely involve the loss of the hydroxyl group, bromine, and chlorine atoms, as well as fragmentation of the aromatic ring. The mass spectrum of 2-bromo-4-chlorophenol shows a prominent molecular ion peak cluster around m/z 206, 208, and 210, reflecting the isotopic distribution of bromine and chlorine.

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of the key physical properties discussed in this guide.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus.

MeltingPointWorkflow A Sample Preparation: Finely powder the crystalline sample. B Capillary Loading: Pack a small amount of the powder into a capillary tube. A->B C Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus. B->C D Heating: Heat the block slowly and uniformly. C->D E Observation: Observe the sample through the magnifying lens. D->E F Record Temperatures: Note the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. E->F G Melting Range: The recorded temperature range is the melting point. F->G

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point can be determined using a distillation apparatus or a micro-boiling point method.

Solubility Determination

A qualitative assessment of solubility can be performed by systematically testing the dissolution of the compound in various solvents.

SolubilityTesting Start Start with a small, known amount of this compound Water Add Water (Polar, Protic) Start->Water Organic Add Organic Solvent (e.g., Ethanol, Acetone) Start->Organic Observe_Water Observe for Dissolution Water->Observe_Water Observe_Organic Observe for Dissolution Organic->Observe_Organic Soluble_Water Soluble / Moderately Soluble Observe_Water->Soluble_Water Yes Insoluble_Water Insoluble Observe_Water->Insoluble_Water No Soluble_Organic Soluble Observe_Organic->Soluble_Organic Yes Insoluble_Organic Insoluble Observe_Organic->Insoluble_Organic No

Caption: Logical flow for qualitative solubility testing.

pKa Determination

The acid dissociation constant (pKa) of a phenolic compound can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration: This involves titrating a solution of the phenol with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry: This method relies on the different UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Conclusion

This technical guide has summarized the available physical property data for this compound. While core physical constants like molecular weight, melting point, and density are established, a definitive experimental pKa value and comprehensive spectral analyses are areas requiring further investigation. The provided comparative data for related isomers and the generalized experimental protocols offer a solid foundation for researchers working with this compound. As a halogenated phenol, its properties are of significant interest in the fields of medicinal chemistry, materials science, and environmental science.

References

Spectroscopic Profile of 2-Bromo-4,6-dichlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,6-dichlorophenol (C₆H₃BrCl₂O), a halogenated aromatic compound relevant in various fields of chemical synthesis and development. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data points for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is relatively simple, showing signals for the two aromatic protons and the hydroxyl proton.

Table 1: ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.42Singlet (s)1HAromatic H-3 or H-5
7.32Singlet (s)1HAromatic H-3 or H-5
5.84Singlet (s)1HHydroxyl (-OH)

Data sourced from a synthetic procedure characterization.[1]

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~148-152C-1 (C-OH)Carbon attached to the strongly deshielding hydroxyl group.
~130-134C-5Aromatic CH, deshielded by adjacent chlorine.
~128-132C-3Aromatic CH, influenced by adjacent bromine and chlorine.
~125-129C-4 (C-Cl)Carbon attached to chlorine, deshielded.
~120-124C-6 (C-Cl)Carbon attached to chlorine, deshielded.
~110-114C-2 (C-Br)Carbon attached to bromine, deshielded but less so than chlorine.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3200-3550O-H StretchStrong, BroadPhenolic -OH
3050-3100C-H StretchMedium to WeakAromatic C-H
1550-1600C=C StretchMediumAromatic Ring
1450-1500C=C StretchMediumAromatic Ring
1180-1260C-O StretchStrongPhenolic C-O
1000-1100C-Cl StretchStrongAryl-Chloride
600-700C-Br StretchStrongAryl-Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Molecular Ion: The nominal molecular weight of this compound is 241.9 g/mol .[2] In mass spectrometry, the molecular ion peak is a cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a complex isotopic pattern for the molecular ion [M]⁺˙. The most abundant peak in the molecular ion cluster is expected at an m/z of 240, corresponding to the molecule containing one ⁷⁹Br and two ³⁵Cl isotopes.

Table 4: Major Predicted Fragments in the Mass Spectrum of this compound

m/z (Fragment Ion)Predicted LossNotes
[M]⁺˙, [M+2]⁺˙, [M+4]⁺˙, [M+6]⁺˙-Molecular ion cluster showing a characteristic pattern for one Br and two Cl atoms.
[M-Br]⁺Loss of Bromine radical (•Br)Results in a dichlorophenol cation.
[M-Cl]⁺Loss of Chlorine radical (•Cl)Results in a bromochlorophenol cation.
[M-CO]⁺˙Loss of Carbon MonoxideCommon fragmentation pathway for phenols.
[M-HBr]⁺˙Loss of Hydrogen BromideRearrangement and elimination.
[M-HCl]⁺˙Loss of Hydrogen ChlorideRearrangement and elimination.

Experimental Protocols

The following protocols outline standard methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and pick peaks for both spectra to determine precise chemical shifts.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

    • The sample is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar DB-5 column).

    • Use a temperature program (e.g., starting at 50°C and ramping to 250°C) to separate the analyte from the solvent and any impurities.

  • Ionization and Fragmentation:

    • As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer.

    • The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization to form a radical cation (the molecular ion) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Final Analysis Sample This compound (Solid Sample) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Solvent for GC-MS Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data Table (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data Analysis Structural Elucidation & Data Compilation NMR_Data->Analysis IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data IR Data Table (Absorption Bands) IR_Acq->IR_Data IR_Data->Analysis MS_Acq Acquire Mass Spectrum (EI, 70 eV) MS_Prep->MS_Acq MS_Data MS Data Table (m/z Fragments) MS_Acq->MS_Data MS_Data->Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-4,6-dichlorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,6-dichlorophenol, a halogenated phenol derivative. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide outlines the foundational physicochemical principles that govern its solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of this critical parameter, empowering researchers to generate reliable data tailored to their specific applications in drug development, chemical synthesis, and formulation.

Physicochemical Properties and Expected Solubility Profile

This compound (CAS No. 4524-77-0) is a solid at room temperature with the chemical formula C₆H₃BrCl₂O. Its molecular structure, featuring a polar hydroxyl (-OH) group and a largely non-polar brominated and chlorinated aromatic ring, dictates its solubility behavior.

The principle of "like dissolves like" is central to predicting solubility. The hydroxyl group can participate in hydrogen bonding with polar solvents. However, the bulky halogen atoms (one bromine and two chlorine) contribute significantly to the molecule's lipophilicity and reduce the influence of the hydroxyl group.

Consequently, this compound is expected to exhibit the following general solubility trends:

  • Low to moderate solubility in polar protic solvents like water, where the energy required to break the strong hydrogen bonds of water may not be fully compensated by the formation of new bonds with the solute.

  • Greater solubility in polar aprotic solvents (e.g., acetone) and alcohols (e.g., ethanol, methanol).[1] These solvents can interact favorably with the polar hydroxyl group without the high energetic cost of disrupting a strong hydrogen-bonding network like water's. For the related compound 2-bromo-4-chlorophenol, a solubility of 0.1 g/mL in methanol has been reported.

  • Good solubility in many non-polar and moderately polar organic solvents, owing to the non-polar nature of the halogenated benzene ring.[1]

Temperature is also a critical factor; for most solid solutes, solubility increases with increasing temperature.[1]

Quantitative Solubility Data

As of this guide's compilation, specific, peer-reviewed quantitative solubility data for this compound across a wide array of organic solvents remains limited in the public domain. Researchers requiring precise solubility values for applications such as process design, formulation, and reaction chemistry are strongly encouraged to determine this data experimentally. The following table is provided as a template for recording such empirically determined values.

Table 1: Experimental Solubility of this compound

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
MethanolAlcohol25Shake-Flask Method
EthanolAlcohol25Shake-Flask Method
1-PropanolAlcohol25Shake-Flask Method
AcetoneKetone25Shake-Flask Method
Ethyl AcetateEster25Shake-Flask Method
Diethyl EtherEther25Shake-Flask Method
DichloromethaneHalogenated25Shake-Flask Method
TolueneAromatic HC25Shake-Flask Method
n-HexaneAliphatic HC25Shake-Flask Method
Dimethyl SulfoxideSulfoxide25Shake-Flask Method

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method.[2] This technique involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution becomes saturated.

Shake-Flask Method Protocol

This protocol outlines the steps to determine the thermodynamic solubility of this compound.

Materials and Equipment:

  • This compound (high purity)

  • High-purity organic solvents

  • Analytical balance

  • Thermostatic orbital shaker or incubator

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Centrifuge (optional)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is achieved. A typical period is 24 to 72 hours. It is recommended to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured solubility no longer changes over time.[2]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2-4 hours to permit the excess solid to settle.[2] Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a sample of the clear supernatant using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles that could lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise method for quantifying the concentration of halogenated phenols in solution.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with a small amount of trifluoroacetic acid or formic acid to ensure the phenol is in its protonated state). A common starting point could be a 60:40 or 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Phenolic compounds typically absorb UV light in the range of 270-280 nm. The optimal wavelength for this compound should be determined by measuring its UV spectrum.

Quantification Procedure:

  • Prepare Standards: Create a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Analyze Sample: Inject the diluted, filtered sample from the shake-flask experiment.

  • Calculate Solubility: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Cease agitation, allow solid to settle D->E F Withdraw supernatant with syringe E->F G Filter supernatant (0.22 µm) F->G H Dilute filtrate for analysis G->H I Quantify concentration using HPLC-UV H->I J Calculate Solubility I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_standards Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation A Prepare standard solutions of known concentrations B Inject standards into HPLC A->B C Record peak areas B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D G Determine concentration of diluted sample from curve D->G E Inject diluted, filtered saturated solution F Record peak area E->F F->G H Apply dilution factor G->H I Final Solubility Value H->I

Caption: Logical workflow for HPLC-based quantification of solubility.

References

An In-depth Technical Guide to 2-Bromo-4,6-dichlorophenol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-dichlorophenol is a halogenated phenolic compound with a history rooted in the broader exploration of phenol chemistry. While not as extensively studied as some other halogenated phenols, it holds significance as a potential environmental contaminant and a subject of toxicological interest. This technical guide provides a comprehensive overview of the discovery, synthesis, physical and chemical properties, and known biological activities of this compound. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in chemistry, environmental science, and drug development.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the advancements in organic chemistry in the 19th and early 20th centuries, a period marked by the systematic investigation of aromatic compounds and their derivatives. Phenol, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, became a foundational molecule for a vast array of chemical syntheses[1]. The reactivity of the phenol ring, particularly its susceptibility to electrophilic substitution, made the preparation of halogenated derivatives a subject of early investigation[1].

While a singular, celebrated discovery of this compound is not prominent in the historical literature, its synthesis is a logical extension of established halogenation reactions of phenols. Early methods for preparing halogenated phenols involved direct reaction with elemental halogens[2][3]. The synthesis of polychlorinated and polybrominated phenols was of industrial and academic interest, leading to the preparation of a wide variety of substituted phenols. It is highly probable that this compound was first synthesized in a laboratory setting during the systematic exploration of the halogenation of dichlorophenols or the bromination of chlorinated phenols.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₆H₃BrCl₂O[4][5][6][7]. Its structure consists of a benzene ring substituted with a hydroxyl group, one bromine atom, and two chlorine atoms.

PropertyValueReference
Molecular Formula C₆H₃BrCl₂O[4][5][6][7]
Molecular Weight 241.897 g/mol [5][6]
CAS Registry Number 4524-77-0[5][6]
Appearance Solid-
Melting Point Not readily available-
Boiling Point Not readily available-
Solubility Sparingly soluble in water, soluble in organic solvents-

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the electrophilic bromination of 2,4-dichlorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by a chlorine atom, bromination occurs at one of the available ortho positions.

General Experimental Protocol for the Synthesis of this compound

This protocol is based on analogous halogenation reactions of phenols.

Materials:

  • 2,4-Dichlorophenol

  • Liquid Bromine

  • Anhydrous solvent (e.g., carbon tetrachloride, acetic acid)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Dissolve a known quantity of 2,4-dichlorophenol in a suitable anhydrous solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of liquid bromine from the dropping funnel with constant stirring. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with distilled water and a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Natural Occurrence

While a wide variety of bromophenols have been identified as secondary metabolites in marine organisms, particularly in red, brown, and green algae, the specific presence of this compound in nature has not been definitively documented in the reviewed literature[8][9][10][11]. Marine algae are known to produce bromoperoxidase enzymes that catalyze the bromination of organic substrates, leading to a diverse array of brominated compounds[10][11]. It is plausible that this compound could be a minor, yet undiscovered, natural product in certain marine species. The widespread occurrence of other bromophenols in the marine environment suggests that the biosynthetic machinery for its production may exist[9][10].

Biological Activity and Signaling Pathways

The biological effects of this compound are not extensively characterized. However, based on the known activities of related halogenated phenols, several potential mechanisms of action can be inferred.

Antimicrobial and Antifungal Activity

Halogenated phenols are known for their antimicrobial properties. They can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular respiration. The presence of bromine and chlorine atoms on the phenol ring enhances its lipophilicity, facilitating its passage through cell membranes.

Cytotoxicity and Potential Anticancer Effects

Many bromophenols isolated from marine algae have demonstrated cytotoxic activity against various cancer cell lines[12][13]. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the activation of caspases and the generation of reactive oxygen species (ROS)[12].

Disruption of Cellular Signaling

Studies on other bromophenols have shown that they can interfere with cellular signaling pathways. For instance, some bromophenols have been found to disturb cellular Ca²⁺ signaling in neuroendocrine cells, which could have implications for endocrine disruption[14].

Potential Metabolic Pathways

While the specific metabolic fate of this compound in organisms is not well-defined, it is likely to undergo processes similar to other chlorinated and brominated phenols. In mammals, the detoxification of xenobiotics like halogenated phenols often involves cytochrome P450 (CYP) enzymes in the liver[15][16][17]. These enzymes can hydroxylate the aromatic ring, making it more water-soluble and easier to excrete. The pesticide profenofos is metabolized to 4-bromo-2-chlorophenol by CYP enzymes, suggesting a similar pathway could be involved for this compound[15][16][17].

In microorganisms, the degradation of halogenated phenols can proceed through various pathways, often involving initial hydroxylation followed by ring cleavage[18][19][20].

Diagram of a Postulated Metabolic Pathway:

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Hydroxylated Intermediate Hydroxylated Intermediate This compound->Hydroxylated Intermediate Cytochrome P450 Enzymes (CYPs) Conjugated Metabolite Conjugated Metabolite Hydroxylated Intermediate->Conjugated Metabolite Glucuronidation/ Sulfation Excretion Excretion Conjugated Metabolite->Excretion

Caption: Postulated metabolic pathway of this compound in vertebrates.

Diagram of a Generalized Mechanism of Cytotoxicity:

Cytotoxicity_Mechanism This compound This compound Mitochondrial_Membrane Mitochondrial Membrane Disruption This compound->Mitochondrial_Membrane ROS_Production Increased ROS Production Mitochondrial_Membrane->ROS_Production Caspase_Activation Caspase Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized mechanism of halogenated phenol-induced cytotoxicity.

Conclusion

This compound represents a classic example of a halogenated aromatic compound whose history is embedded in the foundational principles of organic synthesis. While specific details of its initial discovery are not prominently recorded, its synthesis follows well-established protocols for the halogenation of phenols. Its physicochemical properties are in line with other similar halogenated phenols. Although not yet confirmed as a natural product, the prevalence of other bromophenols in the marine environment suggests this as a possibility. The biological activities of this compound are not extensively studied, but by analogy to related compounds, it is likely to possess antimicrobial and cytotoxic properties, potentially through the disruption of cellular membranes and signaling pathways. Further research is warranted to fully elucidate its natural occurrence, biological activities, and toxicological profile. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this and other halogenated phenols.

References

The Enigmatic Absence of 2-Bromo-4,6-dichlorophenol in Nature: A Technical Review of Related Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the natural occurrence of 2-Bromo-4,6-dichlorophenol reveals a notable absence of this specific mixed halogenated phenol in publicly available scientific literature. While a diverse array of brominated and chlorinated phenols are well-documented as natural products, particularly within marine ecosystems, there is currently no direct evidence to suggest that this compound is biosynthesized by any known organism.

This technical guide addresses the initial inquiry into the natural occurrence of this compound and, finding no substantive data, pivots to a detailed exploration of closely related and well-documented naturally occurring halogenated phenols. This pivot is necessary to provide researchers, scientists, and drug development professionals with a relevant and data-rich resource on the broader topic of natural halogenated phenols, which are of significant interest for their unique chemical properties and potential bioactive applications.

The following sections will focus on the natural occurrence, biosynthesis, and analysis of bromophenols, a class of compounds for which there is a wealth of scientific information. This approach allows for the fulfillment of the core requirements of an in-depth technical guide, including data presentation in tabular format, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Naturally Occurring Bromophenols: A Marine Phenomenon

Bromophenols are a significant class of secondary metabolites found predominantly in marine organisms.[1][2] These compounds are believed to play a role in chemical defense mechanisms.[2] They have been isolated from various marine sources, including algae (red, brown, and green), sponges, and marine invertebrates.[3][4]

Distribution of Bromophenols in Marine Organisms

The presence and concentration of bromophenols can vary significantly between different species and even within the same species depending on geographical location and environmental conditions. Red algae of the family Rhodomelaceae are particularly known for their high content of bromophenols.[3]

Marine Organism TypeExamples of Bromophenols FoundReferences
Red Algae 2,4-dibromophenol, 2,4,6-tribromophenol[3]
Brown Algae Various brominated phlorotannins[3]
Green Algae Simple bromophenols[3]
Sponges Complex brominated tyrosine derivatives[4]
Marine Invertebrates Simple and complex bromophenols[4]

Biosynthesis of Bromophenols

The biosynthesis of bromophenols in marine organisms is primarily catalyzed by a class of enzymes known as haloperoxidases, specifically bromoperoxidases. These enzymes utilize bromide ions from seawater to halogenate phenolic substrates.

General Biosynthetic Pathway

The general mechanism involves the oxidation of bromide ions by hydrogen peroxide, which is catalyzed by the bromoperoxidase enzyme. The resulting electrophilic bromine species then reacts with a phenolic substrate to form the brominated phenol. The specificity of the bromination pattern is determined by the enzyme and the substrate.

Biosynthesis cluster_Enzyme Bromoperoxidase Enzyme cluster_Substrates Substrates cluster_Products Products Enzyme Vanadium Bromoperoxidase Bromophenol Brominated Phenol Enzyme->Bromophenol Electrophilic Bromine Species H2O Water (H₂O) Enzyme->H2O H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Enzyme Bromide Bromide Ion (Br⁻) Bromide->Enzyme Phenol Phenolic Substrate Phenol->Bromophenol

Caption: Generalized enzymatic bromination of a phenolic substrate.

Experimental Protocols for the Study of Naturally Occurring Bromophenols

The study of naturally occurring bromophenols involves a series of experimental procedures, from sample collection to extraction, purification, and structural elucidation.

Extraction of Bromophenols from Marine Algae

A common method for the extraction of bromophenols from marine algae is solvent extraction.

Protocol:

  • Sample Preparation: Freshly collected algal material is cleaned of epiphytes and debris, and then lyophilized (freeze-dried) to remove water. The dried material is ground into a fine powder.

  • Extraction: The powdered alga is extracted with a suitable organic solvent, typically a mixture of dichloromethane and methanol (2:1 v/v), at room temperature with constant stirring for 24 hours.

  • Filtration and Concentration: The extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., aqueous methanol) to separate compounds based on polarity.

Purification and Identification

The fractions obtained from the initial extraction are further purified using chromatographic techniques.

Protocol:

  • Column Chromatography: The extract is first fractionated by column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified by reversed-phase HPLC to isolate individual compounds.

  • Structural Elucidation: The structure of the purified bromophenols is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

ExperimentalWorkflow A Marine Organism Collection B Lyophilization & Grinding A->B C Solvent Extraction B->C D Filtration & Concentration C->D E Crude Extract D->E F Liquid-Liquid Partitioning E->F G Fractionation (Column Chromatography) F->G H Purification (HPLC) G->H I Isolated Bromophenols H->I J Structural Elucidation (NMR, MS) I->J

Caption: Workflow for isolation and identification of bromophenols.

Conclusion

While the natural occurrence of this compound remains unconfirmed, the study of its structural analogs, the naturally occurring bromophenols, offers a rich field of research. These compounds, primarily found in marine organisms, exhibit a wide range of biological activities and are of considerable interest to the scientific and drug development communities. The methodologies for their extraction, purification, and characterization are well-established, providing a solid foundation for further exploration of these fascinating natural products. Future research may yet uncover the existence of mixed halogenated phenols like this compound in nature, but for now, the focus remains on the abundant and diverse world of marine bromophenols.

References

2-Bromo-4,6-dichlorophenol: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dichlorophenol is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and two chlorine atoms on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This unique substitution pattern allows for the strategic and regioselective introduction of diverse functionalities, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the utility of this compound in several key cross-coupling and etherification reactions, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Chemical Properties and Reactivity

This compound possesses a unique combination of reactive sites that can be selectively addressed under different reaction conditions. The phenolic hydroxyl group can undergo O-alkylation or O-arylation. The carbon-bromine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, offering a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The chlorine atoms are generally less reactive than bromine in such transformations, allowing for selective reactions at the C-Br bond.

PropertyValue
Molecular Formula C₆H₃BrCl₂O
Molecular Weight 241.89 g/mol
CAS Number 4524-77-0
Appearance Off-white to light brown crystalline solid
Melting Point 74-77 °C
Boiling Point 256.5 °C at 760 mmHg

Key Synthetic Transformations

This compound is a valuable substrate for a range of powerful synthetic methodologies. The following sections detail the application of this building block in several key bond-forming reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

Suzuki_Miyaura_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product Solvent Solvent Solvent->Coupled Product

Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4,6-dichlorophenol

  • Materials: this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1 mixture).

  • Procedure: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane and water are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative)

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O92
3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene88
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] this compound can be efficiently coupled with a variety of primary and secondary amines to generate substituted aminophenols, which are important scaffolds in medicinal chemistry.

Buchwald_Hartwig_Amination This compound This compound Aminophenol Product Aminophenol Product This compound->Aminophenol Product Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Aminophenol Product Pd Catalyst Pd Catalyst Pd Catalyst->Aminophenol Product Ligand Ligand Ligand->Aminophenol Product Base Base Base->Aminophenol Product Solvent Solvent Solvent->Aminophenol Product

Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 2-morpholino-4,6-dichlorophenol

  • Materials: this compound (1.0 equiv), morpholine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), NaOtBu (1.4 equiv), anhydrous toluene.

  • Procedure: In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and NaOtBu. Anhydrous toluene is added, followed by this compound and morpholine. The tube is sealed and heated to 100 °C with stirring for 18 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[2]

Quantitative Data (Representative)

AmineCatalyst/LigandBaseSolventYield (%)
AnilinePd(OAc)₂/BINAPCs₂CO₃Toluene78
PiperidinePd₂(dba)₃/XantphosK₃PO₄1,4-Dioxane85
n-ButylaminePd(OAc)₂/RuPhosNaOtBuToluene82
Etherification Reactions: C-O Bond Formation

The phenolic hydroxyl group of this compound provides a handle for the synthesis of a variety of ethers through reactions like the Williamson ether synthesis and the Ullmann condensation.

This classic method involves the reaction of the phenoxide, generated in situ, with an alkyl halide to form an ether.[3]

Williamson_Ether_Synthesis This compound This compound Alkyl Aryl Ether Alkyl Aryl Ether This compound->Alkyl Aryl Ether Base Base Base->Alkyl Aryl Ether Alkyl Halide Alkyl Halide Alkyl Halide->Alkyl Aryl Ether Solvent Solvent Solvent->Alkyl Aryl Ether

Williamson ether synthesis with this compound.

Experimental Protocol: Synthesis of 1-bromo-2-(benzyloxy)-3,5-dichlorobenzene

  • Materials: this compound (1.0 equiv), benzyl bromide (1.1 equiv), K₂CO₃ (1.5 equiv), acetone.

  • Procedure: To a solution of this compound in acetone, K₂CO₃ and benzyl bromide are added. The mixture is heated to reflux and stirred for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

The Ullmann condensation allows for the synthesis of diaryl ethers by coupling an aryl halide with a phenol in the presence of a copper catalyst.[4] While the bromine atom of this compound can also participate, the phenolic hydroxyl group can act as the nucleophile in the presence of a different aryl halide.

Quantitative Data for Etherification (Representative)

Reaction TypeElectrophileBaseCatalystYield (%)
WilliamsonMethyl iodideNaH-95
WilliamsonEthyl bromideK₂CO₃-88
Ullmann (as phenol)4-IodotolueneCs₂CO₃CuI/Phenanthroline75
Other Important Cross-Coupling Reactions

This compound is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

  • Heck Reaction: For the formation of C-C bonds with alkenes.[5]

  • Sonogashira Coupling: For the synthesis of aryl alkynes by coupling with terminal alkynes.[6]

  • Stille Coupling: For the reaction with organostannanes to form C-C bonds.[7]

Other_Couplings cluster_Heck Heck Reaction cluster_Sonogashira Sonogashira Coupling cluster_Stille Stille Coupling Alkene Alkene Heck Product Heck Product Alkene->Heck Product Terminal Alkyne Terminal Alkyne Sonogashira Product Sonogashira Product Terminal Alkyne->Sonogashira Product Organostannane Organostannane Stille Product Stille Product Organostannane->Stille Product This compound This compound

Versatility of this compound in other cross-coupling reactions.

Experimental Protocols (General Procedures)

  • Heck Reaction: A mixture of this compound, an alkene (e.g., styrene or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF) is heated.

  • Sonogashira Coupling: this compound is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a solvent like THF or DMF.[6]

  • Stille Coupling: The reaction involves coupling this compound with an organostannane (e.g., tributyl(vinyl)tin) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent such as toluene or DMF.[7]

Applications in Drug Development and Materials Science

Derivatives of this compound have shown significant potential in various fields, particularly in medicinal chemistry. The structural motifs accessible from this building block are present in a range of biologically active compounds.

Enzyme Inhibition and Signaling Pathways

Bromophenol derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[7][8] Inhibition of these enzymes is a key therapeutic strategy for diseases such as Alzheimer's disease and glaucoma, respectively.

Signaling_Pathway Bromophenol Derivative Bromophenol Derivative Enzyme (e.g., AChE, CA) Enzyme (e.g., AChE, CA) Bromophenol Derivative->Enzyme (e.g., AChE, CA) Inhibition Product Product Enzyme (e.g., AChE, CA)->Product Substrate Substrate Substrate->Enzyme (e.g., AChE, CA) Physiological Effect Physiological Effect Product->Physiological Effect

Inhibition of enzymatic pathways by bromophenol derivatives.

Quantitative Data on Biological Activity (Representative)

Compound TypeTarget EnzymeIC₅₀ / KᵢTherapeutic Area
Bromophenol DerivativeAcetylcholinesterase10-100 nMAlzheimer's Disease
Substituted Diaryl EtherCarbonic Anhydrase II50-200 nMGlaucoma
Biphenyl DerivativeFungal enzymes1-10 µMAntifungal
Antifungal Agents

Certain derivatives of halogenated phenols have demonstrated promising antifungal activity.[9] The lipophilic nature of the halogenated aromatic ring can facilitate membrane disruption in fungal cells, leading to cell death.

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its trifunctional nature allows for selective and diverse chemical modifications through a variety of modern synthetic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and various etherification reactions. The resulting derivatives have shown significant promise in medicinal chemistry as enzyme inhibitors and antifungal agents. This guide provides a foundational understanding of the synthetic potential of this compound, offering researchers and drug development professionals a powerful tool for the construction of complex and biologically relevant molecules. Further exploration of the reactivity and applications of this compound is certain to lead to the discovery of novel therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-4,6-dichlorophenol from 2,4-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 2-Bromo-4,6-dichlorophenol, a halogenated phenol derivative with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds and other bioactive molecules. The protocol outlines the electrophilic aromatic substitution (bromination) of 2,4-dichlorophenol. Phenols are highly activated aromatic rings, readily undergoing bromination at room temperature.[1] This procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of sulfuric acid.

The hydroxyl group of a phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2,4-dichlorophenol, the para position is already occupied by a chlorine atom. Therefore, bromination is expected to occur at the remaining open ortho position (position 6) and the other available position (position 2), which is ortho to the hydroxyl group and meta to the two chlorine atoms. The described methodology is adapted from a general procedure for the bromination of phenols.[2]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,4-DichlorophenolReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Sulfuric Acid (conc.)ACS GradeFisher Scientific
Acetonitrile (MeCN)HPLC GradeFisher ScientificAnhydrous conditions recommended
Dichloromethane (CH2Cl2)ACS GradeFisher Scientific
Water (H2O)Deionized-
Brine (sat. NaCl soln.)--
Sodium Sulfate (Na2SO4)AnhydrousFisher Scientific
Round-bottom flask--
Magnetic stirrer and stir bar--
TLC plates (Silica gel 60 F254)--
Column chromatography supplies--Silica gel, appropriate solvents
Rotary evaporator--

Experimental Protocol

1. Reaction Setup:

  • To a solution of 2,4-dichlorophenol (5 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (1.05 equiv.) at room temperature.[2]

  • Stir the resulting mixture for 5 minutes.[2]

2. Bromination:

  • To the stirred mixture, add N-Bromosuccinimide (NBS) (1.05 equiv.) in one portion.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) analysis until the starting material is consumed.[2]

3. Work-up and Extraction:

  • Upon completion, evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator.[2]

  • Add water (15 mL) to the residue and extract the aqueous layer with dichloromethane (3 x 15 mL).[2]

  • Combine the organic layers and wash with water and then with brine.[2]

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4).[2]

4. Purification:

  • Concentrate the dried organic solution under reduced pressure to afford the crude product.[2]

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound.[2]

Data Presentation

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2,4-Dichlorophenol163.0051.0815 mg
N-Bromosuccinimide177.985.251.05934.4 mg[2]
Sulfuric Acid (conc.)98.085.251.05285 µL[2]
Acetonitrile---10 mL[2]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • 2,4-Dichlorophenol is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle with care.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Workflow and Logic Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Dissolve 2,4-dichlorophenol in Acetonitrile add_h2so4 Add conc. H2SO4 (Catalyst) start->add_h2so4 stir1 Stir for 5 min add_h2so4->stir1 add_nbs Add NBS (Brominating Agent) stir1->add_nbs monitor Monitor reaction by TLC add_nbs->monitor evaporate Evaporate to dryness monitor->evaporate add_water Add H2O evaporate->add_water extract Extract with CH2Cl2 add_water->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Regioselective Bromination of 4,6-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective bromination of 4,6-dichlorophenol to synthesize 2-bromo-4,6-dichlorophenol. This protocol is adapted from established methods for the bromination of structurally similar dichlorophenols, offering a robust starting point for laboratory-scale synthesis.

Introduction

Halogenated phenols are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. The targeted introduction of a bromine atom onto a phenol ring, especially one already bearing other substituents, requires precise control of reaction conditions to ensure high regioselectivity and yield. This application note details a procedure for the bromination of 4,6-dichlorophenol at the ortho-position to the hydroxyl group, yielding this compound. The hydroxyl group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. In 4,6-dichlorophenol, the para-position is blocked, and the two ortho-positions (2 and 6) are electronically activated. The existing chloro substituents provide some steric hindrance, which, combined with electronic effects, favors the mono-bromination at the less hindered ortho-position.

Reaction Scheme

Caption: Electrophilic aromatic bromination of 4,6-dichlorophenol.

Experimental Protocol

This protocol is adapted from a procedure for the bromination of a structurally related dichlorophenol isomer and is expected to provide a high yield of the desired product.

Materials:

  • 4,6-Dichlorophenol (C₆H₄Cl₂O)

  • Bromine (Br₂)

  • Chlorobenzene (C₆H₅Cl)

  • Triethylamine hydrochloride ((C₂H₅)₃N·HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hexanes

Apparatus:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

  • Ice bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Fume hood.

Procedure:

  • Reaction Setup: In a fume hood, dissolve 4,6-dichlorophenol (1.0 eq) and a catalytic amount of triethylamine hydrochloride (e.g., 0.03 eq) in chlorobenzene in a round-bottom flask.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in chlorobenzene to the stirred reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes or a mixture of hexanes and a minimal amount of a more polar solvent) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Chemical Formula C₆H₃BrCl₂O
Molecular Weight 241.89 g/mol
CAS Number 4524-77-0
Appearance Expected to be a crystalline solid.
Melting Point Data not readily available.
Boiling Point Data not readily available.
¹H NMR (Predicted) Two singlets in the aromatic region (approx. δ 7.0-7.5 ppm).
¹³C NMR (Predicted) Six distinct signals for the aromatic carbons.
IR (Predicted, cm⁻¹) ~3400-3500 (O-H stretch), ~1550-1600 (C=C aromatic), ~1200 (C-O), ~700-800 (C-Cl, C-Br).
Mass Spec (m/z) Expected molecular ion peaks corresponding to isotopic distribution of Br and Cl.

Workflow and Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for Bromination of 4,6-Dichlorophenol start Start dissolve Dissolve 4,6-dichlorophenol and catalyst in chlorobenzene start->dissolve cool Cool reaction mixture to 0-5 °C dissolve->cool add_br2 Slowly add Bromine solution cool->add_br2 react Stir at room temperature add_br2->react quench Quench with Na2S2O3 solution react->quench workup Aqueous work-up (NaHCO3, H2O, Brine) quench->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Recrystallization/Chromatography) concentrate->purify product Obtain pure this compound purify->product

Caption: Step-by-step experimental workflow.

Logical Relationship of Reagents and Products

logical_relationship Logical Relationship of Reaction Components sub 4,6-Dichlorophenol prod This compound sub->prod br2 Bromine (Br2) br2->prod cat Triethylamine HCl (Catalyst) cat->prod facilitates sol Chlorobenzene (Solvent) sol->sub dissolves hbr HBr (Byproduct) prod->hbr co-product

Caption: Interplay of reactants and products.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorobenzene is a flammable and harmful solvent. Avoid inhalation and contact with skin.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-4,6-dichlorophenol. The described protocol is applicable for the determination of this compound in various sample matrices, providing a scalable method suitable for both analytical and preparative separations. This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a halogenated phenolic compound of interest in various fields, including environmental analysis and as a potential intermediate in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, impurity profiling, and research purposes. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of such moderately polar to nonpolar organic compounds. This application note presents a validated HPLC method for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1 column (or equivalent C18 column, e.g., Lichrospher 100 RP-18) with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.

  • Chemicals and Reagents:

    • This compound analytical standard (CAS No: 4524-77-0)[1][2][3]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or formic acid for MS-compatible methods)[4]

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: The sample preparation method will vary depending on the matrix. A generic approach involves dissolving the sample in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove particulate matter.

HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

ParameterValue
Column Newcrom R1 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v)[4]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 30 °C[5]
Detection Wavelength 280 nm[6]
Run Time Approximately 10 minutes

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[4]

Data Presentation

Table 1: System Suitability Parameters

System suitability tests are performed to ensure the HPLC system is performing correctly.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%< 1.5%
Table 2: Method Validation Data

The method was validated for linearity, precision, and accuracy.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999[7][8]
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Intra-day Precision (RSD, n=6) ≤ 2.0%
Inter-day Precision (RSD, n=6) ≤ 3.0%
Accuracy (Recovery) 98 - 102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup Method_Params Set Method Parameters HPLC_System->Method_Params Method_Params->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory. The provided protocol, including system suitability and method validation parameters, offers a comprehensive guide for researchers, scientists, and drug development professionals. This method is also scalable and can be adapted for preparative separation to isolate impurities.[4]

References

Application Note: Analysis of 2-Bromo-4,6-dichlorophenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive method for the identification and quantification of 2-Bromo-4,6-dichlorophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, a derivatization step is typically required to improve volatility and chromatographic performance. This document outlines protocols for both direct analysis and analysis following derivatization, providing researchers, scientists, and drug development professionals with a robust framework for the analysis of this halogenated phenol in various matrices.

Introduction

This compound is a halogenated phenolic compound of interest in environmental monitoring, toxicology, and as a potential metabolite of brominated flame retardants. Accurate and sensitive analytical methods are crucial for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for this purpose. However, the inherent polarity of the hydroxyl group in phenols can lead to poor peak shape and column adsorption during GC analysis. Derivatization of the hydroxyl group can mitigate these issues, leading to improved chromatographic resolution and sensitivity. This note provides a detailed protocol for the analysis of this compound, including sample preparation, derivatization options, and recommended GC-MS parameters.

Experimental Protocols

Standard and Sample Preparation

Reagents and Materials:

  • This compound analytical standard

  • High-purity solvents (e.g., hexane, dichloromethane, acetone)

  • Derivatization reagents (e.g., Acetic Anhydride, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (if required for sample matrix)

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standards by serial dilution to cover the desired calibration range.

Sample Preparation (General Guideline): The sample preparation method will vary depending on the matrix (e.g., water, soil, biological tissue). A general solid-phase extraction (SPE) protocol for water samples is provided below.

  • Acidify the water sample to a pH of approximately 2 with a suitable acid.

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) according to the manufacturer's instructions.

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering compounds.

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., dichloromethane or acetone).

  • Dry the eluate by passing it through anhydrous sodium sulfate.

  • Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for direct GC-MS analysis or derivatization.

Derivatization Protocol (Acetylation)

Acetylation is a common derivatization technique for phenols that replaces the active hydrogen of the hydroxyl group with an acetyl group, increasing volatility.

  • To the 1 mL sample extract or standard, add 100 µL of acetic anhydride and 100 µL of a catalyst (e.g., pyridine or a small amount of potassium carbonate).

  • Vortex the mixture for 1 minute.

  • Heat the mixture at 60°C for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Quench the reaction by adding 1 mL of deionized water.

  • Vortex and allow the layers to separate.

  • Transfer the organic layer (containing the derivatized analyte) to a clean vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of halogenated phenols. These should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Fused Silica Capillary Column: A non-polar or semi-polar column such as a DB-5ms (5%-phenyl-methylpolysiloxane) is recommended.

GC Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Type Splitless
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Program | Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temp. 280°C

| Scan Mode | Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification. |

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. The retention time is an approximation and will vary based on the specific GC system and conditions. The characteristic m/z ions are based on the expected fragmentation pattern of the underivatized molecule.

CompoundMolecular Weight ( g/mol )Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound241.90~12-15242 (M+)240, 244, 161, 132

Note: The isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) and chlorine (35Cl and 37Cl in approximately a 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and bromine/chlorine-containing fragments.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solid-Phase Extraction (SPE) Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Derivatize Acetylation Concentration->Derivatize GC_Injection GC Injection Concentration->GC_Injection Direct Analysis Derivatize->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Discussion

The method presented provides a reliable approach for the analysis of this compound. For complex matrices, the optional derivatization step is highly recommended to improve peak shape and sensitivity. The choice of derivatization reagent may depend on the specific requirements of the analysis and the presence of other analytes. Silylation with reagents like BSTFA is another effective alternative to acetylation.

When performing quantitative analysis in SIM mode, it is crucial to select characteristic ions that are unique to the analyte and free from matrix interference. The molecular ion cluster (m/z 240, 242, 244) is often a good choice for the quantifier and qualifier ions due to its high specificity.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of this compound. The described methods, including sample preparation, optional derivatization, and instrumental parameters, offer a solid foundation for researchers and scientists in various fields. Proper method validation, including the determination of linearity, limits of detection and quantification, and accuracy and precision, should be performed in the specific laboratory and for the matrix of interest.

Application Notes and Protocols for the Derivatization of 2-Bromo-4,6-dichlorophenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dichlorophenol is a halogenated phenolic compound of interest in environmental analysis and as a potential intermediate in pharmaceutical synthesis. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to the polar nature of the phenolic hydroxyl group, which can lead to poor peak shape, decreased sensitivity, and potential interactions with the GC column. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group, thereby significantly improving its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation and acetylation . These methods are widely used to enhance the GC-MS analysis of phenolic compounds.

Derivatization Strategies

The two primary derivatization strategies for phenolic compounds like this compound are silylation and acetylation.

  • Silylation: This is a robust and widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process dramatically reduces the polarity and increases the volatility of the phenol. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylation reagent, often used with a catalyst such as trimethylchlorosilane (TMCS) to increase the reaction rate.

  • Acetylation: In this method, the hydroxyl group is converted into an acetate ester by reaction with an acetylating agent, most commonly acetic anhydride. This derivatization also effectively masks the polar hydroxyl group, leading to improved chromatographic performance.

The choice of derivatization reagent can depend on several factors, including the sample matrix, potential interferences, and the desired sensitivity of the analysis.

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following tables provide representative performance data for the analysis of other brominated and chlorinated phenols using silylation and acetylation followed by GC-MS. These values can be considered indicative of the performance expected for this compound.

Table 1: Representative Performance Data for Acetylation of Bromophenols by GC-MS

ParameterValueCompound ClassReference
Linearity Range0.5 - 250 ng/mLBromophenols[1]
Correlation Coefficient (r²)0.9948 - 0.9999Bromophenols[1]
Equipment Detection Limits0.39 - 1.26 pgBromophenols[1]

Data from a study on 19 different bromophenol congeners derivatized with acetic anhydride.

Table 2: Representative Performance Data for Derivatization of Chlorophenols and Alkylphenols by GC-MS

ParameterValueCompound ClassReference
Method Detection Limits (MDL)0.005 - 1.796 µg/LChlorophenols & Alkylphenols
Relative Standard Deviation (RSD)2.1% - 6.7%Chlorophenols & Alkylphenols

Data from a study utilizing solid-phase derivative extraction with acetic anhydride.

Experimental Workflow and Method Selection

The general workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction & Concentration Sample->Extraction Derivatization Derivatization (Silylation or Acetylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

General workflow for the analysis of this compound.

The selection between silylation and acetylation can be guided by the specific requirements of the analysis.

Method Selection Start Start: Need to analyze This compound HighSensitivity Is highest sensitivity for trace analysis required? Start->HighSensitivity MatrixComplexity Is the sample matrix complex with potential for side reactions? HighSensitivity->MatrixComplexity No Silylation Consider Silylation (e.g., with BSTFA) HighSensitivity->Silylation Yes MatrixComplexity->Silylation No Acetylation Consider Acetylation (e.g., with Acetic Anhydride) MatrixComplexity->Acetylation Yes Optimization Method optimization and validation are crucial Silylation->Optimization Acetylation->Optimization

Decision guide for derivatization method selection.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS catalyst

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or acetone)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample or standard into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of an appropriate anhydrous solvent to the dried sample and vortex briefly to dissolve. Acetone has been shown to accelerate the reaction significantly.[1]

    • Add 100 µL of BSTFA (or BSTFA with 1% TMCS for potentially faster reaction) to the vial.

    • Tightly cap the vial and vortex for 1 minute.

  • Reaction:

    • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath. Reaction times may be shorter (as little as 15 seconds) if acetone is used as the solvent at room temperature.[1]

    • Allow the vial to cool to room temperature.

  • Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system.

Silylation Reaction cluster_products Products Phenol This compound Plus + Phenol->Plus BSTFA BSTFA TMS_Ether Trimethylsilyl Ether Derivative BSTFA->TMS_Ether 60-70°C Plus->BSTFA Byproduct Byproducts

Silylation of this compound with BSTFA.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol details the conversion of this compound to its acetate ester.

Materials:

  • This compound standard

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent) or potassium carbonate (as a base)

  • Suitable organic solvent (e.g., hexane or toluene)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • Place a known amount of the this compound sample or standard into a reaction vial.

    • If necessary, dissolve the sample in a small volume of a suitable solvent.

  • Derivatization (Pyridine Method):

    • Add 100 µL of pyridine to the vial.

    • Add 100 µL of acetic anhydride.

    • Tightly cap the vial and vortex for 1 minute.

  • Derivatization (Potassium Carbonate Method):

    • Add 100 µL of a suitable solvent like acetonitrile.

    • Add a small amount of potassium carbonate (e.g., 20 mg) as a base.

    • Add 50 µL of acetic anhydride.

    • Tightly cap the vial and vortex for 1 minute.

  • Reaction:

    • Heat the vial at 60°C for 20-30 minutes.

    • Allow the vial to cool to room temperature.

  • Work-up:

    • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and the catalyst.

    • Vortex the mixture for 1 minute.

    • Allow the layers to separate and carefully transfer the upper organic layer (hexane) to a clean vial.

    • Dry the organic extract with a small amount of anhydrous sodium sulfate.

  • Analysis:

    • The dried extract is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and application.

Table 3: Typical GC-MS Conditions

ParameterSetting
GC Column
TypeNon-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Dimensions30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas
GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Inlet
Temperature250 - 280°C
Injection ModeSplitless (for trace analysis) or Split
Oven Temperature Program
Initial Temperature80 - 100°C, hold for 1-2 min
Ramp10 - 15°C/min to 280 - 300°C
Final Hold5 - 10 min
MS Parameters
Transfer Line Temperature280 - 300°C
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-500 or Selected Ion Monitoring (SIM) for target analysis

Conclusion

Derivatization by either silylation or acetylation is a crucial step for the robust and sensitive analysis of this compound by GC-MS. The choice between the two methods will depend on the specific analytical requirements, with silylation often favored for its high reactivity and the volatility of its byproducts, while acetylation provides a stable derivative and is effective in various sample matrices. The provided protocols offer a solid foundation for the successful derivatization and subsequent GC-MS analysis of this and other related halogenated phenolic compounds. Method optimization and validation are essential to ensure accurate and reliable results.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is widely employed in the synthesis of aryl and heteroaryl amines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.[4]

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent. For substrates bearing multiple halogen substituents and a free hydroxyl group, such as 2-Bromo-4,6-dichlorophenol, careful optimization of reaction conditions is crucial to achieve high selectivity and yield, while minimizing potential side reactions. These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 2-amino-4,6-dichlorophenol derivative and regenerating the active Pd(0) catalyst.[5]

The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout this cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[1]

Data Presentation: A Survey of Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of substituted bromophenols with various amines. While specific data for this compound is limited in the literature, the conditions outlined for analogous substrates provide a strong foundation for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromo-4-fluorophenol with Morpholine [6]

ParameterCondition
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 100 °C
Amine Morpholine
Catalyst Loading 1-2 mol% Pd₂(dba)₃
Ligand Loading 2-4 mol% XPhos
Base Equiv. 1.4
Amine Equiv. 1.2

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

ParameterGeneral RangeNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often preferred for their air stability.
Ligand XPhos, RuPhos, BrettPhosChoice of ligand is crucial and substrate-dependent.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are common. Weaker bases can be used for sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential.[5]
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.
Catalyst Loading 1 - 5 mol%Lower catalyst loadings are desirable for process efficiency.
Ligand Loading 1.2 - 2.0 x Catalyst LoadingA slight excess of ligand is often beneficial.
Base Equiv. 1.2 - 2.0An excess of base is required to drive the reaction.
Amine Equiv. 1.1 - 1.5A slight excess of the amine is typically used.

Experimental Protocols

The following protocols are provided as a general guide for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary to achieve the desired outcome for specific amine coupling partners.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from the amination of 2-Bromo-4-fluorophenol.[6]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 - 0.02 mmol, 1-2 mol%), XPhos (0.02 - 0.04 mmol, 2-4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination with a Primary Aniline (e.g., Aniline)

This protocol provides a general procedure for the coupling of an aryl bromide with an aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.024 mmol, 2.4 mol%), and K₃PO₄ (2.0 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), aniline (1.2 mmol), and anhydrous dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

General Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(HNR¹R²)]⁺X⁻ Oxidative Addition Complex->Amine Coordination HNR¹R² Amido Complex Ar-Pd(II)(L)-NR¹R² Amine Coordination->Amido Complex Base, -BH⁺X⁻ Amido Complex->Pd(0)L Reductive Elimination Product Ar-NR¹R² Amido Complex->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis p1 Combine Pd precatalyst, ligand, and base in a dry flask under inert atmosphere. r1 Add this compound, amine, and anhydrous solvent. p1->r1 r2 Heat the reaction mixture with stirring. r1->r2 r3 Monitor reaction progress by TLC or LC-MS. r2->r3 w1 Cool to room temperature and quench the reaction. r3->w1 w2 Perform aqueous work-up and extraction. w1->w2 w3 Dry the organic layer and concentrate. w2->w3 w4 Purify the crude product by column chromatography. w3->w4 a1 Characterize the final product (NMR, MS, etc.). w4->a1

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure rigorous exclusion of air and moisture. Use a glovebox or proper Schlenk technique. Consider using a pre-catalyst.
Inappropriate ligandThe choice of ligand is crucial. Screen different bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos.
Insufficiently strong baseFor less reactive amines, a stronger base like LiHMDS might be necessary. Conversely, for base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ should be trialed.
Side Product Formation HydrodehalogenationThis can occur with certain substrates. A change in ligand or lowering the reaction temperature might mitigate this.
(Dehalogenation)
Poor Selectivity Reaction at chloro positionsThe reactivity order is generally Br > Cl. However, with highly active catalysts, reaction at the chloro positions might occur. Optimization of temperature and reaction time is key.
(Di-amination)

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of 2-amino-4,6-dichlorophenol derivatives. Careful selection of the catalyst, ligand, base, and solvent is paramount, especially when dealing with a polyhalogenated substrate containing a free hydroxyl group. The protocols and data presented in these application notes offer a solid starting point for researchers to develop efficient and selective amination reactions for this valuable synthetic building block. Further optimization for specific amine partners will likely be required to achieve optimal results.

References

Application Notes and Protocols: Ether Synthesis Using 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ethers using 2-Bromo-4,6-dichlorophenol as a starting material. The unique substitution pattern of this halogenated phenol, featuring a bromine atom and two chlorine atoms, makes it a versatile building block for novel chemical entities with potential applications in drug discovery and materials science. The protocols described herein are based on the Williamson ether synthesis and the Ullmann condensation, two robust methods for ether formation.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. The presence of multiple halogen substituents enhances its reactivity and provides multiple points for chemical modification. Ethers derived from this scaffold are of interest due to the known biological activities of other halogenated diaryl ethers, which include antibacterial, antiviral, anticancer, and herbicidal properties.[1] The synthesis of novel ethers from this compound can lead to the discovery of new enzyme inhibitors and other biologically active molecules.[2] For instance, certain bromophenol ethers have been shown to possess anti-inflammatory properties by inhibiting specific signaling pathways.[3]

This document outlines two primary synthetic strategies for preparing ethers from this compound: the Williamson ether synthesis for alkyl aryl ethers and the Ullmann condensation for diaryl ethers.

Synthetic Strategies

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide.[4][5] For the synthesis of ethers from this compound, the first step involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Due to the acidic nature of phenols, a moderately strong base is sufficient for this deprotonation.[4] The resulting phenoxide then reacts with a primary alkyl halide to yield the desired ether. Secondary and tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions.[5][6]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to synthesize diaryl ethers from an aryl halide and a phenol.[7][8] This reaction is particularly useful when the SNAr mechanism of the Williamson synthesis is not favorable. The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[9][10] However, modern variations utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions.[11] In the context of this compound, it can act as the phenol component reacting with another aryl halide, or potentially as the aryl halide (reacting at the bromine position) with another phenol, although the former is more common.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Bromo-3,5-dichloro-2-methoxybenzene

This protocol describes a representative Williamson ether synthesis using this compound and methyl iodide.

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Alternatively, potassium carbonate (1.5 eq) can be used as a milder base.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Etherification: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Ullmann Condensation for the Synthesis of a Diaryl Ether

This protocol outlines a general procedure for the copper-catalyzed synthesis of a diaryl ether from this compound and a generic aryl halide.

Materials:

  • This compound

  • Aryl iodide or Aryl bromide

  • Copper(I) iodide (CuI) or other copper catalyst

  • A suitable ligand (e.g., 1,10-phenanthroline, picolinic acid)[11]

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Toluene

  • Ammonium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.5 eq), the aryl halide (1.0 eq), CuI (0.1 eq), the ligand (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 110-130 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a dilute ammonium hydroxide solution to remove copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diaryl ether by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields for Williamson Ether Synthesis

Alkyl HalideBaseSolventReaction Time (h)Temperature (°C)Theoretical Yield (%)
Methyl iodideNaHDMF12RT85-95
Ethyl bromideK₂CO₃Acetonitrile248070-80
Benzyl bromideNaHDMF18RT80-90

Table 2: Hypothetical Reaction Parameters and Yields for Ullmann Condensation

Aryl HalideCopper CatalystLigandBaseSolventTemperature (°C)Theoretical Yield (%)
4-IodoanisoleCuI1,10-PhenanthrolineCs₂CO₃Dioxane11060-75
4-BromotolueneCu₂OPicolinic AcidK₃PO₄DMF13055-70

Visualizations

Reaction Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_Bromo_4_6_dichlorophenol This compound Deprotonation Deprotonation 2_Bromo_4_6_dichlorophenol->Deprotonation Alkyl_Halide Alkyl Halide (e.g., CH3I) SN2_Attack SN2 Attack Alkyl_Halide->SN2_Attack Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SN2_Attack Phenoxide Intermediate Quenching Quenching SN2_Attack->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Alkyl Aryl Ether Purification->Product

Caption: Workflow for Williamson Ether Synthesis.

Potential Signaling Pathway Inhibition

Ethers derived from bromophenols have shown inhibitory activity against various enzymes. For instance, a novel bromophenol ether, Bis(3-bromo-4,5-dihydroxybenzyl) ether (BBDE), has been found to suppress LPS-induced inflammation by inhibiting the ROS-mediated ERK signaling pathway.[3] This suggests that ethers synthesized from this compound could potentially modulate similar pathways.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to ROS ROS Generation TLR4->ROS Activates ERK ERK Phosphorylation ROS->ERK Activates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) ERK->Inflammatory_Mediators Upregulates Synthesized_Ether Synthesized Ether (Hypothetical Inhibitor) Synthesized_Ether->ROS Inhibits

Caption: Hypothetical Inhibition of an Inflammatory Pathway.

Conclusion

This compound is a promising starting material for the synthesis of novel ethers via the Williamson ether synthesis and Ullmann condensation. The protocols provided herein offer a foundation for the preparation of a library of new chemical entities. The potential for these compounds to exhibit interesting biological activities, such as enzyme inhibition, warrants further investigation and could be a fruitful area for drug discovery and development. The provided experimental procedures are generalized and may require optimization for specific substrates and desired outcomes.

References

Application of 2-Bromo-4,6-dichlorophenol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4,6-dichlorophenol as a versatile building block in the synthesis of potentially bioactive compounds for pharmaceutical research and development.

Introduction

This compound is a halogenated phenolic compound with a unique substitution pattern that makes it a valuable intermediate in organic synthesis. The presence of bromine and chlorine atoms, along with a reactive hydroxyl group, offers multiple sites for functionalization, enabling the construction of complex molecular architectures. This compound serves as a key precursor for the synthesis of various derivatives, particularly polyhalogenated diphenyl ethers, which are a class of compounds investigated for a range of biological activities.

The structural motifs derived from this compound are of significant interest in medicinal chemistry due to the known pharmacological properties of related brominated and chlorinated phenols. These include potential applications as enzyme inhibitors, antimicrobial agents, and modulators of various signaling pathways.

Application Notes

Utility in the Synthesis of Bioactive Diphenyl Ethers

This compound is an excellent starting material for the synthesis of substituted diphenyl ethers. The diaryl ether linkage is a common structural feature in many biologically active natural products and synthetic compounds. The synthesis of such compounds from this compound typically involves a copper-catalyzed cross-coupling reaction, most notably the Ullmann condensation.

Potential Therapeutic Applications of Derivatives

Derivatives of this compound, particularly polyhalogenated diphenyl ethers, are being explored for various therapeutic applications:

  • Enzyme Inhibition: Bromophenol derivatives have shown potential as inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase. These enzymes are implicated in a range of diseases, such as glaucoma, epilepsy, and Alzheimer's disease. The specific substitution pattern of derivatives from this compound can be tailored to achieve selective inhibition of target enzymes.

  • Antimicrobial Activity: Halogenated phenols and their derivatives have long been recognized for their antimicrobial properties. Compounds derived from this compound can be screened for activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.

  • Anticancer and Antioxidant Properties: Certain bromophenol derivatives have demonstrated cytotoxic effects against cancer cell lines and possess antioxidant activities. The synthesis of novel compounds from this compound provides a library of molecules for screening in cancer and oxidative stress-related research.

Key Synthetic Strategies

The primary synthetic route for constructing diaryl ethers from this compound is the Ullmann Condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In the context of this compound, the phenolic hydroxyl group can react with another aryl halide, or the bromine atom can be displaced by a phenoxide. The reactivity can be controlled by the choice of reaction conditions and the nature of the coupling partner.

Modern variations of the Ullmann reaction often employ soluble copper catalysts with ligands, which can lead to higher yields and milder reaction conditions compared to the traditional use of copper powder at high temperatures.

Experimental Protocols

Representative Synthesis: Ullmann Condensation for a Polyhalogenated Diphenyl Ether

This protocol describes a representative synthesis of a polyhalogenated diphenyl ether, a potential bioactive compound, using this compound. The reaction is based on the principles of the Ullmann condensation.

Reaction Scheme:

cluster_0 Reactants cluster_1 Product This compound Diphenyl Ether Derivative This compound->Diphenyl Ether Derivative CuI, Ligand, Base Solvent, Heat 2,4-Dibromophenol 2,4-Dibromophenol->Diphenyl Ether Derivative

Caption: Synthesis of a polyhalogenated diphenyl ether via Ullmann condensation.

Materials:

  • This compound

  • 2,4-Dibromophenol

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (finely ground)

  • Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2,4-dibromophenol (1.2 eq), and finely ground potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under a positive flow of inert gas, add copper(I) iodide (0.1 eq) and N,N'-dimethylethylenediamine (0.2 eq) to the flask.

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to this compound).

  • Reaction:

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final polyhalogenated diphenyl ether.

Quantitative Data (Representative):

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used/YieldPurity (%)
This compound241.9010.01.02.42 g>98
2,4-Dibromophenol251.9012.01.23.02 g>98
Copper(I) iodide (CuI)190.451.00.1190 mg>99
N,N'-Dimethylethylenediamine (DMEDA)88.152.00.20.18 mL>99
Potassium carbonate (K₂CO₃)138.2120.02.02.76 g>99
Product: Diphenyl Ether Derivative 408.79 ~7.5 - ~3.07 g (75%) >99

Visualizations

Experimental Workflow

start Start setup Reaction Setup: - Add reactants and base to flask - Establish inert atmosphere start->setup reagents Add Catalyst and Solvent: - CuI and Ligand - Anhydrous DMF setup->reagents reaction Reaction: - Heat to 120-140 °C - Stir for 12-24 h - Monitor by TLC/GC-MS reagents->reaction workup Work-up: - Cool and dilute - Filter - Liquid-liquid extraction - Dry organic phase reaction->workup purification Purification: - Concentrate crude product - Flash column chromatography workup->purification product Final Product: - Characterize (NMR, MS) - Determine yield and purity purification->product end End product->end

Caption: General experimental workflow for the synthesis of diphenyl ethers.

Potential Signaling Pathway Inhibition

Substrate Substrate Enzyme Enzyme (e.g., Carbonic Anhydrase) Substrate->Enzyme Product Product Enzyme->Product Inhibitor Bromophenol Derivative Inhibitor->Block

Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4,6-dichlorophenol. This substrate is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and complex molecular architectures. The presence of multiple halogen atoms at distinct positions on the phenol ring allows for selective functionalization, offering a gateway to a diverse range of derivatives. The protocols herein describe four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of aryl bromides, with conditions adaptable for this compound. These values should serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O801690-98
3-Pyridinylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1102475-85

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001890-99
AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1002480-92
BenzylaminePd(PPh₃)₄K₃PO₄Toluene1101688-96

Table 3: Sonogashira Coupling of Aryl Bromides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60690-98
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene70885-95
1-HeptynePd(OAc)₂ / XPhos / CuICs₂CO₃1,4-Dioxane801280-90

Table 4: Heck Reaction of Aryl Bromides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂Et₃NDMF1002475-85
n-Butyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile801880-90
4-VinylpyridinePd₂(dba)₃ / P(o-tol)₃NaOAcDMA1202470-80

Experimental Workflows and Catalytic Cycles

The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand in a dry flask B Add Degassed Solvent A->B Under Inert Atmosphere (e.g., N₂ or Ar) C Heat to Desired Temperature B->C D Monitor Reaction by TLC or LC-MS C->D E Cool to Room Temperature D->E Upon Completion F Aqueous Work-up (e.g., add water/brine, extract with organic solvent) E->F G Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) F->G H Concentrate Under Reduced Pressure G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂(R') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product boronate R'B(OR)₂ boronate->pd2_trans base Base base->boronate aryl_halide Ar-X aryl_halide->pd2_ox

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR₂) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product amine R₂NH amine->pd2_ox base Base base->pd2_ox aryl_halide Ar-X aryl_halide->pd2_ox

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_alkynyl alkyne H-C≡CR alkyne->cu_acetylide cu_x CuX cu_x->cu_acetylide base Base base->alkyne aryl_halide Ar-X aryl_halide->pd2_ox

Catalytic cycle for the Sonogashira cross-coupling reaction.

Heck_Cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition base Base pd2_pi π-Complex pd2_ox->pd2_pi Coordination pd2_sigma σ-Alkyl Pd(II) Complex pd2_pi->pd2_sigma Migratory Insertion pd2_sigma->pd0 β-Hydride Elimination product Substituted Alkene pd2_sigma->product alkene Alkene alkene->pd2_pi aryl_halide Ar-X aryl_halide->pd2_ox

Catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocols

Note: These protocols are generalized starting points. The optimal conditions, including catalyst, ligand, base, solvent, and temperature, may vary depending on the specific coupling partner. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.[3][4][5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

This protocol describes the C-C bond formation between this compound and a terminal alkyne.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction

This protocol details the C-C bond formation between this compound and an alkene.[10][11][12]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMA)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Bromo-4,6-dichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the electrophilic aromatic substitution (bromination) of 4,6-dichlorophenol. The hydroxyl group is a strong activating group that directs the incoming bromine electrophile primarily to the ortho position, as the para position is already occupied. The reaction is generally carried out using a brominating agent like elemental bromine (Br₂) in a suitable organic solvent.

Q2: What are the most critical parameters affecting the yield and purity of the product?

The three most critical parameters are:

  • Temperature: The reaction is highly exothermic. Low temperatures (typically between -50°C and 10°C) are crucial to control the reaction rate, prevent over-bromination (the formation of dibromo- or polybrominated species), and minimize other side reactions.[1][2]

  • Rate of Bromine Addition: Slow, dropwise addition of the brominating agent is essential to maintain a low concentration of bromine in the reaction mixture, which favors mono-bromination and helps manage the reaction's exothermicity.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the phenol and the brominating agent.[3][4] Non-polar solvents like toluene or dichloromethane are common choices.

Q3: What are the common side products and impurities?

The primary impurities are typically:

  • Unreacted Starting Material: 4,6-dichlorophenol.

  • Isomeric Products: While the primary product is this compound, small amounts of other isomers can form if selectivity is not well-controlled.

  • Polybrominated Products: Over-bromination can lead to the formation of 2,6-dibromo-4-chlorophenol or other polyhalogenated phenols.[5]

  • Degradation Products: Oxidation or other degradation pathways can lead to colored impurities.

Q4: What are the essential safety precautions for this synthesis?

Elemental bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood. Mandatory personal protective equipment (PPE) includes safety goggles, a face shield, acid-resistant gloves, and a lab coat. A quenching solution, such as sodium thiosulfate or sodium bisulfite, should be readily available to neutralize any spills.[6]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the likely causes?

A: Low yield can stem from several factors. Systematically check the following:

  • Reagent Quality: Ensure the 4,6-dichlorophenol is pure and dry. Verify the concentration and reactivity of the bromine solution; bromine can degrade over time, especially if exposed to light or moisture.

  • Inadequate Temperature Control: If the temperature was too low, the reaction rate may have been too slow to proceed significantly within the allotted time. Conversely, if the temperature rose uncontrollably, side reactions and degradation could have consumed the starting material.

  • Moisture Contamination: Water can react with the brominating agent and interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Premature Quenching: Adding the quenching agent before the reaction has reached completion will prematurely halt the synthesis. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Problem: Poor Purity and Formation of Multiple Products

Q: My final product is a mixture containing significant amounts of the starting material and several unidentified byproducts. How can I improve selectivity?

A: The formation of multiple products indicates a lack of selectivity, which can be addressed by:

  • Slowing the Bromine Addition: A faster-than-optimal addition of bromine creates localized areas of high concentration, promoting poly-bromination. Use a syringe pump or a dropping funnel for slow, controlled addition over an extended period (e.g., 1-3 hours).[2][7]

  • Improving Temperature Control: Maintain a consistent, low temperature throughout the bromine addition. Fluctuations in temperature can lead to the formation of various side products. A cryostat or a well-maintained ice/salt bath is recommended.

  • Optimizing Stoichiometry: Using a large excess of bromine will inevitably lead to polybrominated products. Start with a slight excess (e.g., 1.05 to 1.1 equivalents) and adjust based on reaction monitoring.

  • Solvent Effects: In polar solvents, the phenol is highly activated, which can lead to rapid, uncontrolled reactions. Using a non-polar solvent like toluene or chlorobenzene can moderate the reactivity and improve selectivity.[2]

Problem: Reaction Stalls and Does Not Go to Completion

Q: TLC analysis shows that a significant amount of my starting material remains even after several hours. What should I do?

A: An incomplete reaction can often be resolved by:

  • Verifying Stoichiometry: Ensure that at least one full equivalent of the brominating agent was added. If necessary, add a small additional portion (e.g., 0.1 equivalents) and monitor the reaction's progress.

  • Increasing Reaction Time: Some reactions, especially at very low temperatures, may require longer reaction times. Allow the mixture to stir for an additional period, monitoring by TLC every 30-60 minutes.

  • Slightly Increasing Temperature: After the bromine addition is complete, you can allow the reaction to slowly warm to a slightly higher temperature (e.g., from -50°C to -20°C or from 0°C to room temperature) to help push it to completion.[2]

Quantitative Data from Analogous Syntheses

The following table summarizes conditions from published procedures for the bromination of similar substituted phenols. These can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialBrominating Agent (Equivalents)SolventCatalyst / AdditiveTemperature (°C)Yield (%)Purity (%)Reference
2,4-dichlorophenolBromine (2.0)Toluenet-butylamine-50N/AN/A[1]
PhenolNBS (1.05)AcetonitrileH₂SO₄2079N/A[8]
2-chlorophenolBromine (1.0)ChlorobenzeneTriethylamine HCl5 to 1599.199.4[2]
2-chlorophenolBromine (1.0-1.2)None (Melt)Nano-catalyst (CuCl₂/ZnCl₂/AgCl)10 to 60>97>97.5[5]
p-nitrophenolBromine (2.35)Glacial Acetic AcidNoneRoom Temp, then 8596-98N/A[7]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methodologies for the selective bromination of phenols.[1][2]

Materials:

  • 4,6-dichlorophenol (1.0 equiv.)

  • Bromine (1.1 equiv.)

  • Anhydrous Toluene

  • Saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4,6-dichlorophenol (1.0 equiv.) in anhydrous toluene.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -10°C to 0°C) using an appropriate cooling bath (e.g., ice/salt).

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.1 equiv.) in a small amount of anhydrous toluene. Add the bromine solution dropwise to the stirred dichlorophenol solution over 1-2 hours, ensuring the internal temperature does not exceed the target range.

  • Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Slowly add saturated sodium bisulfite solution to the reaction mixture to quench any unreacted bromine. The characteristic reddish-brown color of bromine should disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4,6-Dichlorophenol in Toluene cool Cool Mixture (-10°C to 0°C) start->cool add_br2 Slowly Add Bromine Solution cool->add_br2 prep_br2 Prepare Bromine Solution prep_br2->add_br2 react Stir & React (1-2 hours) add_br2->react monitor Monitor by TLC react->monitor quench Quench with NaHSO₃ monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree problem Poor Reaction Outcome low_yield Low Yield problem->low_yield low_purity Low Purity / Side Products problem->low_purity incomplete Incomplete Reaction problem->incomplete cause_reagent Reagent Quality / Moisture low_yield->cause_reagent cause_temp Poor Temperature Control low_yield->cause_temp cause_stoich Incorrect Stoichiometry low_yield->cause_stoich cause_time Insufficient Reaction Time low_yield->cause_time low_purity->cause_temp cause_addition Fast Bromine Addition low_purity->cause_addition low_purity->cause_stoich incomplete->cause_reagent incomplete->cause_stoich incomplete->cause_time sol_reagent Verify Reagent Purity Use Anhydrous Conditions cause_reagent->sol_reagent sol_temp Use Stable Cooling Bath Monitor Internal Temp cause_temp->sol_temp sol_addition Use Syringe Pump Add Over 1-2 Hours cause_addition->sol_addition sol_stoich Recalculate Reagents Monitor with TLC cause_stoich->sol_stoich sol_time Increase Stir Time Slightly Warm Mixture Post-Addition cause_time->sol_time

Caption: Troubleshooting logic tree for synthesis optimization.

References

Technical Support Center: Purification of Crude 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-4,6-dichlorophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4,6-dichlorophenol, isomeric byproducts like 2-Bromo-4,5-dichlorophenol and 4-Bromo-2,6-dichlorophenol, as well as di-brominated species. Residual solvents from the reaction and workup are also potential contaminants.

Q2: What is the recommended first step to purify crude this compound?

A2: For a solid crude product, recrystallization is often a good initial purification step as it is cost-effective and can significantly improve purity by removing major impurities. If the crude product is an oil or if recrystallization fails to achieve the desired purity, column chromatography is the recommended next step.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[1] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any isomeric impurities. A melting point determination can also be a quick indicator of purity; a sharp melting range close to the literature value suggests high purity.

Q4: My purified this compound has a pink or brownish hue. What is the cause and how can I fix it?

A4: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. To decolorize the product, you can perform a recrystallization step and add a small amount of activated charcoal to the hot solution before filtration. It is also advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent further degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.
The solution is not sufficiently concentrated.If too much solvent was added, carefully evaporate some of the solvent to reach the saturation point and then allow it to cool again.
Presence of impurities inhibiting crystallization.Try adding a seed crystal of pure this compound to induce crystallization. If that fails, the crude product may require initial purification by column chromatography.
Oiling Out Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Vigorous stirring during cooling can sometimes promote oiling; allow the solution to stand undisturbed.
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compound and Impurities Inappropriate solvent system (mobile phase).Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A common starting point for halogenated phenols is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation of spots on the TLC plate.
Column overloading.The amount of crude material should be appropriate for the column size. As a general rule, the sample mass should be about 1-5% of the mass of the silica gel.
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Streaking or Tailing of the Compound Band The compound is interacting too strongly with the stationary phase.Adding a small amount of a slightly more polar solvent (like a few drops of acetic acid for acidic compounds) to the mobile phase can sometimes improve peak shape. However, this should be done cautiously as it can affect the separation.
The crude sample was not fully dissolved before loading.Ensure the crude material is completely dissolved in a minimal amount of the mobile phase before loading it onto the column.

Data Presentation

The following tables provide illustrative data for the purification of crude this compound based on typical results for similar halogenated phenols. Actual results may vary depending on the specific impurities and experimental conditions.

Table 1: Recrystallization of Crude this compound

Recrystallization SolventInitial Purity (%)Purity after 1st Recrystallization (%)Typical Yield (%)
Hexane/Ethyl Acetate (e.g., 9:1)8595-9770-80
Ethanol/Water (e.g., 1:1)8596-9875-85
Petroleum Ether8594-9665-75

Table 2: Column Chromatography of Crude this compound

Stationary PhaseMobile Phase (Gradient)Initial Purity (%)Purity after Chromatography (%)Typical Yield (%)
Silica GelHexane to 10% Ethyl Acetate in Hexane85>9980-90
Silica GelDichloromethane85>9985-95

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes slightly cloudy (turbid). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica gel to settle, ensuring a packed bed free of air bubbles and cracks. Drain the excess hexane until the solvent level is just at the top of the silica.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase (e.g., hexane). Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, to the hexane. A typical gradient might be from 100% hexane to 10% ethyl acetate in hexane.

  • Monitor Fractions: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (TLC, HPLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check2 Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Check2 Decision1 Purity Sufficient? Purity_Check1->Decision1 Pure_Product Pure Product (>99%) Purity_Check2->Pure_Product Decision1->Column_Chromatography No Decision1->Pure_Product Yes Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem No_Crystals No Crystals Form Problem->No_Crystals e.g. Oiling_Out Product Oils Out Problem->Oiling_Out e.g. Low_Yield Low Yield Problem->Low_Yield e.g. Solution1 Change Solvent / Concentrate Solution No_Crystals->Solution1 Solution2 Use Lower Boiling Solvent / Slow Cooling Oiling_Out->Solution2 Solution3 Thoroughly Cool / Minimal Washing Low_Yield->Solution3

References

Technical Support Center: Purification of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,6-dichlorophenol. The following sections offer detailed methodologies for removing impurities and ensuring the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can arise from the starting materials and side reactions during synthesis. The synthesis of this compound typically involves the bromination of 2,4-dichlorophenol.[1] Therefore, potential impurities include:

  • Unreacted 2,4-dichlorophenol: The starting material for the synthesis.

  • Isomeric products: Other brominated and chlorinated phenols.

  • Over-brominated products: Such as dibromodichlorophenols.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) HPLC method is suitable for this compound.[2] Additionally, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify volatile impurities.

Q3: What are the key physicochemical properties of this compound relevant to its purification?

A3: Understanding the physicochemical properties is crucial for selecting an appropriate purification method.

PropertyValueReference
CAS Number 4524-77-0[3]
Molecular Weight 241.897 g/mol [3]
Appearance Off-white to pale brown crystalline solid[4]
Solubility in Water Moderately soluble[4]
Solubility in Organic Solvents Soluble in ethanol and acetone[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Gradually add more hot solvent. If the compound remains insoluble, select a more appropriate solvent or a solvent mixture (e.g., ethanol/water).
Oiling out The compound is melting before dissolving; The solution is supersaturated.Add a small amount of the "good" solvent (e.g., ethanol) to the hot mixture. Ensure the solution is heated sufficiently.
Low recovery of pure product Too much solvent was used; Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Preheat the filtration apparatus.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of compounds Incorrect mobile phase composition.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Adjust the polarity of the eluent to achieve better separation. A common mobile phase for halogenated phenols is a mixture of hexane and ethyl acetate.[5][6]
Compound is not eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compound elutes too quickly The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Tailing of peaks The column is overloaded; The compound is interacting too strongly with the stationary phase.Reduce the amount of sample loaded onto the column. Add a small amount of a polar solvent (e.g., a few drops of acetic acid) to the mobile phase to reduce strong interactions with the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely while stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean Erlenmeyer flask.

  • Induce Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 80:20 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect the eluent in small fractions using collection tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Recrystallization_Workflow A Dissolve Crude Product in Hot Ethanol B Hot Filtration (Optional) A->B C Add Water to Induce Crystallization B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol/Water F->G H Dry Purified Crystals G->H

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Pack Column with Silica Gel B Load Crude Sample A->B C Elute with Hexane/Ethyl Acetate Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Obtain Purified Product G->H

Caption: Workflow for column chromatography purification.

Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography LowYield Low Yield Recrystallization->LowYield ColoredCrystals Colored Crystals Recrystallization->ColoredCrystals PoorSeparation Poor Separation Chromatography->PoorSeparation NoElution Compound Not Eluting Chromatography->NoElution Solution1 Use Minimum Hot Solvent LowYield->Solution1 Solution2 Add Activated Charcoal ColoredCrystals->Solution2 Solution3 Optimize Mobile Phase via TLC PoorSeparation->Solution3 Solution4 Increase Mobile Phase Polarity NoElution->Solution4

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-Bromo-4,6-dichlorophenol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: The brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) may have degraded. 2. Insufficient Activation: The catalyst, if used, may not be active, or the reaction temperature might be too low for the reaction to proceed. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.1. Use Fresh Reagents: Ensure the brominating agent is fresh and has been stored correctly. 2. Optimize Reaction Conditions: Verify the catalyst's activity and consider a modest increase in temperature, monitoring for side product formation. 3. Verify Calculations: Double-check all calculations for the molar quantities of reactants.
Formation of Multiple Products (Isomers and/or Polybrominated Species) 1. Lack of Regioselectivity: The hydroxyl group of the phenol is a strong ortho-, para-director, and while the existing chloro substituents provide some direction, improper reaction conditions can lead to bromination at undesired positions. 2. Over-bromination: Use of excess brominating agent or prolonged reaction times can lead to the formation of dibromo- or even tribromophenols.1. Control Reaction Temperature: Lowering the reaction temperature can enhance regioselectivity. 2. Careful Addition of Brominating Agent: Add the brominating agent dropwise or in portions to maintain a low concentration in the reaction mixture. 3. Use a Milder Brominating Agent: Consider using NBS in place of elemental bromine for better control. 4. Precise Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent.
Product is Difficult to Purify 1. Presence of Closely Related Impurities: Isomeric byproducts or starting material can have similar polarities to the desired product, making separation by chromatography challenging. 2. Contamination with Reagent Byproducts: Byproducts from the brominating agent (e.g., succinimide from NBS) may be present.1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent can also be effective. 2. Aqueous Work-up: Perform an aqueous wash to remove water-soluble byproducts before purification.
Reaction Turns a Dark Color 1. Oxidation of Phenol: Phenols are susceptible to oxidation, which can be accelerated by impurities or exposure to air and light, leading to colored byproducts. 2. Side Reactions with Solvent: The solvent may be reacting with the reagents under the reaction conditions.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Purified Solvents: Ensure that the solvent is dry and free of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

The most common side reaction is the formation of isomeric and polybrominated byproducts. The strong activating and ortho-, para-directing nature of the hydroxyl group can lead to bromination at other positions on the aromatic ring, especially if reaction conditions are not carefully controlled. Over-bromination, leading to the formation of dibrominated species, is also a significant possibility if an excess of the brominating agent is used.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4,6-dichlorophenol) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification of the product and any byproducts.

Q3: What is the role of a catalyst in this reaction?

While the bromination of highly activated rings like phenols can often proceed without a catalyst, a mild Lewis acid or a protic acid can sometimes be used to enhance the electrophilicity of the brominating agent and increase the reaction rate. However, the use of a strong catalyst can also decrease regioselectivity and promote the formation of side products.

Q4: What is the best method for purifying the final product?

Column chromatography using silica gel is a common and effective method for purifying this compound from unreacted starting material and side products. The choice of eluent (solvent system) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used, with the polarity adjusted to achieve optimal separation. Recrystallization from a suitable solvent can also be an effective purification technique, particularly for removing minor impurities.

Quantitative Data Summary

Parameter Value Conditions Reference
Yield 97%Bromination of 2,4-dichlorophenol with bromine and tert-butylamine in toluene at -50°C.[1]
Purity (of a similar compound) >97.5%Bromination of o-chlorophenol using a nanocatalyst.[2]

Experimental Protocols

Synthesis of this compound from 2,4-Dichlorophenol [1]

Materials:

  • 2,4-Dichlorophenol

  • Bromine

  • tert-Butylamine

  • Toluene

  • Aqueous sodium thiosulphate

  • Hexane

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2,4-dichlorophenol (1.0 eq) in toluene in a reaction flask.

  • Cool the solution to -50 °C using a suitable cooling bath.

  • Slowly add bromine (2.0 eq) to the cooled solution while stirring. Maintain the temperature at -50 °C and continue stirring for 20 minutes.

  • To this reaction mixture, add tert-butylamine (1.0 eq) at -50 °C and stir for an additional 30 minutes.

  • Quench the reaction by adding aqueous sodium thiosulphate solution.

  • Separate the organic layer.

  • Extract the aqueous layer with hexane.

  • Combine all organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_of_2_Bromo_4_6_dichlorophenol Synthesis Pathway and Potential Side Reactions cluster_main_reaction Main Reaction cluster_side_reactions Potential Side Reactions A 4,6-Dichlorophenol B This compound (Desired Product) A->B Bromination D Side Product: 2,6-Dibromo-4-chlorophenol A->D Over-bromination/ Isomerization E Side Product: Unreacted Starting Material A->E Incomplete Reaction F Side Product: Polybrominated Species A->F Excess Bromine C Br+

Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Start Synthesis reaction Perform Bromination start->reaction analysis Analyze Crude Product (TLC, GC-MS) reaction->analysis low_yield Low Yield? analysis->low_yield impurities Impurities Present? low_yield->impurities No check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents Yes purification Purify Product impurities->purification No optimize_purification Optimize Purification (Solvent System, Method) impurities->optimize_purification Yes end Pure Product purification->end optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions optimize_conditions->reaction optimize_purification->purification

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Improving Regioselectivity in the Halogenation of Dichlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective halogenation of dichlorophenols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the electrophilic halogenation of dichlorophenol substrates.

Q1: My halogenation of 2,4-dichlorophenol is producing a mixture of trichlorophenols. How can I selectively synthesize 2,4,6-trichlorophenol?

A1: Achieving high selectivity for 2,4,6-trichlorophenol from 2,4-dichlorophenol requires directing the incoming electrophile to the vacant ortho position relative to the hydroxyl group.

  • Problem: The hydroxyl group is a strong ortho, para-director, while the existing chlorine atoms are weak ortho, para-directors and deactivators. In 2,4-dichlorophenol, the positions ortho (position 6) and meta (positions 3 and 5) to the hydroxyl group are available. The desired reaction is at position 6. Unwanted side reactions can occur, particularly if conditions are too harsh.

  • Solution: Employ a catalytic system known to favor chlorination at the vacant position activated by the hydroxyl group. A combination of an amine and an organic sulfide catalyst with gaseous chlorine has been shown to be effective. This system enhances the reaction's selectivity towards 2,4,6-trichlorophenol while minimizing the formation of undesired by-products like chlorocyclohexadienones.[1]

  • Troubleshooting:

    • Low Selectivity: Ensure the reaction temperature is appropriately controlled. Overheating can lead to loss of selectivity.

    • By-product Formation: The joint use of an amine and an organic sulfide catalyst is reported to suppress the formation of unstable chlorocyclohexadienones.[1]

Q2: I am trying to chlorinate 2,5-dichlorophenol to produce 2,4,5-trichlorophenol, but I'm getting a significant amount of the 2,3,6-trichlorophenol isomer. How can I improve the regioselectivity?

A2: This is a common challenge as both available positions (4 and 6) are ortho or para to one of the directing groups (-OH and -Cl).

  • Problem: In 2,5-dichlorophenol, the hydroxyl group strongly directs to position 4 (para) and position 6 (ortho). The chlorine at position 2 directs to positions 4 and 6, while the chlorine at position 5 directs to positions 2 and 4. The desired product requires chlorination at position 4, but competing chlorination at position 6 leads to the 2,3,6-isomer.

  • Solution: The choice of solvent and catalyst is critical. Performing the chlorination in a liquid inert polar aprotic solvent, such as 1,2-dichloroethane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), has been shown to significantly favor the formation of 2,4,5-trichlorophenol.[2][3]

  • Troubleshooting:

    • Poor Isomer Ratio: Ensure your solvent is dry and the reaction temperature is maintained, for instance, at around 12°C as specified in protocols.[3] The amount of Lewis acid catalyst is also crucial; typically, 0.5% to 10% by weight based on the starting dichlorophenol is used.[3]

    • Reaction Not Proceeding: Confirm the activity of your Lewis acid catalyst. Anhydrous conditions are essential as moisture can deactivate catalysts like AlCl₃.

Q3: I am observing significant over-halogenation (polyhalogenation) when treating dichlorophenols, even when using only one equivalent of the halogenating agent. How can I promote mono-halogenation?

A3: The high activation of the aromatic ring by the hydroxyl group makes it susceptible to multiple halogenations.

  • Problem: The hydroxyl group is a potent activating group, making the product of the first halogenation often more reactive than the starting material. This leads to the rapid formation of di- or tri-halogenated products.

  • Solution:

    • Milder Conditions: Use less reactive halogenating agents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), instead of elemental chlorine or bromine.[4]

    • Solvent Choice: Conduct the reaction in non-polar solvents (e.g., carbon tetrachloride, chloroform) at low temperatures. Polar solvents, especially water, can ionize the phenol to the more reactive phenoxide ion, promoting polyhalogenation.

    • Controlled Addition: Add the halogenating agent slowly and portion-wise to the reaction mixture to maintain a low concentration, which disfavors multiple substitutions.

  • Troubleshooting:

    • Persistent Polyhalogenation: Lower the reaction temperature further (< 5°C). Ensure precise control over the stoichiometry of the halogenating agent.

    • No Reaction: If the reaction stalls under milder conditions, a catalytic amount of a Lewis acid or a Brønsted acid can be added to activate the halogenating agent without drastically increasing reactivity to the point of polyhalogenation.[5]

Q4: My bromination reaction on a dichlorophenol substrate is giving low yields. What factors should I investigate?

A4: Low yields in bromination can stem from several factors, including reagent choice, reaction conditions, and substrate deactivation.

  • Problem: The two chlorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic substitution, counteracting the activating effect of the hydroxyl group. This can lead to sluggish or incomplete reactions.

  • Solution:

    • Activating the Brominating Agent: Use a more potent brominating system. While NBS is common, its reactivity can be enhanced with an acid catalyst. Alternatively, using elemental bromine with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can increase the electrophilicity of the bromine.[6]

    • Solvent and Temperature: Ensure the solvent is appropriate. While non-polar solvents can control selectivity, a more polar solvent like acetonitrile might be necessary to achieve a reasonable reaction rate for deactivated substrates.[7] Gently heating the reaction may also improve the yield, but this must be balanced against potential loss of selectivity.

  • Troubleshooting:

    • Reagent Decomposition: If using NBS, ensure it is of high purity. Recrystallization may be necessary. Some solvents can react with NBS, especially if preservatives are present.[8]

    • Catalyst Deactivation: Ensure the Lewis acid catalyst is anhydrous and used in a moisture-free environment.

    • Work-up Issues: Ensure the product is not being lost during the work-up and purification steps. Halogenated phenols can be volatile.

Data Presentation: Regioselectivity in Dichlorophenol Halogenation

The following tables summarize quantitative data from various halogenation reactions on chlorophenol substrates, illustrating the impact of different reaction conditions on product distribution.

Table 1: Chlorination of o-Chlorophenol and 2,5-Dichlorophenol

Starting Material Halogenating Agent Catalyst / Solvent Key Products Isomer Ratio / Purity Reference
o-Chlorophenol Sulfuryl Chloride (1 mole eq.) Diphenyl sulfide, FeCl₃ 2,4-Dichlorophenol 94.0% [9]
2,6-Dichlorophenol 4.2% [9]
2,5-Dichlorophenol Chlorine (~1 mole eq.) AlCl₃ / 1,2-Dichloroethane 2,4,5-Trichlorophenol >95% of trichlorophenol fraction [2][3]

| | | | 2,3,6-Trichlorophenol | <5% of trichlorophenol fraction |[2][3] |

Table 2: Synthesis of 2,4,6-Trichlorophenol from Dichlorophenol Isomers

Starting Material Halogenating Agent Catalyst / Conditions Product Purity Reference
2,4-Dichlorophenol Gaseous Chlorine Amine + Organic Sulfide High selectivity for 2,4,6-TCP [1]
2,6-Dichlorophenol Gaseous Chlorine Amine + Organic Sulfide High selectivity for 2,4,6-TCP [1]

| Phenol | Gaseous Chlorine | Mercaptoethylamine | >96% (Total Yield) |[10] |

Experimental Protocols

Protocol 1: Selective Chlorination of 2,5-Dichlorophenol to 2,4,5-Trichlorophenol [2][3]

This protocol is adapted from patent literature describing a method to improve the regioselectivity of the chlorination of 2,5-dichlorophenol.

  • Materials:

    • 2,5-Dichlorophenol (120 g)

    • Dry 1,2-Dichloroethane (250 ml)

    • Anhydrous Aluminum Chloride (AlCl₃) (4.8 g)

    • Chlorine gas (52.3 g)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, gas inlet, and thermometer, dissolve 120 g of 2,5-dichlorophenol in 250 ml of dry 1,2-dichloroethane.

    • Cool the solution to 12°C using an ice bath.

    • Carefully add 4.8 g of anhydrous aluminum chloride to the cooled solution. Stir the mixture for 10 minutes at 12°C.

    • Bubble 52.3 g of chlorine gas into the reaction mixture through the gas inlet over a period of 3-4 hours. Maintain the temperature at 12°C and ensure continuous stirring.

    • After the addition of chlorine is complete, continue to stir the mixture for an additional 30 minutes at the same temperature.

    • The reaction can be quenched by carefully adding water. The product is then worked up by separating the organic layer, washing with water and brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

    • The resulting crude product can be purified by distillation or recrystallization. Analysis by gas chromatography (GC) should be performed to confirm the product distribution.

Protocol 2: Chlorination of o-Chlorophenol to 2,4-Dichlorophenol with Sulfuryl Chloride [9]

This protocol demonstrates a selective chlorination using sulfuryl chloride, catalyzed by a combination of a Lewis acid and an organic sulfide.

  • Materials:

    • o-Chlorophenol (1 mole)

    • Sulfuryl Chloride (SO₂Cl₂) (1 mole)

    • Diphenyl sulfide (0.2 g)

    • Anhydrous Ferric Chloride (FeCl₃) (0.3 g)

  • Procedure:

    • To a flask containing 1 mole of o-chlorophenol, add 0.2 g of diphenyl sulfide and 0.3 g of anhydrous FeCl₃.

    • Begin stirring the mixture and maintain the temperature at 35°C.

    • Add 1 mole of sulfuryl chloride dropwise over a period of 2.5 hours. Monitor the reaction for gas evolution (HCl and SO₂).

    • After the addition is complete, heat the reaction mixture to 85°C for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture to room temperature.

    • The product can be isolated by distillation under reduced pressure.

    • Analyze the product fractions by GC to determine the isomer ratio. The expected product distribution is approximately 94.0% 2,4-dichlorophenol and 4.2% 2,6-dichlorophenol.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the halogenation of dichlorophenols.

G cluster_directing_effects Directing Effects in 2,4-Dichlorophenol Halogenation Start 2,4-Dichlorophenol E_plus Electrophile (X+) Start->E_plus Reaction with pos6 Position 6 (ortho to -OH) E_plus->pos6 Strongly Favored (-OH activation) pos5 Position 5 (meta to -OH) E_plus->pos5 Disfavored pos3 Position 3 (meta to -OH) E_plus->pos3 Disfavored pos2 pos4 label_pos Available Positions for Substitution

Caption: Directing influences on the electrophilic halogenation of 2,4-dichlorophenol.

G cluster_workflow General Experimental Workflow for Regioselective Halogenation A 1. Substrate Preparation - Dissolve Dichlorophenol - Select appropriate dry solvent B 2. Catalyst Addition - Add Lewis Acid or other catalyst - Ensure anhydrous conditions A->B C 3. Temperature Control - Cool reaction mixture (e.g., 0-15 °C) B->C D 4. Reagent Addition - Add halogenating agent slowly (e.g., NCS, SO₂Cl₂, Cl₂) C->D E 5. Reaction Monitoring - Track progress via TLC or GC D->E F 6. Work-up - Quench reaction - Aqueous wash & extraction E->F G 7. Purification & Analysis - Distillation or Recrystallization - Confirm isomer ratio by GC/NMR F->G

Caption: A typical experimental workflow for catalyzed halogenation of dichlorophenols.

G cluster_troubleshooting Troubleshooting Logic for Poor Regioselectivity Start Poor Regioselectivity Observed (Mixture of Isomers) Check_Temp Is Temperature Too High? Start->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent No Action_Temp Lower Temperature & Maintain Strict Control Check_Temp->Action_Temp Yes Check_Catalyst Is Catalyst System Optimal? Check_Solvent->Check_Catalyst Yes Action_Solvent Switch to Non-polar Solvent (for mono-halogenation) or specific Polar Aprotic Solvent (for isomer control) Check_Solvent->Action_Solvent No Action_Catalyst - Use regioselective catalyst (e.g., AlCl₃ in DCE) - Ensure catalyst is active and anhydrous Check_Catalyst->Action_Catalyst No Success Improved Selectivity Check_Catalyst->Success Yes Action_Temp->Success Action_Solvent->Success Action_Catalyst->Success

Caption: A logical troubleshooting guide for addressing poor regioselectivity.

References

Stability and degradation of 2-Bromo-4,6-dichlorophenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4,6-dichlorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under common reaction conditions. Please note that while specific experimental data for this compound is limited in published literature, this guide offers insights based on the general behavior of halogenated phenols and provides troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a solid at room temperature and is generally stable under standard storage conditions (cool, dry, and dark). However, like many phenols, it can be susceptible to degradation under certain experimental conditions. Key factors influencing its stability include exposure to light, high temperatures, strong oxidizing agents, and certain pH levels.

Q2: What are the likely degradation pathways for this compound?

Based on studies of related halogenated phenols, several degradation pathways can be anticipated:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored byproducts such as quinones. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to dechlorination, debromination, and potentially ring cleavage.[1][2][3][4]

  • Microbial Degradation: In environmental or biological systems, microorganisms can degrade halogenated phenols. This often occurs through hydroxylation and subsequent ring cleavage, or reductive dehalogenation under anaerobic conditions.[5][6][7][8]

  • Reductive Dehalogenation: In the presence of certain catalysts (e.g., palladium) and a hydrogen source, the bromine and chlorine atoms can be removed.

Q3: How can I monitor the degradation of this compound in my reaction?

Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the disappearance of the parent compound and the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying the parent compound and its volatile degradation products.

Q4: Are there known incompatible reagents or conditions to avoid?

Avoid strong oxidizing agents, as they can lead to rapid and uncontrolled degradation. Be cautious with strong bases at high temperatures, which may promote side reactions. Reactions involving palladium catalysts should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Troubleshooting Guides

Issue 1: Discoloration of the reaction mixture (e.g., turning yellow, brown, or pink).
Potential Cause Troubleshooting Steps
Oxidation of the phenol - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Protect the reaction from light by wrapping the flask in aluminum foil.
Reaction with impurities - Use high-purity starting materials and solvents.- Consider purifying the this compound if its purity is uncertain.
Thermal degradation - Run the reaction at the lowest effective temperature.- Monitor the reaction progress to avoid prolonged heating after completion.
Issue 2: Low or no yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
Potential Cause Troubleshooting Steps
Catalyst deactivation - Ensure all reagents and solvents are anhydrous and degassed.- Maintain a strict inert atmosphere throughout the reaction.- Use a fresh batch of catalyst.
Incorrect base or solvent - Optimize the base and solvent combination for the specific reaction.- For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents like toluene, dioxane, or DMF are often used.
Side reaction (e.g., hydrodehalogenation) - Lower the reaction temperature.- Use a ligand that promotes the desired coupling over side reactions.
Issue 3: Appearance of unexpected peaks in HPLC or GC-MS analysis.
Potential Cause Troubleshooting Steps
Degradation of this compound - Compare the mass spectra of the unknown peaks with potential degradation products (e.g., dechlorinated, debrominated, or oxidized species).- Run a control experiment under the reaction conditions without other reagents to assess the stability of the starting material.
Solvent impurities or artifacts - Analyze a blank solvent sample by the same analytical method.- Ensure the use of high-purity solvents.
Reaction with container or equipment - Ensure the reaction vessel is clean and inert.- Avoid using materials that could leach contaminants under the reaction conditions.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

ConditionTemperature (°C)Duration (h)Expected Degradation (%)Potential Degradation Products
Aqueous solution, pH 4, dark2524< 5-
Aqueous solution, pH 7, dark2524< 5-
Aqueous solution, pH 10, dark25245 - 15Oxidized products
Aqueous solution, pH 7, UV light25820 - 40Dehalogenated phenols, ring-opened products
Toluene, reflux (110°C), N₂11012< 10-
Toluene, reflux (110°C), air1101215 - 30Oxidized and polymeric materials

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under specific reaction conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or the reaction solvent) to prepare a stock solution of known concentration.

  • Experimental Setup:

    • In separate reaction vessels (e.g., vials or small flasks), add a known volume of the stock solution.

    • Introduce the variable to be tested (e.g., adjust pH with a buffer, add a catalyst, sparge with air or an inert gas).

    • For photochemical stability, use a photolysis reactor with a specific wavelength lamp. For thermal stability, place the vessels in a temperature-controlled bath or oven.

    • Include a control sample stored under inert and dark conditions at a low temperature.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vessel.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC or GC-MS method.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (t=0).

    • Identify any major degradation products by comparing retention times and mass spectra with known standards or by structural elucidation.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of this compound setup Set up Test Conditions (pH, Temp, Light, Atmosphere) stock->setup sampling Sample at Time Intervals (t=0, 2, 4, 8, 24h) setup->sampling quench Quench and Dilute Samples sampling->quench hplc_gcms Analyze by HPLC or GC-MS quench->hplc_gcms quantify Quantify Parent Compound hplc_gcms->quantify identify Identify Degradation Products hplc_gcms->identify

Caption: Workflow for a stability study of this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_reduction Reductive Dehalogenation parent This compound quinone Quinone-type Products parent->quinone [O], light, metal ions dehalogenated Dehalogenated Phenols parent->dehalogenated hv dichlorophenol Dichlorophenols / Bromochlorophenols parent->dichlorophenol [H], catalyst ring_cleavage Ring Cleavage Products dehalogenated->ring_cleavage

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: HPLC Separation of 2-Bromo-4,6-dichlorophenol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of 2-Bromo-4,6-dichlorophenol and its structural isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound and its isomers so challenging?

Separating structural isomers of halogenated phenols is inherently difficult because they possess identical masses and very similar physicochemical properties, such as polarity, pKa, and boiling points. This structural similarity results in very close retention times, demanding highly selective analytical methods and optimized conditions to achieve effective resolution.[1]

Q2: What is a recommended starting point for developing an HPLC method for these isomers?

A robust starting point is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[2] Key initial parameters include:

  • Column: A standard C18 or C8 column is a common choice.[1]

  • Mobile Phase: A gradient elution using high-purity water (Solvent A) and acetonitrile or methanol (Solvent B) is typically effective.[3][4]

  • Detection: UV detection is suitable for these compounds, with wavelengths around 286-292 nm often providing good sensitivity.[3][5]

Q3: If I'm not getting adequate separation with a standard C18 column, what other stationary phases could I try?

To enhance selectivity for aromatic isomers, consider columns with different stationary phase chemistries.[2] For reversed-phase HPLC, a phenyl-hexyl or a polar-embedded phase can offer alternative selectivity through π-π interactions.[2] In some cases, Normal-Phase HPLC (NP-HPLC) using a silica or cyano-bonded column can provide a different and potentially better separation profile for isomers with minor polarity differences.[1][2]

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Q: My chromatogram shows broad, overlapping, or completely co-eluting peaks for the isomers. How can I improve the separation?

A: Poor resolution is the most common challenge. It indicates that the current method conditions are insufficient to differentiate between the closely related analyte structures. A systematic approach to optimization is required.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating phenolic compounds.[2][6]

    • Optimize the Gradient: Adjust the gradient slope. A shallower gradient provides more time for isomers to interact differently with the stationary phase, which can improve resolution.

    • Adjust Mobile Phase pH: For phenolic compounds, the pH of the aqueous portion of the mobile phase can alter their ionization state.[2] Using a buffer to maintain a stable, acidic pH (e.g., 2.5-3.5) with additives like phosphoric or formic acid can suppress the ionization of the hydroxyl group, leading to sharper peaks and potentially better selectivity.[6][7]

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is more polar and can change the interaction dynamics with the analytes and the stationary phase.[4]

  • Inadequate Stationary Phase Selectivity: The column may not be capable of resolving the isomers.

    • Try an Alternative Stationary Phase: As mentioned in the FAQ, a phenyl-hexyl column can improve separation for aromatic compounds. A C8 column may also offer different selectivity compared to a C18.[1][8]

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve closely eluting peaks.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve separation, though it will increase the total run time.

    • Optimize Column Temperature: Increasing the column temperature can lower mobile phase viscosity and improve mass transfer, resulting in sharper peaks and better resolution.[2] However, be mindful of potential analyte degradation at excessively high temperatures.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution Observed c1 Is the mobile phase pH controlled? start->c1 a1 Add buffer (e.g., phosphate) or acid (e.g., 0.1% Formic Acid) to control pH. c1->a1 No c2 Is the gradient slope optimized? c1->c2 Yes a1->c2 a2 Decrease gradient slope (make it shallower). c2->a2 No c3 Have you tried a different organic modifier? c2->c3 Yes a2->c3 a3 Switch from Acetonitrile to Methanol (or vice versa). c3->a3 No c4 Is the column chemistry optimal? c3->c4 Yes a3->c4 a4 Try a different stationary phase (e.g., Phenyl-Hexyl). c4->a4 No end Resolution Improved c4->end Yes a4->end

Caption: A logical workflow for troubleshooting poor isomer resolution.

Issue 2: Analyte Peaks are Tailing

Q: My analyte peaks are asymmetrical, with a distinct "tail." What is causing this and how can I achieve a more symmetrical Gaussian peak shape?

A: Peak tailing is a common issue, especially with polar compounds like phenols, and it can compromise accurate integration and quantification.[9][10]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: This is a primary cause of tailing for basic or polar compounds.[10] Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the phenolic hydroxyl group, causing some analyte molecules to be retained longer than others.[9][11]

    • Use an End-capped Column: Modern, high-purity, base-deactivated, and end-capped columns are designed to minimize exposed silanol groups.[11]

    • Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2-3) ensures that the silanol groups are protonated (Si-OH) rather than ionized (Si-O-), significantly reducing their ability to interact with analytes.[12]

    • Add a Competing Agent: A small concentration of a competing agent, like trifluoroacetic acid (TFA), can be added to the mobile phase to mask the active silanol sites.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12][13]

    • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.

  • Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Match the Solvents: Ideally, dissolve the sample in the initial mobile phase composition or a weaker solvent.[1]

  • Column Contamination or Degradation: Contaminants at the head of the column or physical damage to the packing bed can create active sites or disrupt the flow path.[13]

    • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[14]

    • Flush the Column: If contamination is suspected, flush the column with a strong solvent (disconnect it from the detector first).[13] If the problem persists, the column may need to be replaced.

Issue 3: The HPLC Baseline is Noisy or Drifting

Q: My baseline is not flat, showing either random noise or a consistent drift, making it difficult to integrate small peaks. What are the likely causes?

A: An unstable baseline can originate from several chemical or mechanical sources within the HPLC system.[15][16]

Possible Causes & Solutions:

  • Mobile Phase Issues: The mobile phase is a frequent source of baseline problems.

    • Inadequate Degassing: Dissolved gas can form bubbles in the detector flow cell, causing noise spikes.[17] Use an inline degasser or degas solvents thoroughly before use via sparging or sonication.[16]

    • Poor Mixing: In gradient systems, insufficient mixing of solvents can cause periodic fluctuations. Ensure the pump's mixer is functioning correctly.[17]

    • Contaminated Solvents: Using low-purity solvents or contaminated water can introduce impurities that cause a drifting or noisy baseline.[14][18] Always use HPLC-grade solvents.

  • Detector and Flow Cell Problems: The UV detector is sensitive to its environment.

    • Contaminated Flow Cell: Contaminants or air bubbles inside the flow cell can cause significant noise.[15][17] Flush the cell with a sequence of solvents like water, methanol, and isopropanol.

    • Failing Lamp: A detector lamp nearing the end of its life can cause a wandering or noisy baseline.[15] Check the lamp's energy output via the system software.

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and mobile phase viscosity, leading to baseline drift.[17]

    • Use a Column Oven: Maintaining a constant column temperature helps stabilize retention times and the baseline.[15]

    • Equilibrate the System: Allow the entire system, including the column and mobile phase, to fully equilibrate before starting a run.[18]

  • System Leaks: A small, often undetected leak can cause pressure fluctuations and lead to retention time drift and baseline instability.[19]

    • Check Fittings: Carefully inspect all fittings and connections for any signs of salt residue (from buffers) or moisture.[19]

Experimental Protocols & Data

Example RP-HPLC Protocol

This protocol provides a starting point for the separation of this compound and its isomers. Optimization will likely be required.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (HPLC-grade).

    • Solvent B: Acetonitrile (HPLC-grade).

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 60 40
    20.0 20 80
    25.0 20 80
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 292 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in the initial mobile phase composition (60:40 Water:Acetonitrile). Filter through a 0.22 µm syringe filter before injection.[1]

General HPLC Experimental Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., H2O + ACN) p2 Prepare Sample Standard (Dissolve & Filter) h2 Autosampler Injects Sample p2->h2 h1 Pump delivers Mobile Phase h1->h2 h3 Separation on Column h2->h3 h4 UV Detector Measures Absorbance h3->h4 d1 Generate Chromatogram h4->d1 d2 Integrate Peaks & Quantify d1->d2

References

Technical Support Center: Overcoming Low Yield in 2-Bromo-4,6-dichlorophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in coupling reactions involving 2-Bromo-4,6-dichlorophenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings with sterically hindered and electron-deficient substrates like this compound are common. The primary bottlenecks are often slow oxidative addition and catalyst deactivation. Here are the key areas to investigate:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. For this substrate, highly active catalysts with bulky, electron-rich phosphine ligands are crucial to promote both the oxidative addition and the reductive elimination steps while preventing catalyst decomposition.

    • Recommendation: Switch to a more robust catalyst system. Consider using pre-formed palladium catalysts with Buchwald ligands, such as XPhos Pd G3 or SPhos Pd G2. These have shown success with challenging heteroaryl halides and sterically hindered substrates.

  • Base Selection: The choice and strength of the base are critical for the transmetalation step. Weaker bases like Na₂CO₃ are often insufficient for this substrate.

    • Recommendation: Employ a stronger, non-aqueous base. K₃PO₄ or Cs₂CO₃ are frequently more effective for difficult couplings. Ensure the base is finely powdered and anhydrous.

  • Solvent System: The solvent must solubilize all reaction components and be compatible with the chosen catalyst and base.

    • Recommendation: Anhydrous, degassed polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or a mixture of toluene/water or dioxane/water are common choices. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-110 °C. Monitor for potential decomposition of starting materials or catalyst at higher temperatures.

Issue 2: Significant Byproduct Formation (Homocoupling and Debromination)

Question: I am observing significant amounts of homocoupled boronic acid and/or the debrominated starting material in my reaction mixture. How can I minimize these side reactions?

Answer:

These side reactions directly compete with your desired cross-coupling and significantly lower the yield.

  • Homocoupling of Boronic Acid: This is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: Rigorous degassing of all solvents, reagents, and the reaction vessel is critical. Use freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Debromination (Protodebromination): This involves the replacement of the bromine atom with a hydrogen atom and can be caused by trace amounts of water or protic solvents, especially in the presence of a strong base.

    • Solution: Use anhydrous solvents and ensure your boronic acid is as dry as possible. Using boronic esters (e.g., pinacol esters) can also mitigate this issue as they are generally more stable.

Issue 3: Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding efficiently. What should I troubleshoot?

Answer:

Similar to Suzuki couplings, the steric hindrance and electronic nature of this compound present challenges for C-N bond formation.

  • Ligand Choice is Critical: The ligand plays a crucial role in facilitating the reductive elimination step, which is often rate-limiting for hindered substrates.

    • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed for challenging aminations.

  • Base Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, non-protic solvents are essential.

    • Recommendation: Toluene or 1,4-dioxane are generally the solvents of choice for these reactions.

  • Catalyst Precursor: Using a stable, pre-formed palladium catalyst can lead to more reproducible results.

    • Recommendation: Consider using a G2 or G3 palladacycle precatalyst, which are air- and moisture-stable and generate the active catalyst in situ.

Issue 4: Unsuccessful Sonogashira Coupling

Question: I am attempting a Sonogashira coupling with a terminal alkyne and this compound, but the reaction is failing. What are the key parameters to check?

Answer:

Sonogashira couplings can be sensitive, and several factors could be contributing to the low yield.

  • Catalyst System (Palladium and Copper): The combination of a palladium catalyst and a copper(I) co-catalyst is standard.

    • Recommendation: Pd(PPh₃)₂Cl₂ is a common palladium source, and CuI is the typical co-catalyst. Ensure both are of high quality.

  • Base: A suitable amine base is required to deprotonate the alkyne and neutralize the HBr formed.

    • Recommendation: Triethylamine (Et₃N) or diisopropylamine (DIPA) are frequently used and can often serve as the solvent as well.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).

    • Solution: As with other palladium-catalyzed reactions, ensure all components are thoroughly degassed and the reaction is run under a strict inert atmosphere.

  • Temperature: While many Sonogashira reactions proceed at room temperature, hindered substrates may require heating.

    • Recommendation: If no reaction occurs at room temperature, gradually increase the temperature to 40-60 °C.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical starting conditions for various coupling reactions with sterically hindered and/or di-halogenated aryl bromides, which can be adapted for this compound. Note: Yields are representative and will vary based on the specific coupling partner and precise conditions.

Table 1: Suzuki-Miyaura Coupling - Representative Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Approx. Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10070-85
4-Methoxyphenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)1,4-Dioxane11075-90
3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene10065-80

Table 2: Buchwald-Hartwig Amination - Representative Conditions

Amine PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Approx. Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10080-95
AnilineRuPhos Pd G3 (2)-LHMDS (1.5)1,4-Dioxane10070-85
n-HexylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)Toluene11065-80

Table 3: Sonogashira Coupling - Representative Conditions

Alkyne PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Approx. Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6060-75
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPA (3)DMF5055-70
(Trimethylsilyl)acetylenePd(OAc)₂ (2)CuI (4)Et₃N (3)Toluene7060-75

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox, add the palladium catalyst (e.g., RuPhos Pd G3, 2 mol%) and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Is the Catalyst System Optimal for a Hindered Substrate? start->check_catalyst check_base Is the Base Strong Enough? check_catalyst->check_base Yes solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) and/or a Pre-catalyst (G2, G3) check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions (Temp., Degassing) Adequate? check_base->check_conditions Yes solution_base Use a Stronger Base (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu for Amination) check_base->solution_base No solution_conditions Increase Temperature (80-110°C) and Ensure Rigorous Degassing check_conditions->solution_conditions No rerun Re-run Optimized Reaction check_conditions->rerun Yes, Re-evaluate Substrate Purity solution_catalyst->rerun solution_base->rerun solution_conditions->rerun Experimental_Workflow_Suzuki cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 1. Add this compound, Boronic Acid, and Base to Schlenk Tube prep2 2. Add Palladium Catalyst/Ligand under Inert Atmosphere prep1->prep2 prep3 3. Evacuate and Backfill with Argon/Nitrogen (3x) prep2->prep3 prep4 4. Add Anhydrous, Degassed Solvent prep3->prep4 react1 5. Heat to 100-110°C with Vigorous Stirring prep4->react1 react2 6. Monitor Progress via TLC or LC-MS react1->react2 workup1 7. Cool, Dilute with Organic Solvent, and Perform Aqueous Wash react2->workup1 workup2 8. Dry, Filter, and Concentrate Organic Layer workup1->workup2 workup3 9. Purify by Flash Column Chromatography workup2->workup3 end end workup3->end Characterize Product

Technical Support Center: Catalyst Selection for 2-Bromo-4,6-dichlorophenol Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Bromo-4,6-dichlorophenol. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the cross-coupling of this compound?

The main challenge lies in achieving chemoselectivity. The substrate contains three halogen atoms: one bromine and two chlorine atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > OTf > Cl.[1][2] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bonds intact, provided the reaction conditions are carefully controlled.

Q2: Do I need to protect the phenolic hydroxyl group?

The presence of a free hydroxyl group can sometimes complicate cross-coupling reactions by reacting with the base or interfering with the catalyst. However, many modern catalyst systems exhibit high functional group tolerance. For substrates like 2-Bromo-4-fluorophenol, successful couplings have been achieved without protection of the phenol.[3] It is advisable to first attempt the reaction without a protecting group. If issues like low yield or catalyst deactivation arise, protection of the phenol as a methyl ether, benzyl ether, or silyl ether should be considered.[4][5]

Q3: Which type of palladium catalyst is most suitable for this substrate?

Palladium(0) complexes are the active catalysts in cross-coupling reactions.[5] You can either use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or generate the Pd(0) species in situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.[3][6] The choice of ligand is crucial for catalyst stability and reactivity. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown excellent performance in the selective cross-coupling of bromo-chloro arenes.[4]

Q4: Can I achieve double coupling to replace the chlorine atoms as well?

Achieving double or triple coupling is possible but requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and a different catalyst system that is active for C-Cl bond activation. Selective mono-coupling at the C-Br bond is favored under milder conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of reagents. 4. Inappropriate base or solvent.1. Use a fresh batch of palladium precursor and ligand. Consider a pre-catalyst. 2. Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen). 3. Check the purity of your this compound and coupling partner. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).[7]
Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) 1. Presence of oxygen. 2. Catalyst decomposition. 3. Reaction temperature too high.1. Improve degassing procedures. 2. Use a more robust ligand to stabilize the palladium catalyst. 3. Lower the reaction temperature and monitor the reaction progress closely.
Lack of Chemoselectivity (Reaction at C-Cl bonds) 1. Reaction conditions are too harsh. 2. The chosen catalyst system is too reactive.1. Reduce the reaction temperature and time. 2. Opt for a catalyst system known for high selectivity in C-Br bond activation over C-Cl.
Inconsistent Yields 1. Variable quality of reagents. 2. Inconsistent reaction setup (e.g., stirring rate, temperature control).1. Use reagents from a reliable source and verify their purity. 2. Ensure consistent experimental parameters for each run.

Data Presentation: Catalyst Systems for Similar Substrates

The following table summarizes catalyst systems and conditions used for the cross-coupling of 2-Bromo-4-fluorophenol, a structurally similar substrate. These can serve as a starting point for optimizing the reaction with this compound.

Coupling Type Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura Phenylboronic acid(L1)₂Pd(OAc)₂K₂CO₃AqueousRT< 1Quantitative[3]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24-[8]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60--[8]
Heck StyrenePd(dba)₂ / DTBNpPDIPEADMF8024-[8]

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Yields for some reactions were not specified in the source material.

Experimental Protocols

Below are generalized experimental protocols for common cross-coupling reactions that can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O).

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent and wash the combined organic layers with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash chromatography.[8]

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling A 1. Reagent Preparation (Substrate, Coupling Partner, Base) B 2. Catalyst System Addition (Palladium Precursor, Ligand) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N2) B->C D 4. Solvent Addition (Degassed) C->D E 5. Reaction (Heating & Stirring) D->E F 6. Monitoring (TLC, LC-MS) E->F F->E Incomplete G 7. Work-up (Quenching, Extraction) F->G Complete H 8. Purification (Chromatography) G->H I Final Product H->I

Caption: A typical experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling Start Low Yield or No Reaction Q1 Is the catalyst active? Start->Q1 A1_Yes Check Reagent Quality Q1->A1_Yes Yes A1_No Use Fresh Catalyst/Ligand Q1->A1_No No Q2 Is the reaction atmosphere inert? A1_Yes->Q2 End Improved Yield A1_No->End A2_Yes Screen Solvents & Bases Q2->A2_Yes Yes A2_No Improve Degassing Technique Q2->A2_No No Q3 Are side products observed? A2_Yes->Q3 A2_No->End A3_Yes Optimize Temperature & Time Q3->A3_Yes Yes A3_No Consider Protecting Group for Phenol Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting low-yield reactions.

References

Preventing dehalogenation of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4,6-dichlorophenol. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this compound, with a primary focus on preventing undesired dehalogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound, and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4,6-dichlorophenol. This is problematic as it reduces the yield of the desired product in cross-coupling reactions and introduces a significant impurity that can be difficult to separate, complicating the purification process.

Q2: What are the primary causes of dehalogenation during palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation is often promoted by several factors:

  • Catalyst and Ligands: Highly active or inappropriate catalyst systems can facilitate the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.

  • Base: The choice of base is critical. Strong bases, especially in the presence of protic solvents, can generate hydride sources that lead to dehalogenation.

  • Solvent: Protic solvents (e.g., alcohols) can act as hydride donors, promoting the undesired side reaction. Aprotic solvents are generally preferred.

  • Temperature: Higher reaction temperatures can increase the rate of dehalogenation.

  • Reaction Time: Prolonged reaction times can lead to a higher incidence of side reactions, including dehalogenation.

Q3: How does the phenolic hydroxyl group in this compound affect its reactivity and the likelihood of dehalogenation?

A3: The phenolic hydroxyl group can have a dual role. On one hand, it can coordinate to the palladium catalyst, potentially influencing the reaction's regioselectivity and rate. On the other hand, under basic conditions, the resulting phenoxide is electron-donating, which can affect the electronic properties of the aromatic ring and its susceptibility to oxidative addition and subsequent dehalogenation. In some cases, protection of the hydroxyl group may be necessary to prevent interference with the desired reaction.

Q4: Should I protect the phenolic hydroxyl group before attempting a cross-coupling reaction?

A4: The necessity of protecting the hydroxyl group depends on the specific reaction conditions and the coupling partners.

  • Protection may be beneficial if:

    • The base used is strong enough to deprotonate the phenol, and the resulting phenoxide interferes with the catalytic cycle.

    • The desired reaction is sensitive to the presence of a free hydroxyl group.

    • Side reactions involving the hydroxyl group are observed.

  • Protection may not be necessary if:

    • Mild bases (e.g., K₂CO₃, K₃PO₄) are used that do not lead to significant phenoxide formation or interference.

    • The reaction proceeds efficiently without protection.

Common protecting groups for phenols include methyl ether, benzyl ether, or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Issue 1: Significant Formation of 4,6-Dichlorophenol (Debromination)
Potential Cause Troubleshooting Recommendation
Inappropriate Ligand Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These can promote the desired reductive elimination over the dehalogenation pathway.
Base is too Strong or Protic Use a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong alkoxide bases if possible, especially with protic solvents.
Protic Solvent Change to an aprotic solvent like toluene, dioxane, or THF. If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.
High Reaction Temperature Attempt the reaction at a lower temperature. Start with room temperature and gradually increase only if the reaction is sluggish.
Presence of Water/Hydride Source Ensure all reagents and solvents are anhydrous. Degas the solvent and reaction mixture thoroughly to remove oxygen.
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
Issue 2: Low or No Conversion of this compound
Potential Cause Troubleshooting Recommendation
Catalyst Inactivity Use a pre-catalyst that readily forms the active Pd(0) species. Ensure the catalyst is not deactivated by impurities.
Inefficient Oxidative Addition For less reactive coupling partners, a more electron-rich ligand might be required to facilitate the oxidative addition step.
Slow Transmetalation Ensure the quality of the coupling partner (e.g., boronic acid). In Suzuki couplings, the addition of a small amount of water can sometimes facilitate transmetalation.
Insufficient Temperature While high temperatures can promote dehalogenation, some reactions require heating to proceed at a reasonable rate. A careful optimization of the temperature is necessary.

Experimental Protocols

The following are general starting protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol aims to minimize debromination by using a bulky phosphine ligand and a phosphate base in an aprotic solvent.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous, degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling (Copper-Free)

This copper-free protocol can help to avoid side reactions sometimes associated with copper co-catalysts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • A suitable amine base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₂Cl₂.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol utilizes a bulky ligand and a non-nucleophilic base to favor C-N bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or LHMDS (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the base, Pd₂(dba)₃, and RuPhos.

  • Add the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize general recommendations for minimizing dehalogenation in palladium-catalyzed cross-coupling reactions involving aryl bromides. The optimal conditions for this compound should be determined experimentally.

Table 1: Influence of Ligand Choice on Dehalogenation

Ligand TypeGeneral Effect on DehalogenationRecommended Ligands
Simple Phosphines (e.g., PPh₃)Can be prone to dehalogenation, especially at higher temperatures.Use with caution; may require lower temperatures.
Bulky, Electron-Rich PhosphinesGenerally suppress dehalogenation by promoting faster reductive elimination of the desired product.XPhos, SPhos, RuPhos, t-Bu₃P
N-Heterocyclic Carbenes (NHCs)Often highly effective at preventing dehalogenation, particularly for challenging substrates.IPr, SIMes

Table 2: Influence of Base and Solvent on Dehalogenation

BaseSolventGeneral Effect on Dehalogenation
Strong Alkoxides (e.g., NaOtBu)Protic (e.g., t-BuOH)Higher risk of dehalogenation due to hydride formation.
Aprotic (e.g., Toluene)Lower risk than with protic solvents, but still possible.
Carbonates (e.g., K₂CO₃, Cs₂CO₃)Aprotic (e.g., Dioxane)Generally a good choice for minimizing dehalogenation.
Phosphates (e.g., K₃PO₄)Aprotic (e.g., Toluene)Often provides a good balance of reactivity and suppression of dehalogenation.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - this compound - Coupling Partner - Base - Anhydrous, Degassed Solvent setup 3. Reaction Setup - Combine reagents under inert gas - Add catalyst solution reagents->setup catalyst 2. Catalyst Preparation - Palladium Source - Ligand catalyst->setup reaction 4. Reaction - Heat and stir - Monitor progress (TLC/LC-MS) setup->reaction workup 5. Work-up - Quench reaction - Extraction and washing reaction->workup purification 6. Purification - Column Chromatography workup->purification product 7. Final Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_dehalogenation cluster_conditions Reaction Condition Optimization start Significant Dehalogenation Observed? ligand Change Ligand (Bulky, e⁻-rich) start->ligand Yes success Problem Solved start->success No recheck Still Dehalogenation? ligand->recheck base Change Base (Weaker, non-nucleophilic) base->recheck solvent Change Solvent (Aprotic) solvent->recheck temp Lower Temperature temp->recheck recheck->base Yes recheck->solvent Yes recheck->temp Yes failure Consult Further Literature/ Expert recheck->failure Yes

Caption: A decision-making flowchart for troubleshooting dehalogenation in cross-coupling reactions.

Technical Support Center: Synthesis of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-4,6-dichlorophenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is 4,6-dichlorophenol. The hydroxyl group of 4,6-dichlorophenol activates the aromatic ring and directs the incoming electrophile (bromine) to the ortho position (C2), leading to the desired product.

Q2: Which brominating agents can be used for this synthesis?

Several brominating agents can be employed, with the choice often depending on the desired reactivity, selectivity, and laboratory safety protocols. Common options include:

  • Elemental Bromine (Br₂): A powerful and common brominating agent. Its high reactivity requires careful control of reaction conditions to prevent over-bromination.

  • N-Bromosuccinimide (NBS): A milder and easier-to-handle solid brominating agent. It is often used for selective bromination and can reduce the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

The progress of the bromination of 4,6-dichlorophenol can be effectively monitored by Thin-Layer Chromatography (TLC).[1][2] A suitable eluent system should be chosen to achieve good separation between the starting material (4,6-dichlorophenol) and the product (this compound). Samples are taken from the reaction mixture at regular intervals and spotted on a TLC plate alongside the starting material as a reference.[1] The reaction is considered complete when the spot corresponding to the starting material has disappeared or significantly diminished.[1]

Q4: What are the primary safety concerns associated with this synthesis?

The synthesis of this compound involves several hazardous materials that require strict safety protocols:

  • Bromine: Highly toxic, corrosive, and volatile. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] A solution of sodium thiosulfate should be readily available to neutralize any spills.[4]

  • Dichlorophenols: These compounds are toxic and can cause skin and eye irritation.[5] Appropriate PPE should be worn when handling them.

  • Solvents: Many of the solvents used, such as chlorinated hydrocarbons, are hazardous and should be handled with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.[3][6]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, properly stored batch of brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Continue to monitor the reaction by TLC until the starting material is consumed.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination leading to di- or tri-brominated phenols. 2. Formation of isomeric byproducts. 3. Reaction temperature is too high.1. Use a stoichiometric amount or a slight excess of the brominating agent. Consider using a milder agent like NBS. 2. Optimize reaction conditions (lower temperature, choice of solvent and catalyst) to favor the desired isomer. 3. Maintain a low reaction temperature, especially during the addition of the brominating agent.
Difficult Purification 1. Presence of unreacted starting material. 2. Formation of closely related byproducts with similar polarities. 3. Oily product that is difficult to crystallize.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Use column chromatography with a carefully selected eluent system for separation. HPLC can also be used for analysis and purification.[7] 3. Attempt recrystallization from a different solvent system or purify by column chromatography.
Product Degradation 1. Exposure to strong bases or oxidizing agents. 2. Instability at high temperatures.1. Avoid using strong bases in the work-up if possible. Use a mild base for neutralization if necessary. 2. Avoid excessive heating during purification steps like distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Elemental Bromine

This protocol is adapted from a similar synthesis of a brominated dichlorophenol derivative.[8]

Materials:

  • 4,6-dichlorophenol

  • Elemental Bromine (Br₂)

  • Chlorobenzene (or another suitable inert solvent like dichloroethane)

  • Triethylamine hydrochloride (optional catalyst)

  • Aqueous sodium thiosulfate solution

  • Sodium sulfate (anhydrous)

  • Hexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dichlorophenol (1 equivalent) in chlorobenzene.

  • If using a catalyst, add triethylamine hydrochloride (e.g., 0.06 equivalents).

  • Cool the mixture to 5-10°C using an ice-water bath.

  • Slowly add a solution of bromine (1 equivalent) in chlorobenzene dropwise to the stirred reaction mixture over a period of 1-3 hours, maintaining the temperature between 5°C and 15°C.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess bromine by adding aqueous sodium thiosulfate solution until the reddish-brown color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with hexane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is a general method for the bromination of phenols using NBS.

Materials:

  • 4,6-dichlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Deionized water

  • Dichloromethane (for extraction)

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichlorophenol (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1-1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC.[2]

  • Once the reaction is complete (typically within a few hours), remove the acetonitrile under reduced pressure.

  • To the residue, add deionized water and extract with dichloromethane (3 x volumes).[2]

  • Combine the organic layers, wash with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel chromatography to obtain pure this compound.[2]

Quantitative Data Summary

ParameterMethod 1 (using Br₂)Method 2 (using NBS)Reference
Starting Material 2,4-dichlorophenolPhenol[9],[2]
Brominating Agent BromineN-Bromosuccinimide[9],[2]
Solvent TolueneAcetonitrile[9],[2]
Reaction Temperature -50°C to 50°CRoom Temperature[9],[2]
Reported Yield 97%79% (for 2-bromo-4-chlorophenol)[9],[2]
Purity Not specifiedHigh purity after chromatography[9],[2]

Note: The data for Method 1 is for the synthesis of this compound from 2,4-dichlorophenol, which is a structural isomer of the target starting material. The yield for Method 2 is for a related compound, 2-bromo-4-chlorophenol.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4,6-dichlorophenol in solvent cool Cool reaction mixture (e.g., 5-10°C) start->cool add_br Add brominating agent (Br₂ or NBS) dropwise cool->add_br react Stir at controlled temperature add_br->react monitor Monitor reaction by TLC react->monitor quench Quench excess brominating agent monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Formation cause1 Inactive Brominating Agent? start->cause1 cause2 Reaction Conditions (Temp, Time) Suboptimal? start->cause2 cause3 Impure Starting Material? start->cause3 sol1 Use fresh brominating agent cause1->sol1 sol2 Optimize temperature and extend reaction time cause2->sol2 sol3 Purify starting material cause3->sol3

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Bromo-4,6-dichlorophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and intermediates such as 2-Bromo-4,6-dichlorophenol is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of a validated HPLC method for this compound quantification with alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method Validation

While a specific, fully validated method for this compound is not extensively published, a robust reverse-phase HPLC method can be established.[1] The validation parameters presented below are based on a validated method for structurally similar bromophenolic compounds and represent expected performance characteristics.[2][3][4]

Experimental Protocol: HPLC

A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1 reverse-phase column or a similar C8/C18 column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size).[1][2][4]

  • Mobile Phase: A gradient of acetonitrile and water containing an acid modifier (e.g., 0.05% trifluoroacetic acid or phosphoric acid).[1][2][4]

  • Flow Rate: 0.25 mL/min.[2][4]

  • Column Temperature: 30 °C.[2][4]

  • Detection Wavelength: Determined by UV scan of this compound (typically around 210 nm or 280-300 nm for phenolic compounds).

  • Injection Volume: 5 µL.[2][4]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the expected validation parameters for the HPLC method based on the performance of similar validated methods for bromophenols.[2][3][4]

Validation ParameterTypical Performance Characteristic
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 95.7% - 104.9%
Precision (%RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%
Limit of Detection (LOD) < 0.04 µg/mL
Limit of Quantification (LOQ) < 0.12 µg/mL

Comparison with Alternative Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry are viable alternatives to HPLC for the analysis of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially for volatile and semi-volatile compounds. For non-volatile compounds like phenols, a derivatization step is often required to increase their volatility.

  • Sample Extraction: The analyte is extracted from the sample matrix using a suitable organic solvent (e.g., dichloromethane).

  • Derivatization (Acetylation): The extracted sample is treated with an acetylating agent (e.g., acetic anhydride in the presence of a catalyst) to convert the phenolic hydroxyl group into a less polar and more volatile acetyl ester.

  • GC-MS Analysis:

    • Instrumentation: A GC system coupled to a Mass Spectrometer.

    • Column: A non-polar or low-polarity capillary column (e.g., TG-5SilMS).[5]

    • Carrier Gas: Helium.[6]

    • Injector Temperature: 275 °C.[5]

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 300°C.[5]

    • MS Detection: The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique but is generally less specific than chromatographic methods. It is often used for the determination of total phenolic content rather than quantifying a single compound in a complex mixture.

  • Sample Preparation: An aliquot of the sample is mixed with the Folin-Ciocalteu reagent.[7][8]

  • Reaction: After a short incubation period, an alkaline solution (e.g., sodium carbonate) is added to develop a blue color.[7][8]

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (typically around 765 nm) using a UV-Vis spectrophotometer.[8]

  • Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared using a standard, such as gallic acid.[7]

Comparative Summary of Analytical Techniques

ParameterHPLC (with UV Detection)GC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light.
Selectivity HighVery HighLow (susceptible to interference from other absorbing compounds)
Sensitivity HighVery HighModerate
Linearity (R²) (Typical)> 0.999[2][4]> 0.998> 0.995
Accuracy (% Recovery) (Typical)98-102%97-103%95-105%
Precision (%RSD) (Typical)< 2%< 5%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/L range[9]µg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/L rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control of non-volatile compounds.Excellent for identification and quantification of volatile and semi-volatile compounds. Requires derivatization for phenols.Suitable for rapid, high-throughput screening or determining total phenolic content.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application Dev Method Development (Column, Mobile Phase) Proto Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantification LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Sample Analysis Rob->Routine Report Data Reporting Routine->Report

Caption: HPLC method validation workflow.

Analytical_Method_Selection cluster_inputs Decision Factors cluster_methods Analytical Methods cluster_outputs Selection Outcome Analyte Analyte Properties (Volatility, Polarity) HPLC HPLC Analyte->HPLC Non-volatile, Polar GCMS GC-MS Analyte->GCMS Volatile Matrix Sample Matrix Complexity Matrix->HPLC Complex Matrix->GCMS Complex UVVIS UV-Vis Matrix->UVVIS Simple Requirements Performance Needs (Sensitivity, Specificity) Requirements->HPLC High Spec. Requirements->GCMS V. High Spec./Sens. Requirements->UVVIS Low Spec. Resources Available Resources (Cost, Time, Throughput) Resources->HPLC Moderate Cost Resources->UVVIS Low Cost, High Throughput Choice Optimal Method HPLC->Choice GCMS->Choice UVVIS->Choice

Caption: Logic for selecting an analytical method.

References

A Comparative Analysis of the Reactivity of 2-Bromo-4,6-dichlorophenol and 2,4-dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Bromo-4,6-dichlorophenol and 2,4-dibromophenol. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data and theoretical considerations based on substituent effects. This document aims to assist researchers in selecting the appropriate reagent and predicting reaction outcomes in synthetic applications.

Introduction

Halogenated phenols are crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and flame retardants. The nature and position of halogen substituents on the phenol ring profoundly influence its chemical reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions. This guide focuses on a comparative assessment of this compound and 2,4-dibromophenol, two polysubstituted phenols with distinct electronic and steric profiles.

Physicochemical Properties and Acidity

The reactivity of a phenol in electrophilic aromatic substitution is intrinsically linked to the electron density of the aromatic ring, which is influenced by the electronic effects of its substituents. A key indicator of this is the acidity (pKa) of the phenolic proton. A lower pKa value signifies a more acidic phenol, indicating that the corresponding phenoxide ion is more stable. This stability is achieved through delocalization of the negative charge, which is enhanced by electron-withdrawing groups. Consequently, a more acidic phenol generally has a more electron-deficient aromatic ring, leading to lower reactivity towards electrophiles.

The electronegativity of chlorine is higher than that of bromine, resulting in a stronger inductive electron withdrawal. The Hammett constants (σ) provide a quantitative measure of the electronic influence of substituents. For para-substituents, the values are σp(Cl) = +0.23 and σp(Br) = +0.23, indicating similar overall electron-withdrawing effects from the para position.[1] For meta-substituents, the values are σm(Cl) = +0.37 and σm(Br) = +0.39, again showing a comparable and significant electron-withdrawing inductive effect.[1]

This compound has two strongly electron-withdrawing chloro groups in addition to a bromo group, while 2,4-dibromophenol has two bromo groups. The cumulative inductive effect of two chlorine atoms and one bromine atom is expected to be greater than that of two bromine atoms. This would lead to a lower electron density on the aromatic ring of this compound, making it a stronger acid (lower pKa) and consequently less reactive in electrophilic aromatic substitution.

CompoundStructureMolecular Weight ( g/mol )pKa
This compound this compound241.897[2]Not Experimentally Determined (Predicted to be lower than 2,4-dibromophenol)
2,4-dibromophenol 2,4-dibromophenol251.905[3]7.79[4]

Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions. However, the presence of deactivating halogen substituents modulates this reactivity.

Logical Relationship of Substituent Effects on Reactivity

G cluster_reactivity Factors Influencing Electrophilic Aromatic Substitution Reactivity cluster_compound1 This compound cluster_compound2 2,4-dibromophenol Electron Density Electron Density Reactivity Reactivity Electron Density->Reactivity Substituent Effects Substituent Effects Substituent Effects->Electron Density Stronger -I Effect (2 Cl, 1 Br) Stronger -I Effect (2 Cl, 1 Br) Lower Electron Density Lower Electron Density Stronger -I Effect (2 Cl, 1 Br)->Lower Electron Density Lower Reactivity Lower Reactivity Lower Electron Density->Lower Reactivity Weaker -I Effect (2 Br) Weaker -I Effect (2 Br) Higher Electron Density Higher Electron Density Weaker -I Effect (2 Br)->Higher Electron Density Higher Reactivity Higher Reactivity Higher Electron Density->Higher Reactivity

Caption: Substituent effects on the reactivity of the two phenols.

Based on the greater cumulative electron-withdrawing effect of its substituents, This compound is predicted to be less reactive towards electrophilic aromatic substitution than 2,4-dibromophenol .

The available positions for substitution on this compound are the C3 and C5 positions, which are meta to the hydroxyl group and therefore highly disfavored. Electrophilic attack would likely require harsh reaction conditions. For 2,4-dibromophenol, the available positions for substitution are C3, C5, and C6. The C6 position is ortho to the hydroxyl group and is the most likely site for electrophilic attack, though it is sterically hindered by the adjacent bromine atom. The C3 and C5 positions are meta to the hydroxyl group and less likely to react.

Experimental Protocols

Detailed experimental data directly comparing the reactivity of these two specific compounds is scarce. However, general protocols for the nitration and bromination of halogenated phenols can be adapted.

General Protocol for Nitration of Halogenated Phenols

This protocol is a generalized procedure based on methods for the nitration of substituted phenols.

Workflow for Nitration of Halogenated Phenols

G start Start dissolve Dissolve halogenated phenol in a suitable solvent (e.g., glacial acetic acid or chloroform) start->dissolve cool Cool the solution in an ice bath (0-5 °C) dissolve->cool add_acid Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid cool->add_acid monitor Monitor reaction progress by TLC add_acid->monitor quench Pour reaction mixture into ice water monitor->quench extract Extract the product with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash the organic layer with water and brine extract->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography or recrystallization) concentrate->purify end End purify->end

Caption: General workflow for the nitration of halogenated phenols.

Materials:

  • Substituted phenol (this compound or 2,4-dibromophenol)

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Glacial acetic acid or chloroform

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the halogenated phenol (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the nitrated phenol.

General Protocol for Bromination of Halogenated Phenols

This is a representative protocol for the further bromination of a halogenated phenol.

Materials:

  • Substituted phenol (this compound or 2,4-dibromophenol)

  • Bromine

  • Glacial acetic acid or carbon tetrachloride

  • Sodium thiosulfate solution

Procedure:

  • Dissolve the halogenated phenol (1 equivalent) in a suitable solvent like glacial acetic acid or carbon tetrachloride in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.

  • From the dropping funnel, add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • After the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Conclusion

References

Comparative Analysis of the Biological Activities of 2-Bromo-4,6-dichlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Bromo-4,6-dichlorophenol derivatives, offering insights into their potential as therapeutic agents. The information presented is supported by experimental data from various studies, detailing their anticancer, antibacterial, antifungal, and antioxidant properties. This document also includes detailed experimental protocols for key biological screening assays and visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of the subject matter.

Anticancer Activity

Derivatives of this compound, particularly Schiff base derivatives, have demonstrated notable cytotoxic effects against various cancer cell lines. The anticancer potential is often evaluated by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various bromophenol derivatives, including those structurally related to this compound, against a panel of human cancer cell lines. For comparison, the activity of a standard chemotherapeutic drug, Sunitinib, is also included.

Compound/DerivativeA549 (Lung) IC50 (µM)Bel7402 (Liver) IC50 (µM)HepG2 (Liver) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT116 (Colon) IC50 (µM)
Bromophenol-Indolin-2-one Derivatives
4g1.89 ± 0.152.45 ± 0.213.12 ± 0.282.87 ± 0.252.11 ± 0.19
4h2.03 ± 0.182.67 ± 0.243.45 ± 0.313.01 ± 0.272.34 ± 0.21
4i1.76 ± 0.142.21 ± 0.192.98 ± 0.262.54 ± 0.221.98 ± 0.17
5h3.15 ± 0.294.01 ± 0.364.87 ± 0.434.23 ± 0.383.56 ± 0.32
6d2.54 ± 0.233.11 ± 0.283.98 ± 0.353.45 ± 0.312.87 ± 0.26
7a2.21 ± 0.202.87 ± 0.263.54 ± 0.323.12 ± 0.282.45 ± 0.22
7b2.01 ± 0.182.54 ± 0.233.21 ± 0.292.89 ± 0.262.23 ± 0.20
Sunitinib (Control) 3.54 ± 0.324.12 ± 0.375.01 ± 0.454.56 ± 0.413.87 ± 0.35

Data extracted from Wang et al. (2015). Values are presented as mean ± standard deviation.[1]

Mechanism of Anticancer Action: ROS-Mediated Apoptosis

A key mechanism underlying the anticancer activity of many bromophenol derivatives is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS). Elevated levels of ROS within cancer cells can trigger a cascade of signaling events leading to cellular demise.

ROS_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Bromophenol_Derivatives This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) Bromophenol_Derivatives->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Bax Bax (Pro-apoptotic) ROS->Bax activates Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c inhibits Bax->Cytochrome_c promotes Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: ROS-mediated intrinsic apoptosis pathway induced by bromophenol derivatives.

Antibacterial Activity

Certain bromophenol derivatives have exhibited significant antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains. The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Comparative Antibacterial Activity Data

The following table presents the MIC values of a bromophenol derivative against various Gram-positive and Gram-negative bacteria, compared with standard antibiotics.

Organism2-(2',4'-dibromophenoxy)-\n4,6-dibromophenol MIC (µg/mL)Ampicillin MIC (µg/mL)Tetracycline MIC (µg/mL)Tobramycin MIC (µg/mL)Linezolid MIC (µg/mL)
Gram-positive
Staphylococcus aureus0.117 - 1.01030250.5 - 4.0
MRSA0.234 - 2.0---1.0 - 4.0
Enterococcus faecium (VRE)0.117 - 2.5---1.0 - 4.0
Enterococcus faecalis (VSE)0.117 - 0.5---1.0 - 2.0
Gram-negative
Escherichia coli0.5 - 2.0Inactive7015-
Pseudomonas aeruginosa0.5 - 2.0Inactive7015-

Data for 2-(2',4'-dibromophenoxy)-4,6-dibromophenol and Linezolid from Thomas et al. (2009)[2][3][4]; Data for Ampicillin, Tetracycline, and Tobramycin from another study on bromophenol derivatives for comparative context.

Antifungal Activity

The emergence of fungal resistance to existing therapies has spurred the search for novel antifungal agents. While research is ongoing, some halogenated compounds have shown promise. For comparison, the antifungal activity of a novel bromo-chloro derivative and other alternative antifungal agents are presented below.

Comparative Antifungal Activity Data
Organism2-bromo-2-chloro-2-(4-chlorophenylsulfonyl) -1-phenylethanone MIC (µg/mL)2-chloro-N-phenylacetamide MIC (µg/mL)N-butylphthalimide MIC (µg/mL)
Candida albicans0.00195 - 0.0078128 - 256100
Candida parapsilosis-128 - 256-
Candida glabrata---

Data for 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone from Staniszewska et al. (2016)[5][6][7]; Data for 2-chloro-N-phenylacetamide from a 2022 study[8]; Data for N-butylphthalimide from a 2024 study.[9]

Antioxidant Activity

Bromophenol derivatives are known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and is expressed as the IC50 value.

Comparative Antioxidant Activity Data

The following table compares the DPPH radical scavenging activity of several benzylic bromophenol derivatives with standard antioxidants.

Compound/DerivativeDPPH Radical Scavenging IC50 (µg/mL)
Benzylic Bromophenol Derivatives
16.41
230.13
254.27
26231.00
276.86
2810.66
Standard Antioxidants
BHT4.12
BHA11.17
α-Tocopherol23.89
Trolox11.75

Data from a 2018 study on benzylic bromophenols.[10]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serial dilutions of This compound derivatives Cell_Seeding->Compound_Addition Incubation1 Incubate for 24-72 hours Compound_Addition->Incubation1 MTT_Addition Add MTT solution to each well Incubation1->MTT_Addition Incubation2 Incubate for 2-4 hours (Formazan formation) MTT_Addition->Incubation2 Solubilization Add solubilizing agent (e.g., DMSO) Incubation2->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Serial_Dilution Prepare serial two-fold dilutions of the compound in broth in a 96-well plate Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate the plate at an appropriate temperature for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[7][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[13]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]

DPPH Radical Scavenging Assay

This protocol is used to evaluate the antioxidant activity of a compound by measuring its ability to scavenge the DPPH free radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Sample_Prep Prepare various concentrations of the test compound and a standard antioxidant Mixing Mix the compound/standard with the DPPH solution Sample_Prep->Mixing DPPH_Solution Prepare a fresh DPPH solution in methanol or ethanol DPPH_Solution->Mixing Incubation Incubate in the dark at room temperature for 30 minutes Mixing->Incubation Absorbance_Reading Read absorbance at 517 nm Incubation->Absorbance_Reading IC50_Calculation Calculate the percentage of scavenging activity and determine the IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, ethanol). Prepare serial dilutions from the stock solution.[15]

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[10]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard solution with the DPPH solution.[15][16]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[15][17]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.[17]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentrations.[10]

References

Purity Assessment of Synthesized 2-Bromo-4,6-dichlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-Bromo-4,6-dichlorophenol, a key intermediate in various chemical syntheses. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical approaches to ensure a thorough evaluation of product quality.

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic bromination of 2,4-dichlorophenol. The hydroxyl group of the phenol is an activating ortho-, para-director. With the para position occupied by a chlorine atom, the incoming bromine electrophile is directed to the ortho position, yielding the desired product.

A potential side reaction is the formation of isomeric byproducts, primarily the 6-bromo-2,4-dichlorophenol, although the directing effects of the hydroxyl and chloro groups favor the formation of the 2-bromo isomer. Other potential impurities include unreacted starting material (2,4-dichlorophenol) and poly-brominated species.

Purity Assessment Methodologies

A multi-technique approach is recommended for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of this compound and separating it from potential impurities. A reverse-phase method is typically employed.

Experimental Protocol:

  • Column: Newcrom R1, C18 or equivalent reverse-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[1]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 280 nm).

  • Sample Preparation: A dilute solution of the synthesized compound in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. For phenolic compounds, derivatization may be necessary to improve volatility and chromatographic peak shape.

Experimental Protocol:

  • Derivatization (optional but recommended): Acetylation with acetic anhydride to form the more volatile ester derivative.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector and Detector Temperatures: Typically 250°C and 280°C, respectively.

  • Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.

  • Ionization: Electron Ionization (EI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified internal standard. Both ¹H and ¹³C NMR are valuable for confirming the structure of the desired product and identifying impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and a known amount of an internal standard (e.g., maleic anhydride) in a deuterated solvent (e.g., CDCl₃).

  • Spectrometer: 400 MHz or higher.

  • Analysis: Integration of the signals corresponding to the analyte and the internal standard in the ¹H NMR spectrum allows for the calculation of absolute purity. ¹³C NMR can help identify the presence of isomers and other carbon-containing impurities.

Comparative Data

The following tables summarize the expected data for the purity assessment of this compound.

Table 1: Chromatographic Purity Assessment

Analytical TechniqueExpected Retention Time (Relative)Potential Impurities Detected
HPLC (Reverse-Phase)
2,4-dichlorophenolShorterStarting material
This compoundMain PeakDesired Product
6-Bromo-2,4-dichlorophenolSimilarIsomeric byproduct
Poly-brominated phenolsLongerOver-reaction byproduct
GC-MS (as acetate derivative)
2,4-dichloro-phenylacetateShorterDerivatized starting material
2-Bromo-4,6-dichloro-phenylacetateMain PeakDerivatized product
6-Bromo-2,4-dichloro-phenylacetateSimilarDerivatized isomeric byproduct

Table 2: Spectroscopic Purity Assessment

Analytical TechniqueKey Diagnostic SignalsInformation Provided
¹H NMR (CDCl₃) Aromatic protons with specific splitting patterns and chemical shifts.Structural confirmation and identification of isomeric impurities through distinct aromatic signals.
¹³C NMR (CDCl₃) Distinct signals for each carbon atom in the molecule.Confirmation of the number of unique carbons and detection of isomers which will have a different set of carbon signals.
Mass Spectrometry (EI) Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine and chlorine.Confirmation of molecular weight and elemental composition. Fragmentation pattern provides structural clues.

Visualization of Experimental Workflow and Synthesis Pathway

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_results Data Analysis & Final Report start Synthesized this compound (Crude Product) workup Aqueous Work-up & Extraction start->workup dried_product Dried Crude Product workup->dried_product hplc HPLC Analysis dried_product->hplc Quantitative Purity gcms GC-MS Analysis dried_product->gcms Impurity Identification nmr NMR Spectroscopy dried_product->nmr Structural Confirmation & qNMR data_analysis Data Integration & Comparison hplc->data_analysis gcms->data_analysis nmr->data_analysis final_report Purity Report & Certificate of Analysis data_analysis->final_report

Caption: Experimental workflow for the purity assessment of this compound.

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities start 2,4-Dichlorophenol reaction Electrophilic Aromatic Substitution start->reaction impurity2 Unreacted 2,4-Dichlorophenol start->impurity2 Incomplete Reaction bromine Bromine (Br2) bromine->reaction product This compound (Desired Product) reaction->product impurity1 6-Bromo-2,4-dichlorophenol (Isomeric Impurity) reaction->impurity1 impurity3 Dibromo-dichlorophenols (Over-bromination) reaction->impurity3

Caption: Synthesis pathway of this compound and potential impurities.

References

A Comparative Guide to Byproducts in the Synthesis of 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-Bromo-4,6-dichlorophenol, focusing on the identification and quantification of byproducts. The information presented is supported by experimental data from analogous chemical syntheses, offering valuable insights for process optimization and purity control in drug development and other high-purity applications.

Executive Summary

The synthesis of this compound, a key intermediate in various chemical industries, is primarily achieved through the electrophilic bromination of 4,6-dichlorophenol. The choice of brominating agent and reaction conditions significantly influences the purity of the final product by affecting the formation of various byproducts. This guide details two common synthesis methods, direct bromination with elemental bromine (Br₂) and bromination using N-bromosuccinimide (NBS), and compares their respective byproduct profiles. Furthermore, detailed analytical protocols for the identification and quantification of these impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided.

Synthesis Routes and Byproduct Formation

The primary challenge in the synthesis of this compound is achieving high regioselectivity to minimize the formation of isomeric and poly-halogenated byproducts. The hydroxyl group of the 4,6-dichlorophenol starting material is an activating ortho-, para-director. Since the para position is occupied by a chlorine atom, electrophilic substitution is directed to the ortho positions.

Method 1: Electrophilic Bromination with Elemental Bromine (Br₂)

Direct bromination using elemental bromine is a common and cost-effective method. However, it can be less selective and lead to the formation of multiple byproducts, particularly if the reaction conditions are not carefully controlled.

Potential Byproducts:

  • Unreacted Starting Material: 4,6-Dichlorophenol

  • Isomeric Byproduct: 4-Bromo-2,6-dichlorophenol

  • Poly-brominated Byproduct: 2,4-Dibromo-6-chlorophenol (if des-chloro starting material is present) or other di-brominated dichlorophenols. The formation of 2,6-Dibromo-4-chlorophenol is also a possibility.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent compared to elemental bromine.[1] Its use often results in a cleaner reaction profile with a lower incidence of poly-brominated byproducts.[2]

Potential Byproducts:

  • Unreacted Starting Material: 4,6-Dichlorophenol

  • Isomeric Byproduct: 4-Bromo-2,6-dichlorophenol

  • Succinimide: A byproduct from the NBS reagent.

Comparative Analysis of Byproduct Formation

Table 1: Comparison of Byproduct Formation in Analogous Halogenated Phenol Syntheses

ByproductSynthesis of 4-bromo-2-chlorophenol (with catalyst)[3]Synthesis of 4-bromo-2,5-dichlorophenol (with catalyst)[3]Synthesis of 4-bromo-2,5-dichlorophenol (without catalyst)[3]
Isomeric Byproduct 6-bromo-2-chlorophenol: ~0.6%6-bromo-2,5-dichlorophenol: 0.5 - 1%6-bromo-2,5-dichlorophenol: 5 - 6%
Unreacted Starting Material Not specifiedNot specifiedNot specified
Poly-brominated Byproducts Not specifiedNot specifiedNot specified

Visualizing Synthesis Pathways and Byproduct Formation

Synthesis_Byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts 4,6-Dichlorophenol 4,6-Dichlorophenol Reaction Reaction 4,6-Dichlorophenol->Reaction Brominating Agent Brominating Agent Brominating Agent->Reaction Crude Product Crude Product Reaction->Crude Product This compound This compound Crude Product->this compound Desired Product Unreacted SM Unreacted 4,6-Dichlorophenol Crude Product->Unreacted SM Isomeric Byproduct 4-Bromo-2,6-dichlorophenol Crude Product->Isomeric Byproduct Polybrominated Byproduct Dibromo-dichlorophenols Crude Product->Polybrominated Byproduct

Caption: Synthesis of this compound and potential byproducts.

Experimental Protocols for Byproduct Identification

Accurate identification and quantification of byproducts are crucial for quality control. The following are detailed protocols for the analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of halogenated phenols.

Experimental Workflow:

HPLC_Workflow cluster_hplc HPLC Analysis Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Data Acquisition Data Acquisition HPLC System->Data Acquisition Chromatogram Analysis Chromatogram Analysis Data Acquisition->Chromatogram Analysis Quantification Quantification Chromatogram Analysis->Quantification

Caption: General workflow for HPLC analysis of byproducts.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this separation.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% phosphoric acid or formic acid, is recommended.[5]

    • Gradient Program: A typical gradient could start at 50% acetonitrile and increase to 95% over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 280 nm.[4]

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Table 2: HPLC Parameters

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 50-95% B over 20 min
Flow Rate 1.0 mL/min
Detector UV at 280 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of volatile and semi-volatile byproducts, often after derivatization.

Experimental Workflow:

GCMS_Workflow cluster_gcms GC-MS Analysis Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization Silylation or Acetylation GC-MS System GC-MS System Derivatization->GC-MS System Injection Data Acquisition Data Acquisition GC-MS System->Data Acquisition Mass Spectrum Analysis Mass Spectrum Analysis Data Acquisition->Mass Spectrum Analysis Identification & Quantification Identification & Quantification Mass Spectrum Analysis->Identification & Quantification

Caption: General workflow for GC-MS analysis of byproducts.

Methodology:

  • Derivatization: Phenolic compounds are often derivatized to increase their volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

    • Dissolve approximately 1 mg of the crude product in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of BSTFA and 10 µL of a catalyst (e.g., trimethylchlorosilane).

    • Heat the mixture at 70°C for 30 minutes.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector: Splitless injection at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Table 3: GC-MS Parameters

ParameterValue
Derivatizing Agent BSTFA with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 100°C (2 min), then 10°C/min to 280°C (5 min)
Injector Temp. 250°C (Splitless)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Conclusion

The control of byproduct formation is critical in the synthesis of this compound for high-purity applications. While both elemental bromine and N-bromosuccinimide can be employed, the choice of reagent and the careful control of reaction conditions are paramount to minimizing the formation of isomeric and poly-halogenated impurities. The use of catalysts, as demonstrated in analogous syntheses, can significantly improve regioselectivity. The detailed HPLC and GC-MS protocols provided in this guide offer robust methods for the accurate identification and quantification of these byproducts, enabling effective process monitoring and quality assurance for researchers, scientists, and drug development professionals.

References

Comparing the efficacy of different catalysts for 2-Bromo-4,6-dichlorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selective functionalization of halogenated phenols is a critical step in the construction of complex molecules. 2-Bromo-4,6-dichlorophenol is a versatile starting material, with the bromine and chlorine atoms offering differential reactivity for various catalytic transformations. This guide provides a comparative overview of the efficacy of different catalysts for key reactions involving this substrate and its close analogs, supported by experimental data and detailed protocols.

Catalytic System Performance: A Quantitative Comparison

The efficacy of a catalyst is determined by several factors, including reaction yield, selectivity, turnover number, and the conditions required for the transformation. The following tables summarize the performance of different catalytic systems in reactions relevant to this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The data below, primarily from studies on the related substrate 2-Bromo-4-fluorophenol, provides a strong indication of the expected performance for this compound.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerSubstrate in Study
Suzuki-Miyaura(L1)₂Pd(OAc)₂K₂CO₃AqueousRT< 1QuantitativePhenylboronic acid¹⁸F-labeled 2-Bromo-4-fluorophenol
Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene1001895Morpholine2-Bromo-4-fluorophenol
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHF601285Phenylacetylene2-Bromo-4-fluorophenol
HeckPd(dba)₂ / DTBNpPDIPEADMF802478Styrene2-Bromo-4-fluorophenol

L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Data extrapolated from studies on 2-Bromo-4-fluorophenol.[1]

Catalytic Hydrodehalogenation

Hydrodehalogenation is a crucial reaction for the selective removal of halogen atoms. This is particularly relevant for the selective debromination of this compound.

Reaction TypeCatalystReductant/ConditionsSolventTemp. (°C)Time (h)EfficacySubstrate in Study
HydrodebrominationAl-Ni alloyNaOH (15 g/L)AqueousRT1100% removal2,4,6-Tribromophenol
Hydrodechlorination1% Pd/Al₂O₃H₂---Limited loss of activity upon reuse2,4-Dichlorophenol
Hydrodechlorination1% Pd/CH₂---Appreciable deactivation upon reuse2,4-Dichlorophenol

Data from studies on related brominated and chlorinated phenols.[4][5]

Photocatalytic Degradation

Advanced oxidation processes using photocatalysts can lead to the degradation of halogenated phenols.

Reaction TypeCatalystLight SourceTime (h)Degradation Efficiency (%)Substrate in Study
PhotodegradationAg/AgBrVisible Light589.392,4-Dichlorophenol
PhotodegradationAg/AgBrUV Light583.372,4-Dichlorophenol
Photo-FentonNafion-Fe (1.78%)Visible Light1Mineralization2,4-Dichlorophenol

Data from studies on 2,4-Dichlorophenol.[6][7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-halophenol with an arylboronic acid.[9]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[9]

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).[9]

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).[9]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[9]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Hydrodebromination using Al-Ni Alloy

This protocol outlines the complete hydrodebromination of a polybrominated phenol.[4]

Materials:

  • This compound

  • Al-Ni alloy

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a solution of this compound in aqueous NaOH (15 g/L).

  • Add Al-Ni alloy (e.g., 4 g/L) to the solution at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) to confirm the complete conversion to 4,6-dichlorophenol.

  • After the reaction, adjust the pH to precipitate the dissolved metals as hydroxides and filter the mixture.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for optimizing reactions.

Suzuki-Miyaura_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr_prime Ar-Pd(II)L_n(Ar') Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' (Product) RedElim->ArAr_prime ArBr Ar-Br (this compound) ArBr->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic Acid) Ar_prime_BOH2->Transmetal Base Base Base->Transmetal Experimental_Workflow General Experimental Workflow for Catalytic Screening start Start: Define Reaction setup Reaction Setup: Substrate, Catalyst, Solvent, Base start->setup reaction Run Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Characterized Product analysis->end

References

Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-4,6-dichlorophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. This guide provides a detailed spectroscopic comparison of 2-Bromo-4,6-dichlorophenol and its key isomers, offering a crucial tool for accurate characterization and differentiation. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document presents a comprehensive analysis supported by experimental protocols and visual aids to facilitate unambiguous isomer identification.

The structural nuances between isomers of this compound, though subtle, manifest in distinct spectroscopic fingerprints. Understanding these differences is critical in fields ranging from pharmaceutical synthesis to environmental analysis, where the presence of an incorrect isomer can have significant consequences. This guide systematically presents quantitative spectroscopic data, outlines the methodologies for their acquisition, and provides a logical framework for isomer differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and a selection of its isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound Data not readily available in searched resources.
2-Bromo-4-chlorophenol 7.46 (d, J=2.4 Hz, 1H), 7.20 (dd, J=8.7, 2.4 Hz, 1H), 6.95 (d, J=8.7 Hz, 1H), 5.50 (s, 1H, -OH)[1][2]
4-Bromo-2-chlorophenol 7.52 (d, J=2.4 Hz, 1H), 7.25 (dd, J=8.7, 2.4 Hz, 1H), 6.91 (d, J=8.7 Hz, 1H), 5.68 (s, 1H, -OH)[3]
4-Bromo-2,6-dichlorophenol 7.45 (s, 2H), 5.95 (s, 1H, -OH)[4]
2-Bromo-4,5-dichlorophenol 7.56 (s, 1H), 7.21 (s, 1H)
3-Bromo-2,4-dichlorophenol 7.39 (d, J=8.8 Hz, 1H), 7.08 (d, J=8.8 Hz, 1H)
4-Bromo-2,5-dichlorophenol 7.41 (s, 1H), 7.12 (s, 1H)[5]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not readily available in searched resources.
2-Bromo-4-chlorophenol 147.9, 132.5, 129.8, 128.0, 117.2, 111.3[6][7]
4-Bromo-2-chlorophenol 150.8, 133.5, 130.2, 122.1, 117.0, 116.8[8]
4-Bromo-2,6-dichlorophenol 146.9, 129.8, 125.5, 117.8[4][9]
2-Bromo-4,5-dichlorophenol Data not readily available in searched resources.
3-Bromo-2,4-dichlorophenol Data not readily available in searched resources.
4-Bromo-2,5-dichlorophenol 150.1, 133.0, 129.5, 125.3, 118.9, 114.7[10]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)
This compound Data not readily available in searched resources.
2-Bromo-4-chlorophenol ~3400 (O-H stretch), ~1580, 1470 (C=C aromatic stretch), ~1200 (C-O stretch), ~800-900 (C-H bend)[11]
4-Bromo-2-chlorophenol ~3450 (O-H stretch), ~1570, 1480 (C=C aromatic stretch), ~1220 (C-O stretch), ~810-880 (C-H bend)[12]
4-Bromo-2,6-dichlorophenol ~3500 (O-H stretch), ~1550, 1450 (C=C aromatic stretch), ~1200 (C-O stretch), ~850 (C-H bend)[4]
2-Bromo-4,5-dichlorophenol Data not readily available in searched resources.
3-Bromo-2,4-dichlorophenol Data not readily available in searched resources.
4-Bromo-2,5-dichlorophenol ~3400-3500 (O-H stretch), ~1560, 1470 (C=C aromatic stretch), ~1210 (C-O stretch), ~860 (C-H bend)[13]

Table 4: Mass Spectrometry (MS) Data - Key Fragment Ions (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 240, 242, 244Data not readily available in searched resources.
2-Bromo-4-chlorophenol 206, 208, 210127, 98, 63[14]
4-Bromo-2-chlorophenol 206, 208, 210127, 98, 63[12]
4-Bromo-2,6-dichlorophenol 240, 242, 244205, 161, 126, 97[15]
2-Bromo-4,5-dichlorophenol 240, 242, 244Data not readily available in searched resources.
3-Bromo-2,4-dichlorophenol 240, 242, 244Data not readily available in searched resources.
4-Bromo-2,5-dichlorophenol 240, 242, 244161, 132, 97[16]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the phenol isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 400 MHz spectrometer with a proton decoupler. A spectral width of 240 ppm and a relaxation delay of 2 seconds were typically used, with 512-1024 scans accumulated for each spectrum. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid or low-melting solids, a thin film was prepared between two sodium chloride (NaCl) plates.

  • Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ was used, and 16-32 scans were co-added to improve the signal-to-noise ratio. The resulting spectra were baseline corrected.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra were obtained using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used for separation. The oven temperature was programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C at a rate of 10°C/min. Helium was used as the carrier gas.

  • MS Conditions: The EI source was operated at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-300 amu. The obtained spectra were compared with spectral libraries for identification.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationships between this compound and its isomers discussed in this guide. This visualization aids in understanding the positional differences of the bromine and chlorine substituents on the phenol ring.

G Isomers of Bromodichlorophenol cluster_main This compound cluster_isomers Positional Isomers 2-Br-4,6-diCl This compound 4-Br-2,6-diCl 4-Bromo-2,6-dichlorophenol 2-Br-4,6-diCl->4-Br-2,6-diCl Br/Cl Swap 2-Br-4,5-diCl 2-Bromo-4,5-dichlorophenol 2-Br-4,6-diCl->2-Br-4,5-diCl Cl Shift 3-Br-2,4-diCl 3-Bromo-2,4-dichlorophenol 2-Br-4,6-diCl->3-Br-2,4-diCl Br/Cl & Positional Shift 4-Br-2,5-diCl 4-Bromo-2,5-dichlorophenol 2-Br-4,6-diCl->4-Br-2,5-diCl Br/Cl & Positional Shift

Caption: Isomeric relationships of this compound.

By providing a consolidated and comparative view of spectroscopic data, this guide serves as a valuable resource for the accurate identification and differentiation of this compound and its isomers, ensuring greater precision in research and development activities.

References

Cross-Validation of Analytical Methods for 2-Bromo-4,6-dichlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 2-Bromo-4,6-dichlorophenol is critical for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a fundamental process to guarantee that the data generated is robust and reproducible across different analytical techniques. This guide provides an objective comparison of two primary analytical methods for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Methodology Comparison

Both GC-MS and HPLC-UV are powerful techniques for the analysis of halogenated phenolic compounds. GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV is a robust and widely accessible technique suitable for routine analysis without the need for derivatization.[1] The choice between the two often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and laboratory resources.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of compounds structurally similar to this compound. These values are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.999≥ 0.999[2]
Limit of Detection (LOD) 1.2 - 1.4 ng/mL0.04 µg/mL[2]
Limit of Quantification (LOQ) 3.9 - 4.7 ng/mL0.12 µg/mL[2]
Intra-day Precision (%RSD) ≤ 5%≤ 6.28%[2]
Inter-day Precision (%RSD) ≤ 10%≤ 5.21%[2]
Accuracy (Recovery) 85-115%95-105%[2]

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for reproducible results. Below are representative protocols for GC-MS and HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of similar halogenated phenols.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 mL of an aqueous sample, add a suitable internal standard (e.g., 2,4,6-tribromophenol).

  • Adjust the sample pH to approximately 2 using a suitable acid.

  • Transfer the sample to a separatory funnel.

  • Add 50 mL of a suitable organic solvent (e.g., dichloromethane) and shake vigorously for 2 minutes, periodically venting the funnel.[3]

  • Allow the layers to separate and collect the organic layer.[3]

  • Repeat the extraction twice more with fresh portions of the organic solvent.[3]

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended for Phenols):

  • To the 1 mL extract, add a derivatizing agent such as α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to improve volatility and chromatographic performance.[4]

3. Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.[3]

  • Column: MXT-5 (12 m, 0.32 mm ID, 0.5 µm film thickness) or similar.[5]

  • Injector Temperature: 240 °C.[5]

  • Oven Temperature Program: Initial temperature of 45 °C for 1 minute, ramp at 15 °C/min to 160 °C and hold for 1 minute, then ramp at 35 °C/min to 240 °C and hold for 3 minutes.[5]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[5]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from methods for the analysis of bromophenols.[2]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to 2 with phosphoric acid).[3]

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex C8(2) Luna, Kromasil 100 C18 (150 mm x 4.6 mm, 5 µm), or Newcrom R1.[2][6][7]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.05% trifluoroacetic acid.[2]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 10 µL.[7]

  • UV Detection: Wavelength set to the absorbance maximum of this compound (typically around 280-310 nm).[2]

Visualizations

To further clarify the processes involved in method validation and experimental execution, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis sample Water Sample spe Solid-Phase Extraction (SPE) sample->spe elution Elution spe->elution gcms GC-MS Injection elution->gcms Aliquot hplcuv HPLC-UV Injection elution->hplcuv Aliquot gc_sep Gas Chromatography Separation gcms->gc_sep lc_sep Liquid Chromatography Separation hplcuv->lc_sep ms_det Mass Spectrometry Detection gc_sep->ms_det data_acq_ms Data Acquisition ms_det->data_acq_ms uv_det UV Detection lc_sep->uv_det data_acq_uv Data Acquisition uv_det->data_acq_uv validation Method Validation Parameters (LOD, LOQ, Linearity, Precision, Accuracy) data_acq_ms->validation data_acq_uv->validation

Caption: Experimental workflow for the cross-validation of GC-MS and HPLC-UV methods.

method_validation suitability Method Suitability accuracy Accuracy (Recovery) suitability->accuracy precision Precision (Repeatability & Intermediate) suitability->precision specificity Specificity suitability->specificity linearity Linearity suitability->linearity range_node Range suitability->range_node lod Limit of Detection (LOD) suitability->lod loq Limit of Quantification (LOQ) suitability->loq robustness Robustness suitability->robustness

Caption: Key parameters for establishing the suitability of an analytical method.

References

Benchmarking the synthesis of 2-Bromo-4,6-dichlorophenol against known methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of halogenated phenols is a critical endeavor. 2-Bromo-4,6-dichlorophenol is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of a known, high-yield synthetic method for this compound, presenting key data, a detailed experimental protocol, and a visual representation of the workflow.

Performance Benchmark: Synthesis from 2,4-dichlorophenol

The synthesis of this compound from 2,4-dichlorophenol offers a high-yield and straightforward approach. The key performance indicators for this method are summarized in the table below.

ParameterValueReference
Starting Material 2,4-dichlorophenol[1]
Reagents Bromine, tert-butylamine[1]
Solvent Toluene[1]
Reaction Temperature -50 °C to 50 °C[1]
Reaction Time 50 minutes[1]
Yield 97%[1]
Product Purity Characterized by MS and ¹H-NMR[1]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 2,4-dichlorophenol.

Materials:

  • 2,4-dichlorophenol (1)

  • Toluene

  • Bromine

  • tert-butylamine

  • Aqueous sodium thiosulphate

  • Hexane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,4-dichlorophenol (20.0 g, 0.12 mol) in toluene (200 ml) in a suitable reaction vessel.[1]

  • Cool the solution to -50 °C.[1]

  • Add bromine (22 ml, 0.24 mol) to the cooled solution and stir for 20 minutes.[1]

  • To this reaction mixture, add t-butylamine (13 ml, 0.12 mol) at -50 °C and continue stirring for an additional 30 minutes.[1]

  • Quench the reaction by adding aqueous sodium thiosulphate (300 ml).[1]

  • Separate the organic layer.

  • Extract the aqueous layer with hexane (3 x 100 ml).[1]

  • Combine all organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.[1]

  • The resulting product is this compound (2) as an off-white solid (28.0 g, 97% yield).[1]

Product Characterization:

  • Mass Spectrometry (ESI +ve): 241[1]

  • ¹H-NMR (400 MHz; CDCl₃): δ 5.84 (s, 1H), 7.32 (s, 1H), 7.42 (s, 1H)[1]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow A Dissolution of 2,4-dichlorophenol in Toluene B Cooling to -50°C A->B C Addition of Bromine (-50°C, 20 min) B->C D Addition of t-butylamine (-50°C, 30 min) C->D E Quenching with Aqueous Sodium Thiosulphate D->E F Work-up: Separation & Extraction E->F G Drying and Concentration F->G H Final Product: This compound G->H

Caption: Synthesis and purification workflow for this compound.

References

Structure-activity relationship (SAR) studies of 2-Bromo-4,6-dichlorophenol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structure-activity relationship (SAR) of 2-Bromo-4,6-dichlorophenol analogs and related halogenated phenols is presented for researchers, scientists, and drug development professionals. This guide summarizes the available quantitative data on the biological activities of these compounds, details relevant experimental protocols, and provides visualizations of SAR trends and experimental workflows.

While specific SAR studies on a series of this compound analogs are limited in the public domain, this guide compiles data from structurally related brominated and chlorinated phenols to infer potential activity landscapes. The presented data highlights the influence of halogen substitution patterns and other structural modifications on the biological effects of these compounds, primarily focusing on enzyme inhibition and cytotoxicity.

Comparative Biological Activity of Halogenated Phenol Analogs

The biological activity of halogenated phenols is significantly influenced by the nature, number, and position of the halogen substituents on the phenol ring. The following table summarizes the inhibitory activities of various bromophenol and dichlorophenol derivatives against several enzymes, providing a basis for understanding potential SAR trends.

Compound/Analog ClassTarget EnzymeActivity (IC₅₀/Kᵢ)Reference CompoundActivity (IC₅₀/Kᵢ)
Bromophenol DerivativesAcetylcholinesterase (AChE)Kᵢ: 6.54 ± 1.03 nM - 24.86 ± 5.30 nM[1]Tacrine-
Bromophenol DerivativesCarbonic Anhydrase I (hCA I)Kᵢ: 2.53 ± 0.25 nM - 25.67 ± 4.58 nM[1]Acetazolamide-
Bromophenol DerivativesCarbonic Anhydrase II (hCA II)Kᵢ: 1.63 ± 0.11 nM - 15.05 ± 1.07 nM[1]Acetazolamide-
Bromophenol Derivativesα-GlucosidaseKᵢ: 43.62 ± 5.28 nM - 144.37 ± 16.37 nM[2]Acarbose-
Bromophenol Derivativesα-AmylaseIC₅₀: 9.63 nM - 91.47 nM[2]Acarbose-
2-Phenol-4,6-dichlorophenyl-pyridinesTopoisomerase IIαPotent Inhibition[3][4]Etoposide-
Bromophenol-thiohydantoin (BTH)c-di-AMP synthase (DisA)IC₅₀: 56 µM[5]--

Structure-Activity Relationship Insights

Based on the available data for various brominated and chlorinated phenols, the following SAR trends can be inferred:

  • Degree and Position of Halogenation: The potency of enzyme inhibition and cytotoxicity often increases with the number of halogen substituents. For instance, the inhibitory activity against α-glucosidase is shown to increase with the degree of bromination[6]. The position of the halogens is also critical, with ortho and para substitutions often playing a key role in activity.

  • Nature of the Halogen: While direct comparisons are limited, studies on halophenolic disinfection byproducts suggest that for the same substitution pattern, iodophenols are the most toxic, followed by bromophenols and then chlorophenols.

  • Hydroxyl and Other Functional Groups: The phenolic hydroxyl group is crucial for activity, often participating in hydrogen bonding with the target enzyme's active site. Modifications to this group, such as methylation or acetylation, can significantly alter the biological activity.

  • Overall Molecular Structure: The core phenolic scaffold and the presence of other ring systems or side chains play a significant role. For example, the introduction of a pyridine ring in 2-phenol-4,6-dichlorophenyl-pyridines leads to potent topoisomerase IIα inhibition[3][4].

The following diagram illustrates the key structural features of a this compound analog and their potential influence on biological activity.

SAR_2_Bromo_4_6_dichlorophenol cluster_0 Structure-Activity Relationship of this compound Analogs Core Phenolic Ring OH OH group (H-bonding) Core->OH Essential for activity Br Bromo group (Position 2) (Size, Lipophilicity) Core->Br Cl1 Chloro group (Position 4) (Electron Withdrawing) Core->Cl1 Cl2 Chloro group (Position 6) (Steric Hindrance) Core->Cl2 R Substituent (R) (Modulates Activity) Core->R Vary to optimize

Caption: Key structural features of this compound analogs influencing biological activity.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are generalized protocols for common assays used in SAR studies of phenolic compounds.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a target enzyme.[7]

  • Enzyme and Substrate Preparation:

    • Reconstitute the purified enzyme in an appropriate buffer to a desired stock concentration.

    • Prepare a stock solution of the enzyme's substrate in the same buffer.

  • Inhibitor Preparation:

    • Dissolve the test compounds (analogs of this compound) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Perform serial dilutions of the stock solutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a microplate, add the enzyme solution to each well.

    • Add the test compound dilutions to the respective wells and incubate for a specific period (pre-incubation).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

The following diagram illustrates a typical workflow for an enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Microplate Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor (Test Compound) Dilutions add_inhibitor Add Inhibitor & Pre-incubate prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor add_inhibitor->add_substrate measure Measure Activity (Absorbance/Fluorescence) add_substrate->measure calc_rates Calculate Reaction Rates measure->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: A generalized workflow for determining the IC₅₀ of an enzyme inhibitor.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[8][9]

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media and conditions until they reach the exponential growth phase.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-4,6-dichlorophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2-Bromo-4,6-dichlorophenol, tailored for researchers, scientists, and drug development professionals.

This compound, a halogenated phenol, requires careful handling and disposal due to its potential environmental impact. While some safety data sheets may indicate limited immediate hazards, the presence of halogens necessitates its treatment as a specialized hazardous waste stream to prevent environmental contamination. Adherence to institutional and local regulations, in addition to the guidance provided herein, is critical for safe laboratory operations.

Key Chemical and Safety Data

A clear understanding of the chemical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 4524-77-0
Molecular Formula C₆H₃BrCl₂O
Molecular Weight 241.90 g/mol
Appearance Solid
Water Solubility Insoluble
Water Hazard Class Class 1: Slightly hazardous for water

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service that handles halogenated organic waste. Incineration is the preferred method of destruction.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."

  • Labeling: The label must include the full chemical name, "this compound," and the appropriate hazard warnings.

  • Avoid Mixing: Do not mix this compound with non-halogenated, acidic, basic, or oxidizing waste streams.

3. Waste Storage:

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Liaise with your institution's EHS department to arrange for the pickup and disposal of the halogenated waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

5. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collection: Carefully collect the absorbed material and contaminated debris into a sealed container labeled as "Hazardous Waste" containing this compound.

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Waste Collection & Segregation cluster_2 Phase 3: Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe container Obtain Labeled 'Halogenated Organic Waste' Container ppe->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal the Container transfer->seal storage Store in Designated Hazardous Waste Accumulation Area seal->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs documentation Complete Waste Disposal Forms ehs->documentation disposal Professional Disposal (Incineration) documentation->disposal

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the research community.

Personal protective equipment for handling 2-Bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Bromo-4,6-dichlorophenol, a halogenated phenol compound. Adherence to these procedures is critical to minimize risks and ensure safe operational and disposal practices.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous substance, it is prudent to handle it with caution due to its structural similarity to other hazardous halogenated phenols.[1] Phenols, in general, can be corrosive and toxic.[2][3] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield should be used if there is a splash hazard.[2]Protects eyes from potential splashes and contact with the chemical, which could cause serious eye damage.[2]
Hand Protection Chemical-resistant gloves such as butyl rubber or neoprene. Double gloving is recommended. Nitrile gloves may offer splash protection for dilute solutions but should be changed immediately upon contact.[3][4]Prevents skin contact. Phenol and its derivatives can be absorbed through the skin and may cause burns and systemic toxicity.[2][3]
Body Protection A standard laboratory coat worn fully buttoned. For larger quantities or when a splash hazard exists, a chemical-resistant apron over the lab coat is advised.[2][4]Protects against skin contact from spills or splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]Minimizes the risk of respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before starting any work.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the chemical.

2. Weighing and Transfer:

  • Handle the solid chemical carefully to avoid generating dust.

  • Use a spatula for transfers.

  • If creating a solution, add the solid to the solvent slowly.

3. During Operation:

  • Keep the container with this compound closed when not in use.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Spills and Emergencies:

  • In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][6] For phenol exposures, polyethylene glycol (PEG) 300 or 400 is often recommended for initial decontamination.[3][7]

  • For eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[3][5]

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7] Ventilate the area.

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Classification and Segregation

This compound is a halogenated organic compound and must be disposed of as halogenated waste.[8]

Waste TypeSegregation Instructions
Solid Waste Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.

Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[8]

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8]

DO NOT dispose of this compound or its waste down the drain.[8][9]

Workflow and Safety Relationships

To visualize the procedural flow and the relationships between handling steps and safety measures, the following diagrams are provided.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Check Safety Equipment Check Safety Equipment Verify Fume Hood->Check Safety Equipment Prepare Materials Prepare Materials Check Safety Equipment->Prepare Materials Weighing Weighing Prepare Materials->Weighing Transfer Transfer Weighing->Transfer Reaction/Use Reaction/Use Transfer->Reaction/Use Decontaminate Decontaminate Reaction/Use->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose PPE PPE PPE->Weighing Required PPE->Transfer Required PPE->Reaction/Use Required PPE->Decontaminate Required

Caption: Workflow for handling this compound.

Safety_Relationships cluster_hazards Potential Hazards cluster_controls Control Measures cluster_emergency Emergency Response Skin Contact Skin Contact Gloves Gloves Skin Contact->Gloves Prevents Lab Coat Lab Coat Skin Contact->Lab Coat Prevents Wash Area Wash Area Skin Contact->Wash Area If occurs Eye Contact Eye Contact Goggles/Face Shield Goggles/Face Shield Eye Contact->Goggles/Face Shield Prevents Eyewash Eyewash Eye Contact->Eyewash If occurs Inhalation Inhalation Fume Hood Fume Hood Inhalation->Fume Hood Prevents Seek Medical Attention Seek Medical Attention Wash Area->Seek Medical Attention Eyewash->Seek Medical Attention

Caption: Relationship between hazards, controls, and emergency responses.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.